molecular formula C6H13NO2 B613759 L-Isoleucine CAS No. 443-79-8

L-Isoleucine

Número de catálogo: B613759
Número CAS: 443-79-8
Peso molecular: 131.17 g/mol
Clave InChI: AGPKZVBTJJNPAG-WHFBIAKZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DL-Isoleucine is a synthetic, racemic mixture of the D- and L- enantiomers of the essential branched-chain amino acid isoleucine. Presenting as a white, crystalline powder that is soluble in water, it is a versatile compound with significant applications in biochemical and pharmaceutical research . Its primary uses include serving as a critical nutrition supplement agent in cell culture media and microbial fermentation studies, acting as a key biochemical reagent for investigating amino acid metabolism and transport mechanisms, and functioning as a pharmaceutical intermediate in the synthesis of more complex molecules . In research settings, Dthis compound is valuable for studying the specific physiological roles of the branched-chain amino acids (BCAAs), which are important in protein metabolism, glucose homeostasis, and energy regulation . The compound is also utilized in metabolic engineering to probe and enhance the production of this compound and related compounds in industrial microorganisms like Corynebacterium glutamicum . This product is guaranteed to meet high-quality specifications and is intended for research applications only. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3S)-2-amino-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34464-35-2
Record name L-Isoleucine polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34464-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2046882, DTXSID1047441
Record name DL-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Waxy shiny solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid, White to off-white powder; Sweet aroma
Record name Isoleucine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14979
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name L-Isoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Isoleucine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

Sublimes at 168-170 °C
Record name L-Isoleucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Glistening rhombic or monoclinic plates from dilute alcohol. Decomposes at 292 °C. pK1 = 2.32; pK2 = 9.76. Solubility in water (g/L): 18.3 at 0 °C; 22.3 at 25 °C; 30.3 at 50 °C; 46.1 at 75 °C; 78.0 at 100 °C /Isoleucine, DL-form/, Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether., Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C, In water, 3.44X10+4 mg/L at 25 °C, 35 mg/mL, Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol, Soluble (in ethanol)
Record name Isoleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Isoleucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Isoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name L-Isoleucine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.00000001 [mmHg]
Record name Isoleucine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14979
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Waxy, shiny, rhombic leaflets from alcohol, Crystals

CAS No.

443-79-8, 73-32-5
Record name DL-Isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Isoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoleucine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Isoleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isoleucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760109
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Isoleucine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DL-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-allo-isoleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOLEUCINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HX0BYT4E3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Y7590D77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Isoleucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Isoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

284 °C (decomposes), 285.5 °C
Record name Isoleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00167
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Isoleucine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name L-Isoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Isolation of L-Isoleucine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isoleucine, an essential branched-chain amino acid (BCAA), is a fundamental constituent of proteins and a key regulator of metabolic signaling pathways, including the mechanistic target of rapamycin (mTOR) pathway, which is critical in cellular growth, proliferation, and survival. Its discovery in the early 20th century was a pivotal moment in biochemistry, unraveling the complexity of protein composition and introducing the concept of amino acid isomerism. This technical guide provides an in-depth historical account of the discovery and isolation of L-isoleucine, detailed experimental protocols from foundational and contemporary literature, and a comprehensive summary of the physicochemical properties of its four stereoisomers. Furthermore, it elucidates the mechanism of this compound-mediated mTORC1 signaling, offering valuable insights for researchers in biochemistry and drug development focused on metabolic regulation and therapeutic intervention.

The Dawn of a New Amino Acid: The Discovery of Isoleucine

The landscape of protein chemistry was irrevocably changed in 1903 by the German chemist Felix Ehrlich. While investigating the chemical constituents of beet sugar molasses, a complex byproduct of sugar refining, Ehrlich successfully isolated a novel amino acid.[1][2] He named this compound "isoleucine" upon recognizing its isomeric relationship with the previously discovered amino acid, leucine. In 1907, Ehrlich further solidified the importance of his discovery by isolating isoleucine from various protein hydrolysates, including those from fibrin, egg albumin, and gluten, confirming its role as a proteinogenic amino acid.[2] This discovery not only added a new member to the growing family of amino acids but also highlighted the stereochemical complexity inherent in these fundamental building blocks of life.

cluster_Timeline Historical Timeline of this compound Discovery node_1820 1820 Leucine Discovered (Braconnot) node_1903 1903 Isoleucine Discovered from Molasses (Ehrlich) node_1820->node_1903 Sets stage for isomer discovery node_1905 1905 First Chemical Synthesis of Isoleucine (Bouveault & Locquin) node_1903->node_1905 Spurs synthetic replication node_1907 1907 Isoleucine Isolated from Proteins (Ehrlich) node_1903->node_1907 Confirms proteinogenic nature

Caption: Key milestones in the discovery and synthesis of isoleucine.

The Stereochemical Puzzle: The Four Isomers of Isoleucine

Isoleucine is unique among many amino acids as it possesses two chiral centers, at the alpha (α) and beta (β) carbon atoms. This structural feature gives rise to four distinct stereoisomers, each with the same chemical formula (C₆H₁₃NO₂) but a different three-dimensional arrangement of atoms. These isomers exhibit unique physicochemical properties, which are crucial for their separation and have different biological activities.

  • This compound (2S, 3S) : The naturally occurring, proteinogenic isomer.

  • D-isoleucine (2R, 3R) : The enantiomer of this compound.

  • L-allo-isoleucine (2S, 3R) : A diastereomer of this compound.

  • D-allo-isoleucine (2R, 3S) : The enantiomer of L-allo-isoleucine.

The differentiation and separation of these isomers were historically challenging and remain a critical task in modern analytical biochemistry and pharmaceutical development.

Quantitative Physicochemical Properties

The distinct physical properties of each stereoisomer are foundational to the development of effective separation and analytical techniques. The following table summarizes key quantitative data for the four stereoisomers of isoleucine.

Property This compound (2S, 3S) D-Isoleucine (2R, 3R) L-allo-Isoleucine (2S, 3R) D-allo-Isoleucine (2R, 3S)
Molecular Formula C₆H₁₃NO₂C₆H₁₃NO₂C₆H₁₃NO₂C₆H₁₃NO₂
Molecular Weight ( g/mol ) 131.17131.17131.17131.17
Melting Point (°C) ~284 (decomposes)[3]~284 (decomposes)[3]~280 (decomposes)~276 (decomposes)
Specific Optical Rotation [α]D20 +40.6° (c=4.6, 6.1N HCl)[1]-40.1° (c=2.5, 6N HCl)+38.1° (c=2, 6N HCl)[1]-37.0° (c=1, 5N HCl)[4]
Water Solubility (g/L at 25°C) 41.2[1]41.234.434.4
pI (Isoelectric Point) 6.026.025.765.76
CAS Number 73-32-5319-78-81509-34-81509-35-9

Experimental Protocols for Isolation and Separation

The isolation of this compound has evolved from laborious, low-yield classical methods to highly efficient modern techniques. The primary historical challenge was the separation of isoleucine from its isomer leucine, with which it shares very similar physical properties.

Historical Protocol: Isolation from Protein Hydrolysate via Fractional Crystallization

The foundational methods for isolating amino acids relied on the hydrolysis of proteins followed by the meticulous separation of the resulting mixture. Fractional crystallization, which exploits subtle differences in solubility, was the cornerstone of this process. The following is a representative protocol based on the techniques available in the early 20th century for isolating the leucine/isoleucine fraction.

Objective: To isolate a fraction enriched in leucine and isoleucine from a protein source.

Materials:

  • Protein source (e.g., fibrin, casein)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Barium Hydroxide (Ba(OH)₂) or Calcium Hydroxide (Ca(OH)₂) for neutralization

  • Ethanol (95% and absolute)

  • Distilled water

  • Reflux condenser, large round-bottom flasks, filtration apparatus (Büchner funnel)

Methodology:

  • Protein Hydrolysis:

    • Place 1 kg of the protein source into a 5-liter round-bottom flask.

    • Add 3 liters of 6N HCl (a 1:1 dilution of concentrated HCl with water).

    • Heat the mixture under reflux for 20-24 hours until the biuret test is negative, indicating the complete breakdown of peptide bonds.

  • Removal of Excess Acid:

    • Transfer the dark hydrolysate to a large evaporating dish and concentrate it under reduced pressure (or in a fume hood with heating) to a thick syrup to remove the bulk of the HCl.

    • Re-dissolve the syrup in distilled water and repeat the concentration step two more times to ensure maximal acid removal.

  • Neutralization and Removal of Humins:

    • Dissolve the final syrup in 2-3 liters of hot water.

    • While stirring vigorously, slowly add a slurry of Ba(OH)₂ or Ca(OH)₂ until the solution is neutral to litmus paper (pH ~6-7). This precipitates dark, insoluble material known as humins.

    • Filter the hot solution through a large Büchner funnel to remove the precipitate. Wash the precipitate with hot water to recover any occluded amino acids.

  • Initial Fractional Crystallization:

    • Combine the filtrate and washings and concentrate the solution by evaporation until crystals begin to form on the surface.

    • Allow the solution to cool slowly to room temperature, and then let it stand for 24-48 hours in a cold room (4°C). Sparingly soluble amino acids like tyrosine and cystine will crystallize first.

    • Filter off these crystals. The filtrate is now enriched in more soluble amino acids, including leucine and isoleucine.

  • Alcohol-Based Fractional Precipitation:

    • Concentrate the filtrate to a thick syrup.

    • Slowly add 5-10 volumes of hot 95% ethanol. This will precipitate a mixture of amino acids. Leucine and isoleucine are relatively soluble in aqueous ethanol compared to other amino acids like glutamic acid.

    • Allow the mixture to cool and stand for 24 hours. Filter off the precipitate.

    • The filtrate now contains a crude mixture of leucine and isoleucine. Evaporate the ethanol from the filtrate.

  • Refined Crystallization of Leucine/Isoleucine:

    • Dissolve the resulting residue in a minimal amount of hot water.

    • Allow the solution to cool very slowly. Leucine and isoleucine will co-crystallize as shiny leaflets or plates.

    • This crude crystalline product represents a mixture of leucine and isoleucine. Further separation in this era required repeated, painstaking recrystallization steps, often with limited success in achieving high purity of one isomer over the other.

cluster_Workflow Historical Isolation Workflow start Protein Source (e.g., Fibrin, Casein) hydrolysis Acid Hydrolysis (e.g., 6N HCl, reflux) start->hydrolysis neutralize Neutralization & Filtration hydrolysis->neutralize conc1 Concentration & Cooling (Fractional Crystallization) neutralize->conc1 precip1 Tyrosine, Cystine (Precipitate) conc1->precip1 Remove filtrate1 Filtrate (Enriched in Leucine/Isoleucine) conc1->filtrate1 alcohol Ethanol Precipitation filtrate1->alcohol filtrate2 Final Filtrate alcohol->filtrate2 end Crude Leucine/ Isoleucine Crystals filtrate2->end Evaporate & Crystallize

Caption: A typical workflow for the isolation of a crude isoleucine fraction.

Modern Protocol: Chiral HPLC Separation of Isoleucine Stereoisomers

Contemporary separation of isoleucine stereoisomers is predominantly achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). This technique offers high resolution, sensitivity, and reproducibility.

Objective: To separate and quantify the four stereoisomers of isoleucine from a mixture.

Materials:

  • Isoleucine isomer standard mixture (this compound, D-isoleucine, L-allo-isoleucine, D-allo-isoleucine)

  • HPLC system with UV or fluorescence detector

  • Chiral HPLC column (e.g., Crownpak CR+, Astec CHIROBIOTIC V)

  • Mobile phase (e.g., perchloric acid solution, pH adjusted; specific composition is column-dependent)

  • Sample solvent (e.g., 0.1 N HCl or mobile phase)

  • Syringe filters (0.22 µm)

Methodology:

  • System Preparation:

    • Install the chiral column into the HPLC system.

    • Prepare the mobile phase according to the column manufacturer's recommendation. For example, for a Crownpak CR+ column, a typical mobile phase is aqueous HClO₄ at pH 1.5-2.0.

    • Degas the mobile phase thoroughly.

    • Equilibrate the column by pumping the mobile phase through the system at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved. Set the column temperature as recommended (e.g., 25°C).

  • Sample and Standard Preparation:

    • Prepare a stock solution of the standard mixture containing all four isomers at a known concentration (e.g., 1 mg/mL each) in the sample solvent.

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Prepare the unknown sample by dissolving it in the sample solvent to an appropriate concentration.

    • Filter all standard and sample solutions through a 0.22 µm syringe filter before injection.

  • Chromatographic Separation:

    • Set the detector wavelength (e.g., 210 nm for UV detection of underivatized amino acids).

    • Inject a fixed volume (e.g., 10 µL) of each standard and sample onto the column.

    • Run the chromatographic method, recording the retention time and peak area for each isomer. The different stereoisomers will interact with the chiral stationary phase to varying degrees, causing them to elute at distinct times.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

    • Generate a calibration curve for each isomer by plotting peak area versus concentration for the standard solutions.

    • Quantify the amount of each isomer in the unknown sample by using its peak area and the corresponding calibration curve.

This compound and Metabolic Signaling: The mTORC1 Pathway

For drug development professionals, the role of this compound extends beyond its structural function in proteins. It is a potent signaling molecule that, along with other BCAAs, activates the mTOR Complex 1 (mTORC1), a central regulator of cell growth, protein synthesis, and metabolism. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegeneration, making it a prime therapeutic target.

While L-leucine is considered the most potent BCAA activator of mTORC1, this compound also plays a significant and independent role.[5] The activation mechanism is initiated inside the cell, where amino acids signal their presence to the mTORC1 complex, which is localized to the lysosomal surface.

The Activation Mechanism:

  • Sensing: In the absence of amino acids, a protein complex called GATOR1 inhibits the Rag GTPases, keeping mTORC1 inactive. GATOR1 is itself inhibited by another complex, GATOR2. The protein Sestrin2 acts as a sensor for branched-chain amino acids.[1][3]

  • Binding and Release: In an amino-acid-replete state, L-leucine (and to a lesser extent, this compound) binds directly to Sestrin2.[6][7] This binding event induces a conformational change in Sestrin2, causing it to dissociate from GATOR2.[4]

  • Activation Cascade: The release of Sestrin2 allows GATOR2 to inhibit GATOR1. With GATOR1's inhibitory function suppressed, the RagA/B GTPase becomes loaded with GTP, adopting its active conformation.

  • mTORC1 Recruitment and Activation: The active Rag GTPase dimer then recruits the mTORC1 complex to the lysosomal surface, where it is activated by the Rheb GTPase.

  • Downstream Effects: Once active, mTORC1 phosphorylates numerous downstream targets, such as S6 Kinase 1 (S6K1) and 4E-BP1, to promote protein synthesis and cell growth.[8]

cluster_mTOR This compound / L-Leucine Signaling to mTORC1 BCAA This compound / L-Leucine Sestrin2 Sestrin2 BCAA->Sestrin2 binds GATOR2 GATOR2 Sestrin2->GATOR2 dissociates from GATOR1 GATOR1 GATOR2->GATOR1 inhibits Rag RagA/B (GDP) Inactive GATOR1->Rag promotes GDP state Rag_act RagA/B (GTP) Active Rag->Rag_act GTP loading mTORC1_cyto mTORC1 (Cytosolic) Rag_act->mTORC1_cyto recruits to lysosome mTORC1_lyso mTORC1 (Lysosomal/Active) mTORC1_cyto->mTORC1_lyso Downstream Phosphorylation of S6K1, 4E-BP1 mTORC1_lyso->Downstream Lysosome Lysosome Rheb Rheb Rheb->mTORC1_lyso activates Growth Protein Synthesis & Cell Growth Downstream->Growth

Caption: this compound/Leucine activation of the mTORC1 signaling pathway.

Conclusion

From its discovery in sugar beet molasses by Felix Ehrlich to its role as a critical signaling molecule in metabolic pathways, this compound has been central to our understanding of biochemistry and cell biology. The historical challenge of its isolation and the separation of its stereoisomers paved the way for advanced analytical techniques that are now standard in research and industry. For professionals in drug development, a thorough understanding of this compound's history, properties, and signaling functions is indispensable. As a key activator of the mTORC1 pathway, this compound and its metabolic derivatives represent important points of consideration in the design of therapeutics targeting cancer, diabetes, and other metabolic diseases. Future research will undoubtedly continue to uncover new roles for this essential amino acid, reinforcing the importance of the foundational work performed over a century ago.

References

The Cornerstone of Protein Architecture and Synthesis: An In-depth Technical Guide on the Role of L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the critical role of the essential amino acid L-isoleucine in protein synthesis and structure has been released today. This whitepaper offers researchers, scientists, and drug development professionals a deep dive into the molecular mechanisms governed by this compound, from its fundamental role in the assembly of polypeptide chains to its intricate involvement in cellular signaling pathways that regulate protein production.

This compound, one of the three branched-chain amino acids (BCAAs), is a fundamental building block of proteins, indispensable for human health and cellular function.[1][2][3] Its unique structural properties, characterized by a hydrophobic side chain, are paramount in dictating the three-dimensional conformation and stability of proteins.[1][4][5] This guide provides an exhaustive examination of this compound's multifaceted contributions to cellular biology, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes.

This compound: A Linchpin in the Fidelity and Efficiency of Protein Synthesis

The journey of this compound from a free amino acid to its incorporation into a nascent polypeptide chain is a meticulously regulated process. The initial and crucial step is its recognition and activation by the enzyme isoleucyl-tRNA synthetase (IleRS). This enzyme is responsible for attaching this compound to its corresponding transfer RNA (tRNA), a process known as tRNA charging, which is vital for the accurate translation of the genetic code.[6][7]

IleRS exhibits a remarkable level of specificity, ensuring that only this compound is attached to the isoleucine-specific tRNA (tRNAIle). This high fidelity is achieved through a "double-sieve" mechanism, which includes a proofreading or editing function that hydrolyzes incorrectly charged amino acids, such as the structurally similar L-valine.[8][9][10] This editing step is a critical quality control measure that maintains the integrity of the proteome.

The efficiency of protein synthesis is also influenced by the availability of this compound and the codons that specify it in the messenger RNA (mRNA). The codons AUU, AUC, and AUA encode for isoleucine.[11][12] The relative abundance of their corresponding tRNAs can influence the rate of translation elongation.[13][14]

The Structural Significance of this compound in Protein Folding and Stability

The chemical nature of this compound's side chain—a branched, nonpolar hydrocarbon—makes it highly hydrophobic.[1][2] This property drives isoleucine residues to be predominantly located in the interior of globular proteins, away from the aqueous cellular environment.[1][5] Here, they participate in hydrophobic interactions, which are a major driving force in the protein folding process and a key contributor to the overall stability of the final three-dimensional structure.[4][5]

Clusters of isoleucine, along with other BCAAs like leucine and valine, form stable hydrophobic cores that act as a scaffold, facilitating the correct folding of the polypeptide chain and maintaining its native conformation.[4][15] The proper packing of these hydrophobic side chains is crucial for the protein's function, and even minor alterations can lead to misfolding and loss of biological activity.

This compound as a Signaling Molecule: The mTORC1 Pathway

Beyond its role as a structural component, this compound also functions as a signaling molecule, most notably in the activation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and protein synthesis.[16][17] The presence of sufficient levels of amino acids, including isoleucine, is a prerequisite for mTORC1 activation.

While leucine is considered the primary activator of mTORC1 among the BCAAs, studies have shown that isoleucine can also independently stimulate this pathway, leading to the phosphorylation of downstream targets that promote the initiation and elongation phases of protein synthesis.[18]

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of this compound.

Table 1: Kinetic Parameters of Isoleucyl-tRNA Synthetase (IleRS)

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coliThis compound5 - 107.77.7 x 105 - 1.5 x 106[6][8]
Staphylococcus aureusThis compound50 - 100~606 x 105 - 1.2 x 106[19]
Escherichia coliL-Valine (non-cognate)13000.00131[20]

Table 2: Thermodynamic Contribution of Isoleucine to Protein Stability

ParameterValueDescriptionReference
Free Energy of Transfer (vapor to water)+1.8 kcal/molPositive value indicates hydrophobicity and an unfavorable interaction with water.[21]
Contribution to Stability of Globular Proteins~ -1.3 kcal/molEstimated average contribution of a buried isoleucine residue to the overall stability of a protein.[17]

Table 3: Codon Usage and Translation Efficiency for Isoleucine in E. coli

CodonFrequency (%)Relative Translation Efficiency (RTE)
AUU51.31.00
AUC37.90.74
AUA10.80.21

Note: Relative Translation Efficiency is normalized to the most frequent codon. Actual rates can vary based on experimental conditions.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involving this compound, the following diagrams have been generated using the DOT language.

mTORC1_Signaling Isoleucine This compound mTORC1 mTORC1 Isoleucine->mTORC1 activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis promotes tRNA_Charging cluster_0 Isoleucyl-tRNA Synthetase (IleRS) Catalytic Cycle Ile This compound IleRS IleRS Ile->IleRS ATP ATP ATP->IleRS tRNA tRNA(Ile) Ile_AMP Ile-AMP intermediate tRNA->Ile_AMP IleRS->Ile_AMP Activation Ile_tRNA Isoleucyl-tRNA(Ile) Ile_AMP->Ile_tRNA Transfer Ribosome Ribosome Ile_tRNA->Ribosome To Translation Ribosome_Profiling_Workflow CellLysis Cell Lysis & Ribosome Arrest NucleaseDigestion Nuclease Digestion CellLysis->NucleaseDigestion RibosomeIsolation Ribosome Isolation NucleaseDigestion->RibosomeIsolation FootprintExtraction RNA Footprint Extraction RibosomeIsolation->FootprintExtraction LibraryPrep Library Preparation FootprintExtraction->LibraryPrep Sequencing Deep Sequencing LibraryPrep->Sequencing DataAnalysis Data Analysis Sequencing->DataAnalysis

References

The Metabolic Fate of L-Isoleucine in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-isoleucine, one of the three essential branched-chain amino acids (BCAAs), is a critical component for protein synthesis and a significant contributor to mammalian energy homeostasis. Beyond its fundamental anabolic role, isoleucine and its metabolites are deeply integrated into cellular signaling, particularly influencing the mTOR pathway and glucose metabolism. Dysregulation of isoleucine metabolism is increasingly implicated in metabolic diseases such as insulin resistance and obesity. This technical guide provides a comprehensive overview of the metabolic fate of this compound in mammalian systems, detailing its catabolic and anabolic pathways, regulatory mechanisms, and cellular transport. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for professionals in biomedical research and drug development.

Introduction

This compound is an essential α-amino acid, meaning it cannot be synthesized de novo by mammals and must be obtained from dietary sources.[1] Its unique branched hydrocarbon side chain makes it one of the most hydrophobic amino acids.[2] The metabolic journey of this compound is multifaceted. Primarily, it serves as a substrate for protein synthesis.[1] When in excess or during periods of metabolic demand, it is catabolized, predominantly in extra-hepatic tissues like skeletal muscle, to provide energy.[3] This catabolism is distinctive as it yields both glucogenic and ketogenic precursors, specifically acetyl-CoA and succinyl-CoA (via propionyl-CoA), highlighting its metabolic flexibility.[4] Furthermore, this compound acts as a signaling molecule, modulating key cellular pathways that control protein translation and metabolic health.[5]

Catabolism of this compound

The breakdown of this compound is a multi-step process occurring within the mitochondria. It begins with two enzymatic steps common to all three BCAAs, followed by a series of reactions specific to the isoleucine carbon skeleton.

Common Pathway: Transamination and Oxidative Decarboxylation
  • Transamination: The first step is a reversible transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT) . This enzyme transfers the amino group from this compound to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA), α-keto-β-methylvalerate.[3] Mammals have two BCAT isoforms: a cytosolic (BCAT1) and a mitochondrial (BCAT2).[6]

  • Oxidative Decarboxylation: The α-keto-β-methylvalerate is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[3] This is the rate-limiting step in BCAA catabolism and a critical point of regulation.[7] The reaction produces α-methylbutyryl-CoA, NADH, and CO2.

Isoleucine-Specific Pathway

The resulting α-methylbutyryl-CoA enters a pathway analogous to fatty acid β-oxidation.[8]

  • Dehydrogenation: α-methylbutyryl-CoA is oxidized to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD).[8]

  • Hydration: Tiglyl-CoA is hydrated to form α-methyl-β-hydroxybutyryl-CoA.[4]

  • Dehydrogenation: A second dehydrogenation step yields α-methylacetoacetyl-CoA.[4][8]

  • Thiolytic Cleavage: Finally, α-methylacetoacetyl-CoA is cleaved by a thiolase into two key metabolic intermediates: acetyl-CoA (ketogenic) and propionyl-CoA (glucogenic).[3][4]

Fate of Propionyl-CoA

Propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA through a three-step, vitamin-dependent pathway located in the mitochondria.[9][10][11][12]

  • Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[10][12]

  • Racemization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its L-isomer, L-methylmalonyl-CoA.[11]

  • Isomerization: Methylmalonyl-CoA mutase, an enzyme requiring vitamin B12 (as adenosylcobalamin), rearranges L-methylmalonyl-CoA to form succinyl-CoA .[10][12]

L_Isoleucine_Catabolism cluster_prop Conversion to Succinyl-CoA substance substance enzyme enzyme cofactor cofactor pathway_box pathway_box Ile This compound aKB α-Keto-β-methylvalerate Ile->aKB AKG_Glu α-Ketoglutarate -> Glutamate aMBA α-Methylbutyryl-CoA aKB->aMBA BCAT BCAT NAD_NADH_CO2 NAD+ -> NADH + CO2 Tiglyl Tiglyl-CoA aMBA->Tiglyl BCKDH BCKDH Complex FAD_FADH2 FAD -> FADH2 aMHB α-Methyl-β-hydroxybutyryl-CoA Tiglyl->aMHB SBCAD SBCAD H2O H2O aMAA α-Methylacetoacetyl-CoA aMHB->aMAA Hydratase Enoyl-CoA Hydratase NAD_NADH2 NAD+ -> NADH AcetylCoA Acetyl-CoA aMAA->AcetylCoA PropionylCoA Propionyl-CoA Dehydrogenase 3-hydroxyacyl-CoA Dehydrogenase CoA_SH CoA-SH Prop_CoA Propionyl-CoA Thiolase β-Ketothiolase D_MMCoA D-Methylmalonyl-CoA Prop_CoA->D_MMCoA CO2 PCC Propionyl-CoA Carboxylase Biotin Biotin, ATP -> ADP L_MMCoA L-Methylmalonyl-CoA D_MMCoA->L_MMCoA MCE Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA L_MMCoA->SuccinylCoA MCM Methylmalonyl-CoA Mutase B12 Vitamin B12

Caption: Catabolic pathway of this compound to acetyl-CoA and succinyl-CoA.

Regulation of Isoleucine Catabolism

The catabolism of BCAAs is tightly regulated to balance their use for protein synthesis against their degradation for energy, while also preventing the accumulation of potentially toxic intermediates.

The BCKDH Complex: The Master Regulatory Point

The primary control point is the mitochondrial BCKDH complex, the rate-limiting enzyme.[7][13] Its activity is governed by a phosphorylation/dephosphorylation cycle.

  • Inactivation by Phosphorylation: A dedicated BCKDH kinase (BCKDK) phosphorylates serine residues on the E1α subunit of the BCKDH complex, leading to its inactivation.[14] BCKDK expression and activity are increased during states of protein conservation, such as starvation or consumption of a low-protein diet.[15]

  • Activation by Dephosphorylation: A mitochondrial phosphatase, protein phosphatase Mg2+/Mn2+ dependent 1K (PPM1K) , dephosphorylates and activates the BCKDH complex.[14]

Allosteric and Hormonal Regulation
  • Allosteric Inhibition of BCKDK: The branched-chain α-keto acids (BCKAs) themselves, particularly the leucine-derived α-ketoisocaproate (KIC), are potent allosteric inhibitors of BCKDK.[14] This creates a feedback loop: high levels of BCKAs inhibit the kinase, which keeps BCKDH in its active, dephosphorylated state, thereby promoting BCAA catabolism.

  • Hormonal Control: Hormones such as insulin, glucocorticoids, and thyroid hormone also modulate BCAA catabolism, often by altering the expression of BCKDK.[15]

BCKDH_Regulation active_state active_state inactive_state inactive_state enzyme enzyme regulator regulator BCKDH_active BCKDH Complex (Active) BCKDH_inactive BCKDH Complex (Inactive) BCKDH_active->BCKDH_inactive ATP -> ADP BCKDH_inactive->BCKDH_active H2O -> Pi BCKDK BCKDK (Kinase) label_kinase Phosphorylation BCKDK->label_kinase PPM1K PPM1K (Phosphatase) label_phosphatase Dephosphorylation PPM1K->label_phosphatase BCKA BCKAs (e.g., KIC) BCKA->BCKDK inhibits

Caption: Regulation of the BCKDH complex by phosphorylation and dephosphorylation.

Anabolic and Signaling Roles of this compound

Protein Synthesis

The primary anabolic fate of this compound is its incorporation into proteins. As an essential amino acid, its availability is a prerequisite for the translation of messenger RNA into polypeptide chains. Depletion of isoleucine leads to a rapid decline in fractional protein synthesis rates.[5]

mTORC1 Signaling

This compound, along with leucine, is a key activator of the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[5][16]

  • Activation Mechanism: While the precise sensing mechanism is still under investigation, amino acids signal to mTORC1 at the lysosomal surface. This activation leads to the phosphorylation of key downstream targets:

    • S6 Kinase 1 (S6K1): Promotes mRNA translation and ribosome biogenesis.[17]

    • 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing cap-dependent translation to proceed.[17]

  • Independent Regulation: Studies have shown that isoleucine can independently activate mTORC1 signaling, leading to increased phosphorylation of mTOR, S6K1, and ribosomal protein S6 (rpS6).[5]

mTOR_Signaling stimulus stimulus pathway_component pathway_component process process Ile This compound mTORC1 mTORC1 Ile->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits rpS6 rpS6 S6K1->rpS6 Protein_Synthesis Protein Synthesis rpS6->Protein_Synthesis eIF4E eIF4E fourEBP1->eIF4E inhibits eIF4E->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified this compound signaling via the mTORC1 pathway.

Quantitative Data Summary

Quantitative analysis of this compound and its related metabolic components is crucial for understanding its physiological and pathological roles.

Table 1: this compound Concentrations and Kinetic Parameters

ParameterValueSystem/ConditionReference
Normal Plasma Concentration 34 - 104 µmol/LHuman, Fasting[18][19]
BCATm Apparent Km ~1 mMMammalian, for this compound[20][21]
This compound Transport KA 0.19 mMRabbit renal pars convoluta vesicles[22]
This compound Transport KA (System 1) 0.17 mMRabbit renal pars recta vesicles[22]
This compound Transport KA (System 2) 9.0 mMRabbit renal pars recta vesicles[22]

Km = Michaelis constant; KA = Concentration for half-maximal response.

Experimental Protocols

Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a robust method for quantifying this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.[23][24]

LCMS_Workflow step_style step_style input_output input_output instrument instrument start Plasma Sample prep 1. Protein Precipitation - Add methanol with This compound-13C6,15N (IS) - Vortex & Centrifuge start->prep supernatant 2. Supernatant Transfer - Collect supernatant containing Isoleucine and IS prep->supernatant lcms 3. LC-MS/MS Analysis supernatant->lcms data 4. Data Processing - Integrate peak areas - Calculate Area Ratio (Analyte/IS) - Quantify using calibration curve lcms->data end Final Concentration (µmol/L) data->end

Caption: General workflow for this compound quantification by LC-MS/MS.

I. Materials and Reagents

  • This compound standard (Sigma-Aldrich or equivalent)

  • This compound-13C6,15N (stable isotope-labeled internal standard, IS)

  • LC-MS grade methanol, acetonitrile, formic acid, and water

  • Human plasma samples (collected in EDTA tubes)

  • Microcentrifuge tubes (1.5 mL)

II. Procedure

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

    • Prepare a 1 mg/mL stock solution of this compound-13C6,15N in ultrapure water.

    • From the stock solutions, prepare a series of working calibration standards (e.g., 1-500 µmol/L) in a surrogate matrix like 1x PBS.[25]

    • Prepare an Internal Standard Working Solution (e.g., 1 µg/mL) in ice-cold methanol.[24]

  • Sample Preparation (Protein Precipitation):

    • Label 1.5 mL microcentrifuge tubes for calibrators, quality controls (QCs), and unknown plasma samples.

    • Pipette 50 µL of the appropriate sample (calibrator, QC, or plasma) into its designated tube.[23]

    • Add 200 µL of the ice-cold Internal Standard Working Solution to each tube.[23] The methanol serves to precipitate plasma proteins.

    • Vortex each tube vigorously for 30 seconds.

    • Incubate the tubes at 4°C for 20 minutes to facilitate complete protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[23]

    • Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: Utilize an HPLC or UPLC system.

    • Column: An Intrada Amino Acid column or a similar column designed for polar analytes is recommended.[26]

    • Mobile Phase A: 0.2% Formic acid in water.

    • Mobile Phase B: 0.2% Formic acid in acetonitrile.

    • Gradient: Develop a gradient to separate isoleucine from its isomers (leucine, alloisoleucine). A typical run time is 10-15 minutes.[25][26]

    • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and its labeled internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (this compound) and the internal standard (this compound-13C6,15N).

    • Calculate the peak area ratio (analyte/IS) for all samples.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Protocol: Western Blot Analysis of Isoleucine-Stimulated mTORC1 Signaling

This protocol details the steps to assess the phosphorylation status of key mTORC1 pathway proteins (e.g., mTOR, S6K1) in cultured cells following stimulation with this compound.[27][28][29]

I. Materials and Reagents

  • Mammalian cell line (e.g., HEK293T, C2C12 myoblasts)

  • Complete growth medium (e.g., DMEM) and amino acid-free medium

  • This compound solution

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-total-mTOR, anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent and imaging system

II. Procedure

  • Cell Culture and Treatment:

    • Plate cells to achieve 70-80% confluency on the day of the experiment.

    • To synchronize cells and establish a baseline, starve cells of amino acids by incubating them in amino acid-free medium for 1-2 hours.

    • Stimulate the cells by replacing the starvation medium with medium containing a known concentration of this compound (e.g., 2 mM) for a specified time (e.g., 30-60 minutes). Include an untreated control group.

  • Protein Extraction (Lysis):

    • After treatment, place plates on ice and aspirate the medium.

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.[28]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[28]

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.

    • Add Laemmli sample buffer and denature by heating at 95°C for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[27]

    • Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[27][30]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL detection reagent to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the signal of the phosphorylated protein to its corresponding total protein signal to determine the change in activation state.

References

Function of L-isoleucine in the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Functions of L-Isoleucine in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, an essential branched-chain amino acid (BCAA), plays a multifaceted role in the central nervous system (CNS) that extends beyond its fundamental function in protein synthesis. As a crucial neuromodulator, its influence spans neurotransmitter balance, neuronal signaling, and energy metabolism. Dysregulation of this compound and other BCAAs is increasingly implicated in the pathophysiology of various neurological disorders, including Alzheimer's and Parkinson's disease. This technical guide provides a comprehensive overview of this compound's functions within the CNS, detailing its transport across the blood-brain barrier, its role in neurotransmitter synthesis and modulation, and its impact on key intracellular signaling pathways such as the mechanistic target of rapamycin (mTOR). We present quantitative data, detailed experimental methodologies, and visual diagrams of key pathways to offer a thorough resource for researchers and professionals in neuroscience and drug development.

Introduction

This compound is one of three essential BCAAs, alongside L-leucine and L-valine, that cannot be synthesized de novo by mammals and must be obtained from dietary sources.[1][2] While extensively studied for its role in muscle metabolism and protein synthesis, its functions within the CNS are complex and critically important for neuronal health. In the brain, this compound and its fellow BCAAs contribute to the synthesis of neurotransmitters, serve as a source of energy, and act as signaling molecules.[1][3] Their transport into the brain is tightly regulated and competitive, meaning fluctuations in peripheral BCAA levels can significantly impact CNS neurochemistry.[1][3] Understanding the precise mechanisms of this compound's actions in the brain is paramount for developing novel therapeutic strategies for a range of neurological and neurodegenerative conditions.

Transport and Metabolism of this compound in the CNS

Blood-Brain Barrier Transport

This compound, along with other large neutral amino acids (LNAAs), crosses the blood-brain barrier (BBB) primarily via a Na+-independent facilitative transporter known as the L-type amino acid transporter 1 (LAT1).[3][4] This transport system is competitive, meaning that high plasma concentrations of one BCAA can inhibit the brain uptake of others, as well as aromatic amino acids like tryptophan, tyrosine, and phenylalanine.[1][3] This competition is a critical regulatory point, as it directly influences the availability of precursors for key neurotransmitters such as serotonin and the catecholamines (dopamine, norepinephrine).[1][5]

Quantitative Analysis of Isoleucine Transport

The kinetics of this compound transport across the BBB have been quantified in animal models. Studies using in situ brain perfusion in rats have determined the maximal transport rate (Vmax) and the Michaelis-Menten constant (Km), which represents the substrate concentration at half-maximal transport velocity.

Brain RegionVmax (μmol·s⁻¹·g⁻¹) x 10⁻⁴Km (μmol·mL⁻¹) (Saline Perfusate)Apparent Km (μmol·mL⁻¹) (Plasma Perfusate)Reference
Frontal Cortex9 x 10⁻⁴0.0541.5[6]
Parietal Cortex11 x 10⁻⁴0.0681.7[6]
Occipital Cortex10 x 10⁻⁴0.0631.6[6]
Hippocampus10 x 10⁻⁴0.0591.6[6]
Thalamus10 x 10⁻⁴0.0611.6[6]
Caudate9 x 10⁻⁴0.0561.5[6]
Data from studies in anesthetized rats. The significantly higher apparent Km in plasma reflects competitive inhibition from other amino acids.[6]
Intracellular Metabolism

Once inside the brain, this compound can be utilized for protein synthesis or enter a catabolic pathway. The initial step is a reversible transamination reaction catalyzed by the branched-chain aminotransferase (BCAT) enzyme, which is present in neurons.[5] This reaction transfers the amino group from isoleucine to α-ketoglutarate, yielding glutamate and α-keto-β-methylvalerate (KMV).[3] The glutamate produced can then be used for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) or participate in the glutamate-glutamine cycle.[1][3] The carbon skeleton (KMV) can be further metabolized to provide energy for the cell.

cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain ECF / Neuron Isoleucine_blood This compound LAT1 LAT1 Transporter Isoleucine_blood->LAT1 Transport AAs_blood Other LNAAs (Leucine, Valine, Tryptophan, etc.) AAs_blood->LAT1 Competition Isoleucine_brain This compound LAT1->Isoleucine_brain Protein Protein Synthesis Isoleucine_brain->Protein BCAT BCAT Isoleucine_brain->BCAT Transamination Glutamate Glutamate BCAT->Glutamate KMV α-keto-β-methylvalerate (KMV) BCAT->KMV TCA Energy Production (TCA Cycle) KMV->TCA Isoleucine This compound mTORC1_inactive mTORC1 (Inactive) Isoleucine->mTORC1_inactive Activates mTORC1_active mTORC1 (Active) mTORC1_inactive->mTORC1_active Recruitment to Lysosome S6K1 S6K1 mTORC1_active->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1_active->EBP1 Phosphorylates pS6K1 p-S6K1 S6K1->pS6K1 ProteinSynthesis Protein Synthesis pS6K1->ProteinSynthesis pEBP1 p-4E-BP1 EBP1->pEBP1 pEBP1->ProteinSynthesis CellGrowth Cell Growth & Axon Outgrowth ProteinSynthesis->CellGrowth start Obtain Brain Tissue (e.g., from animal model) homogenize Rapidly homogenize tissue in cold buffer start->homogenize centrifuge Centrifuge at high speed (e.g., 13,000 x g) to remove insoluble material homogenize->centrifuge supernatant Collect supernatant (contains amino acids) centrifuge->supernatant derivatize Derivatize amino acids (e.g., with o-phthaldialdehyde) supernatant->derivatize hplc Analyze via HPLC-Fluorometry or LC-MS/MS derivatize->hplc quantify Quantify against a standard curve of known This compound concentrations hplc->quantify end Data Analysis quantify->end

References

L-Isoleucine Transport Across Cell Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the transport of the essential amino acid L-isoleucine across cellular membranes. Understanding these transport systems is critical for research in cellular metabolism, nutrient sensing, and for the development of novel therapeutic strategies targeting diseases with dysregulated amino acid metabolism, such as cancer.

Primary Transporter Families for this compound

This compound, a branched-chain amino acid (BCAA), is primarily transported into cells by members of the Solute Carrier (SLC) superfamily. Two main families are responsible for the bulk of this compound transport:

  • SLC7 Family (Cationic Amino Acid Transporter/Glycoprotein-associated Family): This family includes the L-type Amino Acid Transporters (LATs), which are crucial for the transport of large neutral amino acids, including this compound.

  • SLC43 Family (Na+-independent, System L-like Amino Acid Transporter Family): This family also contributes to the transport of large neutral amino acids.

The key transporters for this compound within these families are:

  • LAT1 (SLC7A5): A high-affinity transporter for large neutral amino acids. It functions as a heterodimer with the glycoprotein CD98 (SLC3A2). LAT1 is a Na+ and pH-independent antiporter, exchanging extracellular amino acids for intracellular ones.[1] It preferentially transports branched-chain and aromatic amino acids.[2]

  • LAT2 (SLC7A8): Another member of the SLC7 family that also forms a heterodimer with CD98. LAT2 has a broader substrate selectivity than LAT1, transporting both large and smaller neutral amino acids, but generally with lower affinity.[3][4]

  • Other potential transporters: While LAT1 and LAT2 are the major players, other transporters like those from the SLC6 family (e.g., SLC6A15) and SLC38 family may also contribute to this compound transport in specific cell types and conditions.[4]

Quantitative Data on this compound Transport

The kinetic parameters of this compound transport, Michaelis-Menten constant (Km) and maximum velocity (Vmax), vary depending on the specific transporter, cell type, and experimental conditions. The following tables summarize available quantitative data for this compound and related BCAA transport.

Transporter SystemSubstrateCell/Tissue TypeKm (mM)Vmax (nmol/mg protein/min)Reference
System LThis compoundRabbit proximal tubule (pars convoluta)0.19Not Reported[1]
System L (High-affinity)This compoundRabbit proximal tubule (pars recta)0.17Not Reported[1]
System L (Low-affinity)This compoundRabbit proximal tubule (pars recta)9.0Not Reported[1]
System LL-LeucineAstrocytes (rat)0.44953.6[5]
System LL-PhenylalanineCaco-2 cells (apical)2.7Not Reported[6]
System LL-PhenylalanineCaco-2 cells (basolateral)0.18Not Reported[6]
Not SpecifiedThis compoundBlood-Brain Barrier (in situ perfusion, saline)0.054 - 0.0680.054 - 0.066 (µmol/g/min)[7]
Not SpecifiedThis compoundBlood-Brain Barrier (in situ perfusion, plasma)1.5 - 1.7Not Reported[7]

Note: Data for this compound transport by specific, overexpressed transporters in various cell lines is limited in the literature. Much of the available data pertains to general "System L" activity or the transport of other large neutral amino acids like leucine and phenylalanine.

Signaling Pathways Regulating this compound Transport

The expression and activity of this compound transporters, particularly LAT1, are tightly regulated by a complex network of signaling pathways that sense nutrient availability, cellular stress, and growth signals.

Transcriptional Regulation of LAT1 (SLC7A5)

Several key transcription factors have been identified to regulate the expression of the SLC7A5 gene:

  • c-Myc: The oncogenic transcription factor c-Myc directly binds to E-box elements in the SLC7A5 promoter, leading to its upregulation. This creates a feedforward loop where increased this compound and other essential amino acids transported by LAT1 can, in turn, stimulate the translation of c-Myc mRNA.[8]

  • Activating Transcription Factor 4 (ATF4): Under conditions of amino acid deprivation, the integrated stress response is activated, leading to the preferential translation of ATF4. ATF4 then binds to the promoter of SLC7A5 and other amino acid transporter genes to increase amino acid uptake and restore cellular homeostasis.[9][10]

  • Hypoxia-Inducible Factor 2α (HIF-2α): In hypoxic conditions, often found in the tumor microenvironment, HIF-2α directly binds to the proximal promoter of SLC7A5, leading to its increased expression. This allows cancer cells to maintain nutrient uptake and mTORC1 activity even under low oxygen conditions.[9][11][12]

  • NOTCH1: The NOTCH signaling pathway, a critical regulator of cell development and proliferation, has been shown to be an important upstream regulator of LAT1 expression, particularly in T-cell acute lymphoblastic leukemia (T-ALL).[13]

G Amino Acid Deprivation Amino Acid Deprivation ATF4 ATF4 Amino Acid Deprivation->ATF4 Hypoxia Hypoxia HIF-2α HIF-2α Hypoxia->HIF-2α Oncogenic Signals Oncogenic Signals c-Myc c-Myc Oncogenic Signals->c-Myc Developmental Cues Developmental Cues NOTCH1 NOTCH1 Developmental Cues->NOTCH1 SLC7A5_promoter SLC7A5 Promoter ATF4->SLC7A5_promoter HIF-2α->SLC7A5_promoter c-Myc->SLC7A5_promoter NOTCH1->SLC7A5_promoter LAT1_mRNA LAT1 mRNA SLC7A5_promoter->LAT1_mRNA Transcription LAT1_protein LAT1 Protein LAT1_mRNA->LAT1_protein Translation

Transcriptional Regulation of LAT1 (SLC7A5)
Post-Translational Regulation of LAT1

The activity and cell surface expression of LAT1 are also regulated at the post-translational level:

  • Ubiquitination: The E3 ubiquitin ligase Nedd4-2 can ubiquitinate the N-terminal tail of LAT1. This modification marks the transporter for endocytosis and subsequent degradation, thereby reducing its cell surface expression and amino acid uptake.[14][15] The activation of Protein Kinase C (PKC) can trigger this process.[14]

G PKC Protein Kinase C (PKC) Nedd4_2 Nedd4-2 (E3 Ligase) PKC->Nedd4_2 Activates LAT1_surface LAT1 at Plasma Membrane Nedd4_2->LAT1_surface Ubiquitinates LAT1_ub Ubiquitinated LAT1 LAT1_surface->LAT1_ub Endocytosis Endocytosis LAT1_ub->Endocytosis Degradation Degradation Endocytosis->Degradation

Post-Translational Regulation of LAT1 via Ubiquitination
The mTORC1 Signaling Nexus

The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway is a central regulator of cell growth and metabolism and is intricately linked with this compound transport.

  • Upstream Activation: The influx of this compound and other essential amino acids, particularly leucine, via LAT1 is a key signal for the activation of mTORC1.

  • Downstream Effects: Activated mTORC1 promotes protein synthesis and cell growth. It can also create a positive feedback loop by promoting the expression of transcription factors like c-Myc and influencing the stability of mRNAs for amino acid transporters.

G cluster_membrane Plasma Membrane LAT1 LAT1 (SLC7A5) L-Isoleucine_int Intracellular this compound LAT1->L-Isoleucine_int L-Isoleucine_ext Extracellular this compound L-Isoleucine_ext->LAT1 mTORC1 mTORC1 L-Isoleucine_int->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes c_Myc_expression c-Myc Expression mTORC1->c_Myc_expression Promotes c_Myc_expression->LAT1 Upregulates Transcription

This compound Transport and mTORC1 Signaling Loop

Experimental Protocols

Radiolabeled this compound Uptake Assay

This protocol describes a method to quantify the uptake of this compound into cultured cells using a radiolabeled tracer.

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • [³H]-L-Isoleucine or [¹⁴C]-L-Isoleucine

  • Unlabeled this compound

  • Lysis Buffer (e.g., 0.1 M NaOH or RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells under standard conditions until they reach the desired confluency.

  • Preparation: On the day of the experiment, prepare the uptake buffer containing the desired concentration of radiolabeled this compound and, for competition experiments, varying concentrations of unlabeled this compound.

  • Washing: Aspirate the culture medium and wash the cells twice with pre-warmed PBS to remove any residual medium and amino acids.

  • Pre-incubation: Add pre-warmed uptake buffer (without the radiolabeled substrate) to each well and incubate for 10-15 minutes at 37°C to deplete intracellular amino acid pools.

  • Uptake Initiation: Aspirate the pre-incubation buffer and add the uptake buffer containing the radiolabeled this compound. Start a timer immediately.

  • Incubation: Incubate the cells for a predetermined time (e.g., 1-5 minutes) at 37°C. It is crucial to perform a time-course experiment to ensure that uptake is measured during the initial linear phase.

  • Uptake Termination: To stop the uptake, rapidly aspirate the radioactive uptake buffer and wash the cells three times with ice-cold PBS.

  • Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

  • Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: In parallel wells, determine the total protein content using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts.

  • Data Analysis: Express the results as pmol or nmol of this compound taken up per mg of protein per minute.

G start Start seed_cells Seed cells in multi-well plate start->seed_cells culture_cells Culture to confluency seed_cells->culture_cells wash_cells_1 Wash with PBS culture_cells->wash_cells_1 protein_assay Determine protein concentration culture_cells->protein_assay pre_incubate Pre-incubate in uptake buffer wash_cells_1->pre_incubate add_radiolabel Add radiolabeled this compound pre_incubate->add_radiolabel incubate Incubate for a defined time add_radiolabel->incubate stop_and_wash Stop uptake and wash with ice-cold PBS incubate->stop_and_wash lyse_cells Lyse cells stop_and_wash->lyse_cells scintillation_count Measure radioactivity lyse_cells->scintillation_count analyze_data Analyze and normalize data scintillation_count->analyze_data protein_assay->analyze_data end End analyze_data->end

Workflow for Radiolabeled this compound Uptake Assay
Cis-Inhibition Assay for this compound Transport

This assay is used to determine the inhibitory potential of a test compound on the transport of this compound.

Materials:

  • Same as for the radiolabeled uptake assay.

  • Test inhibitor compound.

Procedure:

  • Follow steps 1-5 of the Radiolabeled this compound Uptake Assay protocol.

  • Inhibitor Incubation: During the pre-incubation step or immediately before adding the radiolabeled substrate, add the test inhibitor at various concentrations to the appropriate wells. A vehicle control (e.g., DMSO) should be included.

  • Uptake Initiation with Inhibitor: Aspirate the pre-incubation buffer and add the uptake buffer containing a fixed concentration of radiolabeled this compound and the corresponding concentration of the test inhibitor.

  • Follow steps 7-12 of the Radiolabeled this compound Uptake Assay protocol.

  • Data Analysis: Plot the percentage of inhibition of this compound uptake against the concentration of the test inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of this compound transport.

G start Start prepare_cells Prepare cells as for uptake assay start->prepare_cells add_inhibitor Add varying concentrations of test inhibitor prepare_cells->add_inhibitor add_radiolabel Add fixed concentration of radiolabeled this compound add_inhibitor->add_radiolabel measure_uptake Measure uptake as per protocol add_radiolabel->measure_uptake calculate_inhibition Calculate % inhibition vs. control measure_uptake->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end

Workflow for Cis-Inhibition Assay

Conclusion

The transport of this compound is a highly regulated process mediated by specific transporters, primarily from the SLC7 and SLC43 families. The expression and activity of these transporters are controlled by a complex interplay of signaling pathways that respond to nutrient availability, cellular stress, and oncogenic signals. A thorough understanding of these mechanisms is essential for advancing our knowledge of cellular metabolism and for the development of targeted therapies for a range of diseases, including cancer. Further research is needed to fully elucidate the kinetic properties of specific this compound transporters in various physiological and pathological contexts.

References

The Precision of Life: A Technical Guide to the Genetic Regulation of L-Isoleucine Metabolic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-isoleucine, an essential branched-chain amino acid (BCAA), is fundamental to protein synthesis and overall cellular health. Its biosynthesis is a tightly controlled multi-step enzymatic process, governed by a sophisticated network of genetic and allosteric regulation. Dysregulation of this pathway is implicated in various metabolic disorders, making its components attractive targets for drug development. This in-depth technical guide provides a comprehensive overview of the core regulatory mechanisms controlling this compound metabolic enzymes, detailed experimental protocols for their study, and quantitative data to support further research.

Core Regulatory Mechanisms

The biosynthesis of this compound is primarily regulated at two levels: allosteric feedback inhibition of key enzymes and transcriptional control of the genes encoding these enzymes.

Allosteric Regulation: Immediate Feedback Control

The this compound biosynthetic pathway is subject to rapid fine-tuning through allosteric regulation, where the end-product, this compound, directly binds to and inhibits the activity of upstream enzymes. This feedback mechanism ensures that the production of isoleucine is promptly halted when cellular concentrations are sufficient.

The first committed step in isoleucine biosynthesis is catalyzed by threonine deaminase (also known as threonine dehydratase), which converts L-threonine to α-ketobutyrate.[1][2] This enzyme is a key regulatory point. In many organisms, threonine deaminase is allosterically inhibited by this compound.[1][3] Conversely, L-valine, the end product of a parallel biosynthetic pathway, can act as an allosteric activator, helping to balance the pools of branched-chain amino acids.[1][3]

The subsequent key regulatory enzyme is acetohydroxy acid synthase (AHAS) , which catalyzes the condensation of α-ketobutyrate with pyruvate.[4][5] This enzyme is also subject to feedback inhibition by this compound, as well as L-valine and L-leucine.[4][6] The sensitivity of these enzymes to feedback inhibition is a critical factor in the overall rate of isoleucine synthesis.

Transcriptional Regulation: Long-Term Adaptive Control

In addition to rapid allosteric control, the expression of genes encoding this compound metabolic enzymes is tightly regulated at the transcriptional level. This allows the cell to adapt to longer-term changes in nutrient availability.

In Escherichia coli, the genes encoding the enzymes for isoleucine and valine biosynthesis are organized into operons, with the ilv operon being a primary example.[7] The ilvIH operon, for instance, encodes one of the acetohydroxyacid synthase isozymes and is positively regulated by the Leucine-responsive regulatory protein (Lrp).[8][9] The expression of the ilv operon is controlled through a process of attenuation, where the availability of branched-chain amino acids influences the secondary structure of the mRNA leader sequence, thereby controlling transcription termination.

In many Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, the global transcriptional regulator CodY plays a central role in sensing the intracellular concentration of branched-chain amino acids, including isoleucine.[10][11][12] When isoleucine levels are high, it binds to CodY, which then acts as a repressor, binding to the promoter regions of genes involved in BCAA biosynthesis and transport to downregulate their expression.[10][13] This provides a mechanism to conserve resources when isoleucine is readily available.[10]

Quantitative Data on Enzyme Regulation

The following tables summarize key quantitative data related to the allosteric regulation of threonine deaminase and acetohydroxy acid synthase.

Table 1: Allosteric Regulation of Threonine Deaminase

OrganismEffectorEffectDissociation Constant (Kd) / Inhibition Constant (Ki)Reference
Escherichia coliThis compoundInhibition-[14]
Escherichia coliL-ValineActivation-[14]
Bacillus subtilisThis compoundInhibition-[3]
Bacillus subtilisL-ValineWeak Activation-[3]

Table 2: Feedback Inhibition of Acetohydroxy Acid Synthase (AHAS)

OrganismInhibitor(s)Inhibition LevelNotesReference
Corynebacterium glutamicumValine, Isoleucine, Leucine~57% with 5 mM valineA single allosteric site for all three BCAAs is inferred.[4]
Saccharomyces cerevisiaeValineFeedback inhibitionCan be reduced by mutations in the regulatory subunit Ilv6.[15]
Arabidopsis thalianaValine, LeucineInsensitive when expressed in E. coliSuggests post-translational modifications or interacting partners in plants are required for inhibition.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound metabolic enzymes.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of DNA-binding proteins, such as transcription factors like CodY or Lrp.

Protocol:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Sonication: Lyse the cells and shear the chromatin into small fragments (200-600 bp) using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. The antibody will bind to the protein, and magnetic beads coated with Protein A/G will be used to pull down the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA fragments.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of enrichment, which correspond to the binding sites of the transcription factor.

RNA Sequencing (RNA-seq)

RNA-seq is a powerful technique to quantify the abundance of transcripts in a cell, providing a global view of gene expression changes in response to varying this compound levels or in mutant strains.

Protocol:

  • RNA Extraction: Isolate total RNA from cells grown under different experimental conditions (e.g., high vs. low isoleucine).

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and an automated electrophoresis system.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.

    • Fragment the RNA.

    • Synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library using PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to a reference genome or transcriptome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are up- or down-regulated under different conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

LC-MS/MS is the gold standard for accurately quantifying small molecules like this compound and its metabolic intermediates from complex biological samples.[17][18]

Protocol:

  • Sample Preparation:

    • Quench metabolism rapidly to prevent changes in metabolite levels.

    • Extract metabolites from cells or tissues using a suitable solvent (e.g., methanol, acetonitrile).

    • Remove proteins, typically by precipitation.[18]

    • Include isotopically labeled internal standards for accurate quantification.[18]

  • Liquid Chromatography (LC) Separation:

    • Inject the extracted metabolites onto an LC column (e.g., a mixed-mode or HILIC column) for separation based on their physicochemical properties.[18]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The separated metabolites are ionized (e.g., using electrospray ionization) and introduced into the mass spectrometer.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions for each metabolite of interest.[18]

  • Data Analysis:

    • Integrate the peak areas for each metabolite and its corresponding internal standard.

    • Generate a calibration curve using standards of known concentrations to quantify the absolute concentration of each metabolite in the samples.

Visualizing Regulatory Networks and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

L_Isoleucine_Biosynthesis_Pathway Threonine L-Threonine alpha_KB α-Ketobutyrate Threonine->alpha_KB Threonine Deaminase (ilvA) Threonine_Deaminase_node Threonine_Deaminase_node AHB α-Aceto-α-hydroxybutyrate alpha_KB->AHB AHAS_node AHAS_node Pyruvate Pyruvate Pyruvate->AHB Acetohydroxy Acid Synthase (ilvB, ilvI, ilvG) DHMB α,β-Dihydroxy-β-methylvalerate AHB->DHMB Acetohydroxy Acid Isomeroreductase (ilvC) KMB α-Keto-β-methylvalerate DHMB->KMB Dihydroxyacid Dehydratase (ilvD) Isoleucine This compound KMB->Isoleucine Branched-Chain Amino Acid Aminotransferase (ilvE) Isoleucine->Threonine_Deaminase_node Feedback Inhibition Isoleucine->AHAS_node Feedback Inhibition

Caption: this compound biosynthetic pathway with key enzymes and feedback inhibition loops.

CodY_Regulation cluster_conditions Cellular Conditions cluster_regulator Regulator State cluster_genes Target Genes High_Isoleucine High Intracellular Isoleucine Active_CodY Active CodY (Isoleucine-bound) High_Isoleucine->Active_CodY binds to Low_Isoleucine Low Intracellular Isoleucine Inactive_CodY Inactive CodY Low_Isoleucine->Inactive_CodY leads to ilv_genes ilv Genes (Biosynthesis Enzymes) Active_CodY->ilv_genes Represses Transcription Inactive_CodY->ilv_genes Allows Transcription

Caption: Model of CodY-mediated transcriptional repression of ilv genes in response to high isoleucine levels.

Experimental_Workflow_Gene_Regulation cluster_experimental_conditions Experimental Setup cluster_omics Omics Analysis cluster_data_analysis Data Integration and Interpretation Condition1 Control Condition (e.g., High Isoleucine) RNA_seq RNA-seq Condition1->RNA_seq ChIP_seq ChIP-seq Condition1->ChIP_seq LC_MS LC-MS/MS Condition1->LC_MS Condition2 Test Condition (e.g., Low Isoleucine or Mutant) Condition2->RNA_seq Condition2->ChIP_seq Condition2->LC_MS Differential_Expression Differential Gene Expression Analysis RNA_seq->Differential_Expression TF_Binding Transcription Factor Binding Site Identification ChIP_seq->TF_Binding Metabolite_Quantification Metabolite Quantification LC_MS->Metabolite_Quantification Model Regulatory Network Model Construction Differential_Expression->Model TF_Binding->Model Metabolite_Quantification->Model

Caption: Integrated experimental workflow for studying the genetic regulation of this compound metabolism.

References

Methodological & Application

Application Note: Quantification of L-Isoleucine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isoleucine is an essential branched-chain amino acid (BCAA) crucial for various physiological processes, including protein synthesis and metabolic regulation. Accurate quantification of this compound in plasma is vital for clinical diagnostics, particularly for inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD), as well as in biomedical research and drug development.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method due to its high sensitivity, specificity, and speed compared to traditional techniques.[1] This application note provides a detailed protocol for the robust and accurate quantification of this compound in human plasma using LC-MS/MS with a stable isotope-labeled (SIL) internal standard.

The primary challenge in this compound quantification is its differentiation from its structural isomers, particularly L-leucine, which has an identical mass-to-charge ratio.[2] This protocol employs a chromatographic method capable of resolving these isobaric compounds, ensuring accurate measurement.[3][4] The use of a SIL internal standard, this compound-¹³C₆,¹⁵N, is critical to correct for variability during sample preparation and potential matrix effects in the mass spectrometer, thereby ensuring high accuracy and precision.[1][5]

Principle

This method utilizes a simple protein precipitation step to extract this compound and the internal standard from plasma samples. The extract is then analyzed by a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. The chromatographic separation is optimized to resolve this compound from its isomers. Detection is performed in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[2]

Experimental Protocols

Materials and Reagents
  • This compound (Sigma-Aldrich or equivalent)

  • This compound-¹³C₆,¹⁵N (Cambridge Isotope Laboratories, Inc. or equivalent)[6]

  • LC-MS grade methanol, acetonitrile, and formic acid

  • Ultrapure water

  • Human plasma (collected in EDTA- or heparin-coated tubes)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu Nexera X2, Thermo Scientific UltiMate 3000RS)[7][8]

  • Triple quadrupole mass spectrometer (e.g., SCIEX QTrap 6500, Thermo Scientific TSQ Endura)[7][8]

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ultrapure water.[1]

  • Working Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution with a surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline) to achieve concentrations ranging from approximately 1 to 500 µmol/L.[3]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-¹³C₆,¹⁵N and dissolve it in 1 mL of ultrapure water.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with methanol. This solution will also serve as the protein precipitation agent.[1][2]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 150, and 400 µmol/L) in pooled human plasma to assess the accuracy and precision of the method.

Sample Preparation
  • Thaw frozen plasma samples, calibrators, and QC samples on ice.

  • To 50 µL of each sample in a 1.5 mL microcentrifuge tube, add 200 µL of the cold Internal Standard Working Solution (1 µg/mL in methanol).[1]

  • Vortex the mixture for 30 seconds to precipitate proteins.[2]

  • Incubate the tubes at 4°C for 20 minutes to enhance protein precipitation.[1]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[1][2]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Parameters

Liquid Chromatography:

ParameterValue
LC System High-performance liquid chromatography system
Column Chiral column (e.g., CROWNPAK CR-I(+)) or a mixed-mode column (e.g., Acclaim Trinity, Raptor Polar X)[2][3][8]
Mobile Phase A 0.1% Formic acid in water[2]
Mobile Phase B 0.1% Formic acid in acetonitrile[2]
Gradient Optimized for separation of isoleucine isomers (e.g., start with 95% A, linear gradient to 95% B over 10 minutes)[2]
Flow Rate 0.4 mL/min[2]
Column Temp. 40°C[2]
Injection Vol. 5 µL[2]

Mass Spectrometry:

ParameterValue
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
MRM Transitions See Table 1
Dwell Time Optimized for each transition (e.g., 50-100 ms)
Collision Energy Optimized for each transition
Ion Source Temp. 500-550°C

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound132.186.1
This compound-¹³C₆,¹⁵N139.192.1

Note: The specific m/z values for product ions may require optimization based on the instrument used.

Data Analysis and Results

Calibration curves are generated by plotting the peak area ratio of this compound to the internal standard against the corresponding concentrations of the calibration standards. A linear regression model with a weighting factor of 1/x is typically used. The concentration of this compound in the plasma samples is then calculated from the regression equation.

Method Performance

Table 2: Linearity and Range

AnalyteCalibration Range (µmol/L)Correlation Coefficient (r²)
This compound1 - 500> 0.995

Table 3: Precision and Accuracy

QC LevelNominal Conc. (µmol/L)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low30< 10< 1590 - 110
Medium150< 10< 1590 - 110
High400< 10< 1590 - 110
%RSD: Percent Relative Standard Deviation

Table 4: Recovery

AnalyteMean Recovery (%)
This compound92.1 - 108.2[9]

Visualizations

experimental_workflow sample_collection Plasma Sample Collection (Calibrators, QCs, Unknowns) add_is Addition of Internal Standard (this compound-¹³C₆,¹⁵N in Methanol) sample_collection->add_is protein_precipitation Protein Precipitation (Vortex & Incubate at 4°C) add_is->protein_precipitation centrifugation Centrifugation (14,000 x g, 10 min, 4°C) protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer to Autosampler Vial centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (Chromatographic Separation & MRM Detection) supernatant_transfer->lc_ms_analysis data_processing Data Processing & Quantification (Peak Integration, Calibration Curve, Concentration Calculation) lc_ms_analysis->data_processing

Caption: Workflow for this compound quantification in plasma.

Conclusion

This application note details a sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The protocol, which includes a straightforward protein precipitation step and the use of a stable isotope-labeled internal standard, provides high-quality data suitable for both clinical research and drug development applications.[1] The chromatographic conditions are critical for the successful separation of this compound from its isomers, ensuring accurate quantification. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it a robust tool for amino acid analysis.

References

L-Isoleucine Supplementation in Mammalian Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isoleucine, an essential branched-chain amino acid (BCAA), is a critical component in mammalian cell culture media, extending its role beyond a mere building block for protein synthesis.[1] It is a key signaling molecule that significantly influences cell growth, proliferation, metabolism, and ultimately, the productivity of recombinant proteins.[1][2] Inadequate levels of this compound can lead to cell cycle arrest and apoptosis, making its optimal concentration a crucial parameter for successful biopharmaceutical manufacturing in cell lines such as Chinese Hamster Ovary (CHO) cells.[1][3] This document provides detailed application notes and protocols for the effective use and evaluation of this compound supplementation in mammalian cell culture.

The Role of this compound in Cellular Processes

This compound, along with other BCAAs, plays a pivotal role in activating the mammalian target of rapamycin (mTOR) signaling pathway.[1][4] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[4][5] The availability of this compound is sensed by the cell, leading to the activation of mTOR complex 1 (mTORC1).[1][6] Activated mTORC1 then phosphorylates downstream targets, primarily S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote the initiation of translation and, consequently, protein synthesis.[4][5]

Depletion of this compound has been shown to reduce the phosphorylation of mTOR, S6K1, and ribosomal protein S6 (rpS6), leading to a decline in fractional protein synthesis rates.[6] Therefore, maintaining an adequate supply of this compound is essential for sustaining high levels of recombinant protein production in fed-batch cultures.[1]

Data Presentation: Quantitative Impact of this compound

The concentration of this compound varies among different basal media formulations, reflecting the diverse nutritional needs of various cell types.[1] Optimizing its concentration through supplementation is critical for maximizing cell growth and protein production.

Table 1: this compound Concentration in Common Basal Media [1]

MediumThis compound Concentration (mg/L)This compound Concentration (mM)
DMEM/F-1254.470.416
RPMI-164050.00.382
MEM52.00.397
DMEM (High Glucose)105.00.801

Table 2: Representative Data on the Impact of Amino Acid Supplementation Strategies (Including this compound) on CHO Cell Performance in Fed-Batch Culture [1][7]

Culture ConditionPeak Viable Cell Density (x 10^6 cells/mL)Product Titer (g/L)
Basal Medium (Control)8.51.2
Optimized Amino Acid Feed15.22.8

Note: This data is representative and the actual impact will be dependent on the specific cell line, process, and supplementation strategy.

Signaling Pathway Visualization

The mTOR signaling pathway, activated by this compound, is a cornerstone of cellular regulation.

mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits (when unphosphorylated) Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: this compound activates the mTORC1 signaling pathway.

Experimental Protocols

Here are detailed protocols for evaluating the impact of this compound supplementation on mammalian cell culture performance.

Protocol 1: Dose-Response Study of this compound on Cell Viability

This protocol outlines a method to determine the optimal concentration range of this compound for cell viability using an MTT assay.[1]

Materials:

  • Mammalian cell line of interest (e.g., CHO, HEK293)

  • Isoleucine-free basal medium

  • This compound stock solution (e.g., 100 mM, sterile-filtered)

  • Dialyzed Fetal Bovine Serum (dFBS), if required for cell attachment

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of isoleucine-free medium. If necessary for attachment, supplement the medium with a low percentage of dFBS.[1]

  • This compound Supplementation:

    • Prepare a serial dilution of the this compound stock solution to achieve a range of final concentrations (e.g., 0 mM, 0.1 mM, 0.2 mM, 0.4 mM, 0.8 mM, 1.6 mM).[1]

    • Add the corresponding volume of each this compound dilution to the wells. Include a control group with the standard medium concentration of this compound.[1]

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for desired time points (e.g., 24, 48, and 72 hours).[1]

  • MTT Assay:

    • At each time point, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.[1]

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[1]

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability relative to the control and plot a dose-response curve.

Protocol 2: Evaluating this compound Supplementation in a Fed-Batch Shake Flask Culture

This protocol details a fed-batch experiment to assess the impact of this compound supplementation on cell growth and recombinant protein production.[3]

Materials:

  • CHO cell line expressing a monoclonal antibody (mAb)

  • Chemically defined, isoleucine-free basal medium and feed medium

  • This compound stock solution (sterile-filtered)

  • Shake flasks (e.g., 125 mL, vented)

  • Shaking incubator (37°C, 5-8% CO₂, ~120 RPM)

  • Cell counter (e.g., Vi-CELL)

  • Metabolite analyzer (e.g., BioProfile FLEX)

  • HPLC system for titer analysis

Procedure:

  • Media Preparation:

    • Prepare basal and feed media with varying concentrations of this compound to test different supplementation strategies.

  • Cell Culture:

    • Expand a healthy CHO cell culture.

    • Inoculate triplicate shake flasks for each experimental group at a target seeding density (e.g., 0.5 x 10⁶ viable cells/mL).[3]

    • Incubate under standard conditions.[3]

  • Feeding Strategy:

    • Begin the feeding strategy on a predetermined day (e.g., Day 3) using the corresponding feed for each group.[3]

  • Sampling and Analysis:

    • Perform daily measurements of Viable Cell Density (VCD) and viability.[3]

    • Monitor key metabolites such as glucose, lactate, and ammonia.[3]

    • At the end of the culture (e.g., Day 14 or when viability drops below 60%), collect a final sample to quantify the mAb concentration using Protein A HPLC.[3]

Protocol 3: Western Blot Analysis of mTOR Pathway Activation

This protocol is for assessing the activation of the mTOR signaling pathway in response to this compound supplementation.[1]

Materials:

  • Cell culture plates (e.g., 6-well)

  • This compound stock solution

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-S6K1, anti-phospho-4E-BP1, and total protein controls)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and incubate until they reach the desired confluency.

    • Starve cells of amino acids if necessary, then stimulate with different concentrations of this compound for a defined period.

    • Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[1]

    • Collect the protein lysate after centrifugation.[1]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[1]

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

Experimental Workflow Visualization

A systematic workflow is crucial for investigating the effects of this compound supplementation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Line_Selection Select Cell Line Basal_Media_Prep Prepare Isoleucine-Free Basal & Feed Media Cell_Line_Selection->Basal_Media_Prep Stock_Solution_Prep Prepare this compound Stock Basal_Media_Prep->Stock_Solution_Prep Dose_Response Dose-Response Study (Viability) Stock_Solution_Prep->Dose_Response Fed_Batch_Culture Fed-Batch Shake Flask Culture Stock_Solution_Prep->Fed_Batch_Culture mTOR_Analysis mTOR Pathway Analysis Stock_Solution_Prep->mTOR_Analysis VCD_Viability VCD & Viability Dose_Response->VCD_Viability Fed_Batch_Culture->VCD_Viability Metabolite_Analysis Metabolite Analysis Fed_Batch_Culture->Metabolite_Analysis Titer_Quantification Product Titer Fed_Batch_Culture->Titer_Quantification Western_Blot Western Blot mTOR_Analysis->Western_Blot Optimization Optimization Titer_Quantification->Optimization Western_Blot->Optimization

Caption: Workflow for this compound dose-response studies.

Conclusion

The concentration of this compound in cell culture media is a critical parameter that profoundly influences cell growth, viability, and recombinant protein production.[1] A thorough understanding of its role in cellular signaling, particularly the mTOR pathway, is fundamental for the rational design of media and feeding strategies in biopharmaceutical manufacturing.[1][4] The protocols and data presented here provide a robust framework for systematically evaluating the impact of this compound on cell culture performance, enabling researchers to optimize their processes for enhanced productivity and consistent product quality.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Detection of L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

L-isoleucine is an essential branched-chain amino acid (BCAA) that plays a critical role in various physiological processes, including protein synthesis, metabolic regulation, and energy production.[1] Accurate and robust analytical methods for the quantification of this compound are crucial in pharmaceutical formulations, nutritional supplements, clinical research, and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of amino acids. This document provides detailed application notes and protocols for the detection and quantification of this compound using various HPLC-based methodologies.

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

This is a widely used method that enhances the detection of amino acids, which often lack a strong chromophore for UV detection in their native state. Derivatization introduces a chemical moiety that allows for sensitive detection.

Application Note:

This method details the quantification of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection following pre-column derivatization with Phenylisothiocyanate (PITC).[1] This approach offers excellent specificity, linearity, accuracy, and precision, and is suitable for routine quality control analysis.[1] An alternative derivatizing agent, di-tert-butyl-dicarbonate, can also be employed for this purpose.[2][3] For higher sensitivity, derivatization with agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for UPLC analysis with UV or fluorescence detection is also a viable option.[4]

Quantitative Data Summary:
ParameterPITC DerivatizationDi-tert-butyl-dicarbonate Derivatization
Linearity Range 10 - 100 µg/mL1.5 - 150.0 µg/mL[2][3]
Correlation Coefficient (R²) ≥ 0.999[1]Not explicitly stated
Limit of Detection (LOD) Not explicitly stated1.20 µg/mL[2][3]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Recovery Not explicitly stated> 90%[2][3]
Experimental Protocol: PITC Derivatization

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.[1]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • This compound reference standard (>99% purity).[1]

  • Phenylisothiocyanate (PITC), sequencing grade.[1]

  • Acetonitrile (ACN), HPLC grade.[1]

  • Methanol (MeOH), HPLC grade.[1]

  • Triethylamine (TEA).[1]

  • Sodium Acetate, anhydrous.[1]

  • Glacial Acetic Acid.[1]

  • Water, HPLC grade.[1]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)[1]

  • Mobile Phase: A gradient of aqueous sodium acetate buffer and acetonitrile is typically used. The exact gradient should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30-40 °C[5]

  • Detection: UV at 254 nm (for PITC derivatives)

  • Injection Volume: 10-20 µL[5]

3. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC grade water.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

  • Sample Preparation: Dissolve the test sample in water to achieve a concentration within the linear range of the method.[1]

4. Derivatization Protocol:

  • Take 100 µL of the standard or sample solution.[1]

  • Add 50 µL of coupling reagent (Methanol:TEA:PITC = 7:1:1 v/v/v).[1]

  • Vortex for 1 minute and let it stand at room temperature for 20 minutes.[1]

  • Evaporate the solvent under a gentle stream of nitrogen.[1]

  • Reconstitute the residue with 200 µL of the initial mobile phase.[1]

  • Inject 20 µL into the HPLC system.[1]

Experimental Workflow Diagram:

G Workflow for HPLC Analysis with Pre-column Derivatization cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare this compound Stock & Working Standards deriv Add Coupling Reagent (PITC) Incubate 20 min prep_std->deriv prep_sample Prepare Sample Solution prep_sample->deriv evap Evaporate Solvent deriv->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into HPLC System recon->inject sep Chromatographic Separation (C18 Column) inject->sep detect UV Detection sep->detect integrate Peak Integration detect->integrate quant Quantification using Calibration Curve integrate->quant

Caption: Workflow for HPLC analysis with pre-column derivatization.

Method 2: HPLC-UV for Underivatized this compound

Direct analysis of underivatized amino acids can simplify sample preparation and reduce analysis time. This method is suitable for dietary supplements and other matrices where high concentrations of this compound are expected.

Application Note:

This method allows for the simultaneous quantification of ten amino acids, including this compound, without the need for pre- or post-column derivatization.[6][7] The separation is achieved using a C18 column with a gradient elution of a phosphate buffer and acetonitrile.[6][7] The method has been validated according to ICH guidelines and is robust, making it suitable for quality control of raw materials and pharmaceutical preparations.[6][7]

Quantitative Data Summary:
ParameterUnderivatized HPLC-UV Method
Linearity Range (this compound) 75 - 175 µg/mL[6][7]
Mean Recovery 98.91 - 100.77%[6][7]
Relative Standard Deviation (RSD) 0.28 - 1.92%[6][7]
LOD & LOQ Not specified for individual amino acids
Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 Column (e.g., 4.6 mm x 150 mm, 5 µm).[6]

  • This compound reference standard.

  • Disodium hydrogen phosphate dihydrate.

  • Sodium dihydrogen phosphate monohydrate.

  • Acetonitrile (HPLC grade).

  • Bidistilled water.

2. Chromatographic Conditions:

  • Column: C18 (4.6 mm x 150 mm, 5 µm)[6]

  • Mobile Phase A: 10 mM Phosphate buffer (pH 7.4)[6][7]

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 100% Mobile Phase A for 10 minutes, then a linear gradient to 50% Mobile Phase B over 15 minutes.[6][7]

  • Flow Rate: Typically 1.0 mL/min (may need optimization).

  • Column Temperature: Room temperature[6][7]

  • Detection: UV at 225 nm[6][7]

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Weigh 25 mg of this compound powder and dissolve it in a 25 mL volumetric flask with the phosphate buffer (pH 7.4).[6]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the phosphate buffer.

  • Sample Preparation (for dietary supplements): Weigh and finely powder tablets. Dissolve a known weight of the powder in the phosphate buffer, stir, and filter before injection.[6]

General HPLC Analysis Workflow:

G General Workflow for HPLC Analysis A Sample & Mobile Phase Preparation B HPLC System Setup (Column, Flow Rate, Temp) A->B C Inject Sample B->C D Gradient Elution C->D E UV Detection D->E F Obtain Chromatogram E->F G Peak Integration F->G H Calculate Purity/ Concentration G->H G Logic for HPLC Method Selection start Analysis Goal quant Quantification of this compound start->quant chiral Chiral Purity/ Stereoisomer Separation start->chiral sensitivity_check High Sensitivity Required? quant->sensitivity_check direct_chiral Direct Method (Chiral Column) chiral->direct_chiral indirect_chiral Indirect Method (Chiral Derivatization) chiral->indirect_chiral derivatize Pre-column Derivatization (e.g., PITC) no_derivatize Direct UV Detection (Underivatized) sensitivity_check->derivatize Yes sensitivity_check->no_derivatize No

References

Application Notes and Protocols for Studying L-Isoleucine Binding Sites Using Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isoleucine, an essential branched-chain amino acid, plays a critical role in various physiological processes, including protein synthesis, glucose metabolism, and cellular signaling.[1] The specific recognition of this compound by proteins such as enzymes, transporters, and receptors is fundamental to these functions. Understanding the molecular determinants of this compound binding is crucial for elucidating biological mechanisms and for the rational design of therapeutic agents that target these interactions.

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific and intentional changes to a DNA sequence, resulting in targeted modifications of the encoded protein.[2] This approach is invaluable for investigating the structure-function relationships of proteins, including the identification and characterization of ligand-binding sites. By systematically substituting amino acid residues hypothesized to be involved in this compound binding, researchers can assess the impact of these changes on binding affinity and specificity, thereby mapping the critical residues and interactions within the binding pocket.

These application notes provide a comprehensive guide for utilizing site-directed mutagenesis to study this compound binding sites. Detailed protocols for mutagenesis, protein expression and purification, and subsequent biophysical characterization of this compound binding are provided.

Key Applications

  • Identification of Critical Residues: Pinpoint specific amino acid residues essential for this compound recognition and binding.

  • Binding Site Mapping: Elucidate the three-dimensional architecture of the this compound binding pocket.

  • Structure-Activity Relationship Studies: Understand how modifications to the binding site affect binding affinity and specificity.

  • Drug Discovery and Design: Facilitate the development of small molecules that can modulate the interaction between this compound and its target proteins.

  • Enzyme Engineering: Modify enzyme specificity and activity by altering the this compound binding characteristics of the active site or allosteric sites.

Experimental Workflow

The overall workflow for studying this compound binding sites using site-directed mutagenesis involves several key stages, from the initial identification of a target protein to the final biophysical analysis of mutant proteins.

experimental_workflow cluster_design Phase 1: Design and Mutagenesis cluster_expression Phase 2: Protein Production cluster_analysis Phase 3: Binding Analysis target_id Target Protein Identification binding_site_pred Putative Binding Site Prediction target_id->binding_site_pred Bioinformatics/Structural Analysis mutant_design Mutant Design binding_site_pred->mutant_design Hypothesize key residues sdm Site-Directed Mutagenesis mutant_design->sdm Primer Design expression Protein Expression sdm->expression Transformation purification Protein Purification expression->purification characterization Protein Characterization purification->characterization Purity/Concentration itc Isothermal Titration Calorimetry (ITC) characterization->itc spr Surface Plasmon Resonance (SPR) characterization->spr data_analysis Data Analysis and Interpretation itc->data_analysis spr->data_analysis

Figure 1: Experimental workflow for studying this compound binding sites.

Data Presentation: Quantitative Analysis of this compound Binding

The impact of mutations on this compound binding should be quantified to allow for a systematic comparison between wild-type and mutant proteins. The following tables provide a template for presenting binding affinity data obtained from techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Table 1: Thermodynamic and Binding Affinity Data from Isothermal Titration Calorimetry (ITC)

ProteinMutationDissociation Constant (Kd) (µM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
Wild-Type-15.2 ± 1.11.05 ± 0.05-8.5 ± 0.3-5.2 ± 0.8
Mutant 1Y58A350.6 ± 25.30.98 ± 0.07-3.2 ± 0.5-1.1 ± 0.6
Mutant 2W102F45.8 ± 3.91.01 ± 0.06-6.1 ± 0.4-3.5 ± 0.7
Mutant 3R150A> 1000N/AN/AN/A

Note: The data presented in this table is illustrative and serves as a template for reporting experimental results.

Table 2: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)

ProteinMutationAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Dissociation Constant (Kd) (µM)
Wild-Type-2.5 x 1043.8 x 10-115.2
Mutant 1Y58A1.1 x 1033.9 x 10-1354.5
Mutant 2W102F1.8 x 1048.2 x 10-145.6
Mutant 3R150ANo significant bindingNo significant binding> 1000

Note: The data presented in this table is illustrative and serves as a template for reporting experimental results.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis

This protocol is based on the QuikChange™ site-directed mutagenesis method.

1. Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar plates with appropriate antibiotic

2. Primer Design:

  • Design complementary forward and reverse primers containing the desired mutation.

  • The mutation should be in the center of the primers.

  • Primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

  • Ensure a GC content of at least 40% and terminate with one or more G or C bases.

3. PCR Amplification:

  • Set up the PCR reaction as follows:

    • 5 µL of 10x reaction buffer

    • 1 µL of plasmid DNA (10-50 ng)

    • 1.5 µL of forward primer (10 µM)

    • 1.5 µL of reverse primer (10 µM)

    • 1 µL of dNTP mix (10 mM)

    • 1 µL of high-fidelity DNA polymerase

    • Add nuclease-free water to a final volume of 50 µL.

  • Perform thermal cycling:

    • Initial denaturation: 95°C for 2 minutes

    • 18-25 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 7 minutes

4. DpnI Digestion:

  • Add 1 µL of DpnI enzyme directly to the amplification reaction.

  • Incubate at 37°C for 1-2 hours to digest the parental methylated DNA.

5. Transformation:

  • Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells.

  • Plate the transformation mixture on LB agar plates containing the appropriate antibiotic.

  • Incubate overnight at 37°C.

6. Verification:

  • Pick individual colonies and grow overnight cultures.

  • Isolate plasmid DNA using a miniprep kit.

  • Verify the desired mutation by DNA sequencing.

Protocol 2: Protein Expression and Purification

1. Expression:

  • Transform the verified mutant plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Grow a starter culture overnight at 37°C in LB medium with the appropriate antibiotic.

  • Inoculate a larger volume of expression medium with the starter culture and grow to an OD600 of 0.6-0.8.

  • Induce protein expression with an appropriate inducer (e.g., IPTG) and grow for an additional 4-16 hours at a suitable temperature (e.g., 18-30°C).

  • Harvest the cells by centrifugation.

2. Purification (for His-tagged proteins):

  • Resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the protein with elution buffer containing imidazole.

  • Perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.

  • Assess protein purity by SDS-PAGE and determine the concentration.

Protocol 3: Isothermal Titration Calorimetry (ITC)

1. Sample Preparation:

  • Dialyze the purified wild-type and mutant proteins against the ITC buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) overnight at 4°C.

  • Prepare the this compound solution in the final dialysis buffer.[3]

  • Degas both protein and this compound solutions immediately before the experiment.[4]

2. Experimental Setup:

  • Set the experimental temperature (e.g., 25°C).

  • Load the protein solution (e.g., 20-50 µM) into the sample cell.[4]

  • Load the this compound solution (e.g., 200-500 µM, typically 10-15 times the protein concentration) into the injection syringe.[3]

  • Set the injection parameters: a series of small injections (e.g., 19 injections of 2 µL) with a spacing of 150-180 seconds between injections.[3]

3. Data Analysis:

  • Integrate the raw ITC data to obtain the heat change for each injection.

  • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

  • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the fitted parameters.

Protocol 4: Surface Plasmon Resonance (SPR)

1. Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5 for amine coupling)

  • Purified wild-type and mutant proteins

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

2. Protein Immobilization:

  • Activate the sensor chip surface with a mixture of EDC and NHS.

  • Inject the purified protein over the activated surface to achieve covalent coupling.

  • Deactivate the remaining active groups with ethanolamine.

3. Binding Analysis:

  • Inject a series of increasing concentrations of this compound over the immobilized protein surface.

  • Monitor the change in the SPR signal (response units) in real-time.

  • After each injection, allow for dissociation in running buffer.

  • Regenerate the sensor surface if necessary.

4. Data Analysis:

  • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

  • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

  • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

Signaling Pathway Visualization

The biosynthesis of this compound in Escherichia coli is a well-characterized pathway that is subject to feedback regulation. This pathway serves as an excellent example of how this compound levels can influence cellular processes. The diagram below illustrates the key steps in this pathway.

L_isoleucine_biosynthesis cluster_pathway This compound Biosynthesis Pathway in E. coli cluster_regulation Feedback Inhibition Threonine Threonine alpha_ketobutyrate α-Ketobutyrate Threonine->alpha_ketobutyrate ilvA (Threonine deaminase) acetohydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_ketobutyrate->acetohydroxybutyrate ilvB, ilvN, ilvI, ilvH (AHAS) dihydroxy_methylvalerate α,β-Dihydroxy-β-methylvalerate acetohydroxybutyrate->dihydroxy_methylvalerate ilvC (Isomeroreductase) keto_methylvalerate α-Keto-β-methylvalerate dihydroxy_methylvalerate->keto_methylvalerate ilvD (Dihydroxy-acid dehydratase) L_isoleucine This compound keto_methylvalerate->L_isoleucine ilvE (Transaminase B) L_isoleucine_reg This compound ilvA_enzyme ilvA L_isoleucine_reg->ilvA_enzyme Allosteric Inhibition

Figure 2: this compound biosynthesis and feedback regulation in E. coli.

Conclusion

Site-directed mutagenesis, in combination with biophysical techniques such as ITC and SPR, provides a robust framework for the detailed investigation of this compound binding sites. The protocols and guidelines presented here offer a systematic approach to identifying key residues, quantifying binding interactions, and ultimately understanding the molecular basis of this compound recognition. This knowledge is fundamental for advancing our understanding of biological systems and for the development of novel therapeutics.

References

Application Note: L-Isoleucine in In Vitro Translation Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro translation, or cell-free protein synthesis (CFPS), has become an indispensable tool in molecular biology, enabling the rapid production of proteins without the need for living cells.[1] These systems are crucial for a variety of applications, including the expression of toxic proteins, high-throughput screening of protein variants, and the incorporation of non-natural amino acids.[2] The core of any in vitro translation system is a cell extract, typically from rabbit reticulocytes, wheat germ, or E. coli, which provides the necessary molecular machinery for protein synthesis, such as ribosomes, tRNAs, and translation factors.[1][3] To facilitate protein production, these extracts must be supplemented with an energy source, co-factors, and a complete set of amino acids.

L-isoleucine is one of the 20 essential proteinogenic amino acids and a critical component of the amino acid mixture required for in vitro translation. As a branched-chain amino acid (BCAA), isoleucine is integral to the structure and function of the resulting polypeptide chain. Its presence in the reaction at an optimal concentration is paramount for achieving high-yield and high-fidelity protein synthesis. This document provides a detailed protocol for utilizing an this compound-containing in vitro translation system, along with data presentation and visualizations to guide the user.

Role of this compound in Protein Synthesis

This compound, an essential amino acid, must be supplied in the diet for humans as the body cannot synthesize it. In the context of in vitro translation, its role is fundamental: it serves as a building block for the nascent polypeptide chain. The codons AUU, AUC, and AUA in the mRNA template specify the incorporation of this compound. Beyond its structural role, isoleucine is involved in regulating glucose metabolism and is essential for the formation of hemoglobin. Inadequate levels of this compound or any other essential amino acid in the in vitro reaction will lead to premature termination of translation and a truncated, non-functional protein product.

Data Presentation

The optimal concentration of each amino acid is a critical parameter for maximizing protein yield in an in vitro translation system. While the ideal concentration can vary depending on the specific protein being synthesized and the type of cell-free system used, a common starting point is an equimolar concentration for all 20 amino acids. The following tables provide a general guideline for the composition of an amino acid mixture and illustrate the effect of total amino acid concentration on protein yield.

Table 1: Standard Amino Acid Mixture Composition for In Vitro Translation

ComponentFinal Concentration in Reaction
This compound40 µM[4]
Other 19 Proteinogenic Amino Acids40 µM each[4]

Note: This represents a common starting concentration. Optimization may be required for specific applications.

Table 2: Example of Protein Yield Dependence on Total Amino Acid Concentration in an E. coli S30 System

Total Amino Acid Concentration (Constant Distribution)Protein Yield (mg/mL)
0.5 mM~0.6
1.0 mM~1.1
1.5 mM~1.5
2.0 mM~1.8
2.5 mM~2.1

Data adapted from a study on preparing custom amino acid mixtures for cell-free expression systems. The protein synthesized was deGFP.

Experimental Protocols

This section details a generalized protocol for a standard in vitro translation reaction using a commercially available rabbit reticulocyte lysate system. This can be adapted for other systems like wheat germ or E. coli extracts.

Materials
  • Rabbit Reticulocyte Lysate

  • Amino Acid Mixture (containing this compound)

  • Energy Mixture (ATP, GTP, creatine phosphate, creatine kinase)

  • Template mRNA (capped and polyadenylated for eukaryotic systems)

  • Nuclease-free water

  • RNase inhibitor (optional but recommended)

  • Reaction buffer (containing salts like KOAc and MgOAc)

Protocol: In Vitro Translation Reaction Setup
  • Thaw Reagents: On ice, thaw the rabbit reticulocyte lysate, amino acid mixture, energy mixture, and template mRNA. Keep all reagents on ice to prevent degradation.

  • Prepare the Reaction Mix: In a sterile, nuclease-free microcentrifuge tube on ice, combine the components in the order listed in Table 3. This is a representative 25 µL reaction. For multiple reactions, prepare a master mix of common reagents.

    Table 3: In Vitro Translation Reaction Assembly

ComponentVolume for 25 µL ReactionFinal Concentration
Nuclease-free Waterto 25 µL-
Reaction Buffer (e.g., 10x)2.5 µL1x
Amino Acid Mixture (1 mM stock)1 µL40 µM each
Energy Mixture (e.g., 10x)2.5 µL1x
RNase Inhibitor (40 U/µL)0.5 µL0.8 U/µL
Template mRNA (0.5 µg/µL)1 µL20 µg/mL
Rabbit Reticulocyte Lysate12.5 µL50% (v/v)
  • Incubate the Reaction: Gently mix the components by flicking the tube and briefly centrifuge to collect the contents. Incubate the reaction at 30°C for 90 minutes. Incubation times and temperatures may vary depending on the system and the protein being synthesized.

  • Analyze the Product: Following incubation, the reaction can be placed on ice for immediate analysis or stored at -20°C. The synthesized protein can be analyzed by various methods, such as SDS-PAGE followed by autoradiography (if radiolabeled amino acids were used) or Western blotting.

Mandatory Visualizations

Experimental Workflow for In Vitro Translation

In_Vitro_Translation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Template_Prep Template Preparation (DNA Plasmid or mRNA) Reaction_Assembly Assemble Reaction Mix (Lysate, Template, Amino Acids, Energy Source, Buffer) Template_Prep->Reaction_Assembly Reagent_Thaw Thaw Reagents on Ice (Lysate, Amino Acids, Energy Mix) Reagent_Thaw->Reaction_Assembly Incubation Incubate at Optimal Temperature (e.g., 30°C for 90 min) Reaction_Assembly->Incubation Protein Synthesis Protein_Analysis Analyze Synthesized Protein Incubation->Protein_Analysis SDS_PAGE SDS-PAGE Protein_Analysis->SDS_PAGE Western_Blot Western Blot Protein_Analysis->Western_Blot Functional_Assay Functional Assay Protein_Analysis->Functional_Assay

Caption: A generalized workflow for in vitro protein synthesis.

Logical Relationship of Key Components in In Vitro Translation

In_Vitro_Translation_Components cluster_inputs Essential Inputs Protein_Synthesis Protein Synthesis (Polypeptide Chain Elongation) Protein Functional Protein Protein_Synthesis->Protein Yields mRNA mRNA Template (Genetic Code) mRNA->Protein_Synthesis Provides Sequence Ribosomes Ribosomes (Translational Machinery) Ribosomes->Protein_Synthesis Catalyzes Reaction Amino_Acids Amino Acids (incl. This compound) Amino_Acids->Protein_Synthesis Building Blocks tRNA tRNA & Aminoacyl-tRNA Synthetases tRNA->Protein_Synthesis Delivers Amino Acids Energy Energy Source (ATP, GTP) Energy->Protein_Synthesis Powers Synthesis Factors Translation Factors (Initiation, Elongation, Termination) Factors->Protein_Synthesis Regulates Process

References

Application of L-isoleucine in Industrial Fermentation for Production

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-isoleucine, an essential branched-chain amino acid (BCAA), is a vital component in pharmaceuticals, specialized nutritional products, and the feed industry. Its industrial-scale production predominantly relies on microbial fermentation, a more economically viable and stereospecific method compared to chemical synthesis. Genetically engineered strains of Corynebacterium glutamicum and Escherichia coli are the workhorses for high-yield this compound production. This document provides a comprehensive overview of the metabolic pathways, strain development strategies, fermentation protocols, downstream processing, and analytical methods pertinent to achieving efficient this compound production.

This compound Biosynthesis and Regulation

The biosynthesis of this compound in microorganisms like C. glutamicum and E. coli is a complex, multi-step enzymatic pathway originating from L-aspartate. The pathway is intricately regulated through feedback inhibition of key enzymes and transcriptional control of the associated genes, presenting key targets for metabolic engineering to enhance production.

Signaling Pathway of this compound Biosynthesis

L_Isoleucine_Biosynthesis Aspartate L-Aspartate Aspartyl_P β-Aspartyl-phosphate Aspartate->Aspartyl_P Aspartate kinase Aspartate_semialdehyde L-Aspartate-semialdehyde Aspartyl_P->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine L-Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase Threonine L-Threonine Homoserine->Threonine Homoserine kinase alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine dehydratase hom hom Threonine->hom Feedback Inhibition Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate alpha_Ketobutyrate->Acetohydroxybutyrate Acetohydroxyacid synthase Dihydroxy_methylvalerate α,β-Dihydroxy-β-methylvalerate Acetohydroxybutyrate->Dihydroxy_methylvalerate Acetohydroxyacid isomeroreductase Keto_methylvalerate α-Keto-β-methylvalerate Dihydroxy_methylvalerate->Keto_methylvalerate Dihydroxyacid dehydratase L_Isoleucine This compound Keto_methylvalerate->L_Isoleucine Branched-chain amino acid aminotransferase ilvA ilvA L_Isoleucine->ilvA Feedback Inhibition ask ask (lysC) asd asd thrB thrB ilvBN ilvBN ilvC ilvC ilvD ilvD ilvE ilvE

Caption: this compound biosynthesis pathway with key enzymes and points of feedback regulation.

Strain Development Strategies

The primary goal of metabolic engineering for this compound production is to enhance the metabolic flux towards its biosynthesis and minimize the formation of byproducts. Key strategies include:

  • Deregulation of Feedback Inhibition: Key enzymes in the pathway, such as threonine dehydratase (encoded by ilvA) and homoserine dehydrogenase (encoded by hom), are subject to feedback inhibition by this compound and L-threonine, respectively. Introducing mutations in these genes to render the enzymes insensitive to feedback inhibition is a crucial step.

  • Enhancing Precursor Supply: Overexpression of genes involved in the synthesis of precursors like L-threonine (thrABC) and pyruvate can significantly boost this compound production.

  • Blocking Competing Pathways: Deleting genes that divert intermediates to other pathways can channel more carbon towards this compound. For example, deleting genes involved in the uptake of extracellular this compound (brnQ) or those that consume precursors for other amino acids can be beneficial.[1]

  • Enhancing Exporter Function: Overexpression of genes encoding branched-chain amino acid exporters can facilitate the secretion of this compound, preventing intracellular accumulation that could inhibit biosynthesis.

Quantitative Data on this compound Production

The following tables summarize the reported this compound production titers and yields achieved through various metabolic engineering and fermentation strategies in Corynebacterium glutamicum and Escherichia coli.

Table 1: this compound Production in Engineered Corynebacterium glutamicum

StrainGenetic ModificationsFermentation ModeTiter (g/L)Yield (g/g glucose)Reference
WM001 (Original)-Fed-batch--[1]
WM005/pYCW-1-ilvBN2-ppnK1Deletion of alaT, brnQ, alr; replacement of native ilvA promoter with tac promoter; overexpression of ilvBN, ppnK72-h fed-batch32.1-[1]
SM13High-level expression of feedback-resistant hom, thrB, and ilvA--0.22[2]

Table 2: this compound Production in Engineered Escherichia coli

StrainGenetic ModificationsFermentation ModeTiter (g/L)Yield (g/g glucose)Reference
TRFPpTHR101 plasmid (thr operon and ilvA)Fed-batch with combined glucose-stat and DO feedback feeding11.95-[3]
Engineered StrainDeletion of metA, lysA, tdh, iclR; overexpression of ilvA, ilvIH, ilvCED, ygaZHFed-batch9.460.14[4]
NXU102Deletion of tdh, ltaE, yiaYShake flask7.48-[5]
ISO-12Feedback-resistant enzymes, α-ketobutyrate-generating bypass, improved redox flux, enhanced efflux48-h fed-batch51.50.29[6]

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Strain_Dev Strain Development (Metabolic Engineering) Seed_Culture Seed Culture Preparation Strain_Dev->Seed_Culture Fermentation Fed-Batch Fermentation Seed_Culture->Fermentation Downstream Downstream Processing Fermentation->Downstream Analysis Analysis (HPLC) Fermentation->Analysis In-process monitoring Purification Purification (Ion Exchange, Crystallization) Downstream->Purification Purification->Analysis Purity check Final_Product Pure this compound Purification->Final_Product

Caption: A generalized workflow for the production and purification of this compound.

Protocol 1: Fed-Batch Fermentation of C. glutamicum

This protocol describes a typical fed-batch fermentation process for this compound production using an engineered Corynebacterium glutamicum strain.

1. Seed Culture Preparation:

  • Inoculate a single colony of the engineered C. glutamicum strain into a 500 mL flask containing 50 mL of seed medium.

  • Seed Medium Composition (per liter):

    • Glucose: 40 g

    • Corn Steep Liquor: 40 g

    • KH₂PO₄: 2 g

    • MgSO₄·7H₂O: 2 g

    • FeSO₄·7H₂O: 5 mg

    • Biotin: 0.5 mg

    • Thiamine: 0.2 mg

    • (Auxotrophic requirements, e.g., L-methionine, should be added as needed by the specific strain)

  • Incubate at 32°C with shaking at 200-250 rpm for 18-24 hours.

2. Fermentation:

  • Aseptically transfer the seed culture (typically 10-15% v/v) to a 5 L fermenter containing the production medium.

  • Production Medium Composition (per liter):

    • Glucose: 100-130 g

    • (NH₄)₂SO₄: 10 g

    • KH₂PO₄: 1-2 g

    • MgSO₄·7H₂O: 0.5-3 g

    • Corn Steep Liquor: 10-15 g

    • FeSO₄·7H₂O: 30 mg

    • MnSO₄·H₂O: 30 mg

    • Biotin: 0.3 mg

    • Thiamine: 0.3 mg

  • Fermentation Parameters:

    • Temperature: 32°C

    • pH: Maintain at 7.0-7.2 by automatic addition of 25% (v/v) ammonium hydroxide or 50% ammonia.

    • Dissolved Oxygen (DO): Maintain at 20-30% saturation by adjusting the agitation speed (e.g., 300-800 rpm) and aeration rate (e.g., 0.6-1.0 vvm).

  • Feeding Strategy:

    • When the initial glucose concentration drops to a low level (e.g., <10 g/L), start feeding a concentrated glucose solution (e.g., 500-800 g/L) to maintain the glucose concentration at a desired level (e.g., 5-20 g/L).

3. Monitoring:

  • Periodically take samples from the fermenter to measure cell density (OD₆₀₀), residual glucose concentration, and this compound concentration.

Protocol 2: Downstream Processing - Purification of this compound

This protocol outlines the steps for recovering and purifying this compound from the fermentation broth.

1. Cell Separation:

  • After fermentation, separate the microbial cells from the broth by centrifugation or microfiltration.

2. Ion-Exchange Chromatography:

  • Column: Use a strong acid cation exchange resin.

  • Equilibration: Equilibrate the column with a suitable buffer at a slightly acidic pH (e.g., pH 4-5).

  • Loading: Load the cell-free fermentation broth onto the column. This compound and other positively charged molecules will bind to the resin.

  • Washing: Wash the column with the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound this compound using a buffer with a higher ionic strength or a higher pH (e.g., 0.3 M aqueous ammonia).[7] Collect the fractions containing this compound.

3. Decolorization and Concentration:

  • Treat the this compound-containing fractions with activated carbon to remove color impurities.

  • Concentrate the decolorized solution under vacuum.

4. Crystallization:

  • Adjust the pH of the concentrated this compound solution to its isoelectric point (pI ≈ 5.9-6.0).

  • Heat the solution to 45-65°C to ensure complete dissolution, then slowly cool to room temperature, followed by further cooling to 4°C to induce crystallization.[8]

  • The addition of seed crystals can facilitate the formation of columnar crystals.[8]

5. Drying:

  • Collect the this compound crystals by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 3: Analytical Method - HPLC for this compound Quantification

This protocol describes a typical HPLC method for the quantification of this compound in fermentation samples.

1. Sample Preparation:

  • Centrifuge the fermentation broth sample to remove cells.

  • Dilute the supernatant with an appropriate mobile phase or buffer.

  • Filter the diluted sample through a 0.22 µm syringe filter.

  • Pre-column derivatization with reagents like o-phthalaldehyde (OPA) or di-tert-butyl dicarbonate is often required for UV or fluorescence detection.[9]

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol) is typical.

  • Detector: UV detector (e.g., at 210 nm) or a fluorescence detector (excitation at ~340 nm, emission at ~450 nm for OPA derivatives).

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Quantification:

  • Prepare a standard curve using known concentrations of this compound.

  • Quantify the this compound concentration in the samples by comparing the peak area with the standard curve.

Conclusion

The industrial production of this compound through microbial fermentation is a well-established and continuously improving field. Advances in metabolic engineering of Corynebacterium glutamicum and Escherichia coli, coupled with optimized fed-batch fermentation strategies, have led to significant increases in production titers and yields. The detailed protocols provided in this document offer a foundation for researchers and professionals to develop and optimize their own this compound production processes. Further research focusing on systems metabolic engineering, novel fermentation strategies, and more efficient downstream processing will continue to enhance the economic viability and sustainability of this compound production.

References

Methods for Assessing L-Isoleucine in Dietary Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-isoleucine is an essential branched-chain amino acid (BCAA) crucial for protein synthesis, glucose metabolism, and immune function. As the human body cannot synthesize it, this compound must be obtained through diet. Accurate assessment of this compound in various matrices is paramount in dietary studies, clinical nutrition research, and the development of therapeutic interventions. This document provides detailed application notes and protocols for the primary methods used to quantify this compound, along with its role in key signaling pathways.

I. Analytical Methods for this compound Quantification

A variety of analytical techniques are available for the quantification of this compound, each with its own advantages in terms of sensitivity, specificity, and throughput. The choice of method often depends on the sample matrix, the required level of precision, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for amino acid analysis. For this compound, this often involves pre-column derivatization to enhance its detection by UV or fluorescence detectors.

Protocol: HPLC-UV Determination of this compound in Dietary Supplements

a. Principle: This method relies on the separation of amino acids on a reversed-phase column followed by UV detection. No derivatization is required for this specific protocol.

b. Sample Preparation:

  • Weigh and finely powder a representative sample of the dietary supplement.

  • Accurately weigh a portion of the powder and dissolve it in a known volume of 10 mM phosphate buffer (pH 7.4).

  • Stir the solution for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm filter prior to injection.

c. HPLC Conditions:

  • Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 10 mM phosphate buffer (pH 7.4) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

d. Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Generate a standard curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it the gold standard for amino acid analysis in complex biological matrices like plasma.[1]

Protocol: LC-MS/MS Analysis of this compound in Human Plasma

a. Principle: This method involves the separation of this compound from other plasma components by liquid chromatography, followed by detection and quantification using a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1]

b. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., this compound-¹³C₆,¹⁵N).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at >12,000 x g for 10-15 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

c. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable column for amino acid analysis (e.g., a C18 or HILIC column).

  • Mobile Phase: A gradient of aqueous ammonium formate and an organic solvent like methanol or acetonitrile is commonly used.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and its internal standard should be optimized.

d. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the prepared standards.

  • Use a linear regression model to determine the concentration of this compound in the plasma samples.

Enzymatic Assay

Enzymatic assays offer a simpler and often more rapid alternative to chromatographic methods, though they may have lower sensitivity.

Protocol: Enzymatic Resolution of Dthis compound

a. Principle: This method is based on the stereoselective hydrolysis of the N-acetyl group from the L-enantiomer of a racemic mixture of N-acetyl-Dthis compound by the enzyme aminoacylase I. The resulting this compound can then be separated and quantified.

b. N-Acetylation of Dthis compound:

  • Dissolve 1 mole of Dthis compound in 3 moles of glacial acetic acid.

  • Slowly add 1.1 moles of acetic anhydride while stirring and maintaining the temperature below 40°C.

  • Continue stirring at room temperature for 4-6 hours.

  • Remove the acetic acid and excess acetic anhydride under reduced pressure.

c. Enzymatic Hydrolysis:

  • Dissolve the synthesized N-acetyl-Dthis compound in deionized water and adjust the pH to 8.0 with 2 M NaOH.

  • Pre-incubate the solution at 37°C.

  • Add aminoacylase I from Aspergillus oryzae.

  • Maintain the pH at 8.0 by the controlled addition of 2 M NaOH for 8-12 hours.

d. Separation and Quantification:

  • Acidify the reaction mixture to pH 3-4 with 2 M HCl.

  • Apply the solution to a strongly acidic cation exchange column.

  • Wash the column with deionized water to remove N-acetyl-D-isoleucine.

  • Elute the bound this compound with a 2 M ammonia solution.

  • The concentration of this compound in the eluate can be determined using a suitable method, such as a ninhydrin-based colorimetric assay or by HPLC.

Microbiological Assay

Microbiological assays utilize microorganisms that require this compound for growth. The growth of the microorganism is proportional to the concentration of this compound in the sample.

Protocol: Microbiological Assay of this compound using Lactobacillus arabinosus

a. Principle: Lactobacillus arabinosus requires this compound for growth. When all other nutrients are in excess, the growth of the bacterium, measured by turbidity or acid production, is proportional to the amount of this compound present in the sample.

b. Sample Preparation:

  • For food samples, perform an acid hydrolysis to liberate this compound from proteins. A common method is to autoclave the sample with 10% HCl for 10 hours at 15 psi.

  • Neutralize the hydrolysate and filter it.

  • Dilute the sample extract to an estimated this compound concentration that falls within the range of the standard curve.

c. Assay Procedure:

  • Prepare a basal medium that contains all the necessary nutrients for Lactobacillus arabinosus except for this compound.

  • Dispense equal amounts of the basal medium into a series of test tubes.

  • Add graded amounts of a standard this compound solution to a set of tubes to create a standard curve.

  • Add different dilutions of the prepared sample to another set of tubes.

  • Adjust the volume of all tubes to be equal with distilled water.

  • Autoclave the tubes, cool, and inoculate each with a standardized suspension of Lactobacillus arabinosus.

  • Incubate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 72 hours).

d. Quantification:

  • Measure the bacterial growth in each tube either by determining the turbidity using a spectrophotometer or by titrating the lactic acid produced with a standard NaOH solution.

  • Plot the growth response of the standards against their concentrations to create a standard curve.

  • Determine the this compound concentration in the sample dilutions by interpolating their growth response on the standard curve and correcting for the dilution factor.

II. Data Presentation

Quantitative Data Summary

The following tables provide a summary of this compound content in various food sources and typical plasma concentrations observed in dietary studies.

Table 1: this compound Content in Common Foods

Food CategoryFood ItemThis compound (g per 100g)
Meat & Poultry Beef, Skirt Steak, cooked1.58
Chicken Breast, lean, cooked1.57
Pork, loin, cooked1.45
Fish & Seafood Tuna, light, canned in water1.31
Salmon, Atlantic, wild, cooked1.25
Dairy & Eggs Egg, whole, dried4.58
Parmesan Cheese1.68
Plant-Based Protein Soy Protein Isolate4.25
Lentils, cooked0.49
Tofu, firm0.69
Nuts & Seeds Hemp Seeds1.10
Sunflower Seeds0.85
Grains Quinoa, cooked0.24
Oats, rolled, dry0.58

Data compiled from various food composition databases.

Table 2: Plasma this compound Concentrations in Human Dietary Studies

Study PopulationDietary InterventionPlasma this compound (µM)Analytical Method
Healthy Young MenBolus ingestion of 90 mg/kg BW this compoundPeak at ~1000 µM (30-45 min post-ingestion)Not specified
German AdultsVegan DietMedian: ~60 µMGC-MS/MS
German AdultsOmnivorous DietMedian: ~80 µMGC-MS/MS
Healthy Young MenMixed Meal (27.5g protein)Peak at ~205 µMNot specified
Healthy Young Men2g Leucine supplement with Mixed MealPeak at ~347 µMNot specified

Data synthesized from multiple dietary intervention studies.[1][2][3]

III. This compound and Cellular Signaling

The mTOR Signaling Pathway

This compound, along with other BCAAs, plays a significant role in activating the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[4]

mTOR_Pathway cluster_input Inputs cluster_pathway Signaling Cascade cluster_output Downstream Effects Isoleucine This compound mTORC1 mTORC1 Isoleucine->mTORC1 Activates Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Activates AKT Akt/PKB PI3K->AKT Activates TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Protein_Synthesis Protein Synthesis (Translation Initiation) S6K1->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Proliferation

Caption: this compound activates the mTORC1 signaling pathway, promoting protein synthesis and cell growth.

IV. Experimental Workflow

The following diagram illustrates a general workflow for the assessment of this compound in dietary studies, from sample collection to data analysis.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Interpretation Sample_Collection Sample Collection (e.g., Food, Plasma, Tissue) Homogenization Homogenization/ Grinding (for solids) Sample_Collection->Homogenization Extraction Extraction/ Protein Precipitation Sample_Collection->Extraction (for plasma) Hydrolysis Protein Hydrolysis (for total this compound) Homogenization->Hydrolysis Hydrolysis->Extraction Microbial Microbiological Assay Hydrolysis->Microbial Derivatization Derivatization (optional) Extraction->Derivatization LCMS LC-MS/MS Extraction->LCMS (direct) Enzymatic Enzymatic Assay Extraction->Enzymatic HPLC HPLC-UV/FLD Derivatization->HPLC to Derivatization->LCMS to Quantification Quantification (Standard Curve) HPLC->Quantification LCMS->Quantification Enzymatic->Quantification Microbial->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: General experimental workflow for this compound assessment in dietary studies.

References

Application Notes and Protocols: L-Isoleucine in Parenteral Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-isoleucine is an essential, branched-chain amino acid (BCAA) that plays an indispensable role in human physiology.[1] As the human body cannot synthesize it, this compound must be obtained through diet or clinical nutrition.[1][2] In the context of parenteral nutrition (PN), which delivers nutrients directly into the bloodstream, this compound is a critical component for protein synthesis, metabolic regulation, and immune support.[][4] Standard PN solutions are formulated to provide all essential amino acids, including this compound, to prevent muscle catabolism and support vital bodily functions.[5][6] These notes provide detailed information on the metabolic functions, clinical applications, and formulation considerations of this compound in PN solutions, along with relevant experimental protocols for researchers and drug development professionals.

Metabolic and Physiological Functions of this compound

This compound is not merely a building block for proteins; it is an active signaling molecule with diverse metabolic effects.

Protein Synthesis and mTOR Signaling

A primary function of this compound is to promote the synthesis of new proteins, a process critical for tissue repair, maintaining muscle mass, and producing enzymes and hormones.[2][] this compound, along with L-leucine, independently activates the mammalian target of rapamycin (mTOR) signaling pathway.[7][8] Activation of mTOR is a key step in initiating protein synthesis. Studies have shown that supplementing this compound increases the phosphorylation of downstream mTOR targets, including S6 kinase 1 (S6K1) and ribosomal protein S6 (rpS6), leading to enhanced protein synthesis.[7] Conversely, a deficiency of this compound in cell culture media has been demonstrated to decrease the fractional rate of protein synthesis.[7]

mTOR_Pathway cluster_input cluster_pathway Cellular Signaling Cascade Isoleucine This compound mTOR mTOR Activation Isoleucine->mTOR S6K1 S6K1 Phosphorylation mTOR->S6K1 rpS6 rpS6 Phosphorylation S6K1->rpS6 Translation Initiation of Protein Translation rpS6->Translation

Caption: this compound activates the mTOR signaling pathway to promote protein synthesis.
Immune System Modulation

This compound is crucial for maintaining a healthy immune system.[9] It contributes to the function of immune organs and cells and can stimulate the production of immune-related substances.[9][10] Research indicates that this compound can induce the expression of host defense peptides, such as β-defensins, which are important components of both the innate and adaptive immune systems.[9][10] Supplementing with this compound has been shown to improve immune defense in animal models, suggesting its therapeutic potential in immunocompromised states.[11][12]

Glucose and Fatty Acid Metabolism

This compound also participates in the regulation of blood sugar and energy balance.[] It has been shown to enhance glucose uptake into muscle cells, thereby helping to regulate plasma glucose levels.[11] Furthermore, studies in animal models suggest that this compound metabolism is linked to fat metabolism; deprivation of isoleucine has been observed to induce a loss of fat mass.[11] As both a glucogenic and ketogenic amino acid, its carbon skeleton can be used for either glucose or ketone body synthesis after catabolism.[1]

Clinical Applications and Quantitative Data

In parenteral nutrition, the dosage of amino acids is tailored to the patient's metabolic state. While standard formulations are widely used, BCAA-enriched solutions containing higher proportions of this compound are recommended for specific conditions like hepatic encephalopathy.[13][14] For the general population of critically ill patients, routine use of BCAA-enriched solutions is not universally recommended due to insufficient data, though some studies suggest a trend towards reduced mortality.[15][16]

Table 1: Recommended Daily Amino Acid Intake in Adult Parenteral Nutrition
Patient ConditionRecommended Amino Acid Intake (g/kg body weight/day)Citation(s)
Normal Metabolic State0.8 - 1.0[6][13]
Increased Metabolic Stress1.2 - 1.5[6][13][14]
Severe Catabolic StateUp to 2.0 - 2.5[6][13][17]

Formulation and Stability

This compound is a standard ingredient in commercially available amino acid solutions for PN.[5][18] The stability of this compound within a complex PN admixture is crucial for ensuring its safe and effective delivery to the patient. PN solutions are complex, and their stability can be influenced by factors like pH, temperature, light exposure, and the concentration of other additives.[19] Pharmacists must carefully consider these factors when preparing and assigning beyond-use dates to PN formulations.[19]

A stability study conducted on a neonatal PN solution stored at 2-8°C demonstrated that this compound remains stable for an extended period.[20][21]

Table 2: Stability of this compound in a Neonatal Parenteral Nutrition Solution Stored at 2-8°C
Time PointThis compound Concentration (g/L) (Mean ± SD)
Day 03.34 ± 0.07
Day 13.36 ± 0.05
Day 73.32 ± 0.11
Day 143.24 ± 0.05
Day 303.24 ± 0.24
Day 603.29 ± 0.09
Day 903.22 ± 0.06
Day 1203.33 ± 0.04
Data adapted from a study on neonatal PN solutions.[20]

Experimental Protocols

The following protocols provide methodologies for key experiments related to the analysis of this compound in PN solutions and its biological effects.

Protocol 1: Quantification of this compound in PN Solutions by RP-HPLC

This protocol outlines a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the concentration of this compound in a PN admixture.[20][21]

HPLC_Workflow start Start: PN Sample step1 1. Sample Dilution (with mobile phase or water) start->step1 step2 2. Derivatization (e.g., with OPA/FMOC) step1->step2 step3 3. HPLC Injection (Inject derivatized sample) step2->step3 step4 4. Chromatographic Separation (C18 column, gradient elution) step3->step4 step5 5. Detection (Fluorescence or UV detector) step4->step5 step6 6. Data Analysis (Compare peak area to standards) step5->step6 end End: this compound Concentration step6->end

Caption: Experimental workflow for quantifying this compound in PN solutions via RP-HPLC.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in 0.1 N HCl.

    • Create a series of working standards (e.g., 10-500 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Aseptically withdraw a 1.0 mL aliquot of the PN solution.

    • Dilute the sample 1:10 (or as appropriate) with the mobile phase to bring the expected this compound concentration within the range of the standard curve.

    • Filter the diluted sample through a 0.22 µm syringe filter.

  • Derivatization (Pre-column):

    • Note: Amino acids often require derivatization for sensitive detection.

    • Mix 100 µL of the filtered sample or standard with a derivatizing agent (e.g., o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for secondary amines) according to the agent manufacturer's protocol.

    • Allow the reaction to proceed for the specified time (e.g., 2 minutes) at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 1.0 mL/min.

    • Gradient: A time-based gradient from low to high percentage of Mobile Phase B to elute all amino acids. (e.g., 0-5 min, 10% B; 5-25 min, 10-60% B; 25-30 min, 60-10% B).

    • Detector: Fluorescence detector (for OPA/FMOC derivatives) or UV detector (e.g., 254 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on the retention time of the standard.

    • Construct a standard curve by plotting the peak area of the standards against their known concentrations.

    • Calculate the concentration of this compound in the PN sample using the regression equation from the standard curve, accounting for the dilution factor.

Protocol 2: In Vitro Analysis of this compound's Effect on mTOR Signaling

This protocol describes a cell-based assay to investigate how this compound modulates the mTOR signaling pathway using Western blotting to detect protein phosphorylation.[7][8]

WesternBlot_Workflow start Start: Cell Culture (e.g., MAC-T, C2C12) step1 1. Amino Acid Depletion (Incubate in AA-free media) start->step1 step2 2. Treatment (Add media with or without This compound) step1->step2 step3 3. Cell Lysis & Protein Extraction (Collect protein lysate) step2->step3 step4 4. Protein Quantification (BCA or Bradford assay) step3->step4 step5 5. SDS-PAGE & Western Blot (Separate proteins, transfer to membrane) step4->step5 step6 6. Antibody Incubation (Primary: p-mTOR, p-S6K1; Secondary: HRP-conj.) step5->step6 step7 7. Imaging & Densitometry (Detect signal and quantify band intensity) step6->step7 end End: Assess mTOR Pathway Activation step7->end

Caption: Workflow for analyzing this compound's effect on mTOR signaling in vitro.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., MAC-T bovine mammary epithelial cells, C2C12 myoblasts) to ~80% confluency in standard growth medium.

  • Amino Acid Starvation and Treatment:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Incubate cells in an amino acid-free medium (e.g., DMEM without amino acids, supplemented with dialyzed fetal bovine serum) for 1-2 hours to establish a baseline.

    • Replace the starvation medium with treatment media:

      • Control: Amino acid-free medium.

      • Isoleucine: Medium supplemented only with this compound at a physiological concentration.

      • Complete: Medium containing a full complement of essential amino acids.

    • Incubate for a specified time (e.g., 30-60 minutes).

  • Protein Extraction:

    • Place culture dishes on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated proteins (e.g., anti-phospho-mTOR (Ser2448), anti-phospho-S6K1 (Thr389)) and total proteins (as loading controls).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using a digital imager.

    • Perform densitometry analysis to quantify the band intensity. Normalize the intensity of phosphorylated proteins to their corresponding total protein levels to determine the relative activation of the mTOR pathway.

Conclusion

This compound is a fundamentally important component of parenteral nutrition solutions, contributing significantly to protein anabolism, immune defense, and metabolic homeostasis. Its role as a key activator of the mTOR signaling pathway underscores its importance beyond that of a simple structural unit. A thorough understanding of its metabolic functions, stability in PN admixtures, and methods for its quantification and biological analysis is essential for researchers and clinicians working to optimize nutritional support for patients.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Isoleucine for Maximal Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing L-isoleucine concentration to enhance recombinant protein expression. Navigate through our troubleshooting guides and frequently asked questions to address specific challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound concentration a critical parameter in protein expression?

A1: this compound is an essential branched-chain amino acid (BCAA) that serves two primary roles in protein production. Firstly, it is a fundamental building block for protein synthesis; its depletion can halt translation and lead to truncated or misfolded proteins. Secondly, this compound is a key signaling molecule that activates the mammalian Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1][2] Inadequate levels can lead to cell cycle arrest, while optimized concentrations can significantly boost recombinant protein yields.

Q2: What are the typical concentrations of this compound in standard cell culture media?

A2: The concentration of this compound varies among different basal media formulations to meet the diverse nutritional needs of various cell types. For example, DMEM (High Glucose) contains a higher concentration than RPMI-1640, reflecting different metabolic demands of the cells for which they were developed. Refer to the data table below for concentrations in common media.

Q3: What are the signs of suboptimal this compound concentration in my cell culture?

A3: Suboptimal this compound levels can manifest in several ways:

  • Low Protein Yield: Insufficient this compound is a direct cause of reduced protein synthesis.

  • Decreased Cell Viability or Growth Rate: As an essential amino acid, its depletion will negatively impact cell health and proliferation.

  • Metabolic Imbalances: An excess of this compound can lead to metabolic issues, including altered glucose metabolism and the accumulation of toxic byproducts like ammonia.[3][4]

  • Protein Aggregation: Amino acid starvation can lead to misfolding and the formation of insoluble inclusion bodies, particularly in bacterial expression systems.[5]

Q4: Is it possible for this compound to become toxic at high concentrations?

A4: Yes, excessively high concentrations of this compound can be detrimental. This can lead to a "metabolic overload," where the cell's capacity to process the amino acid is overwhelmed, resulting in the production of toxic metabolites.[4] It can also cause competitive inhibition of transporters for other essential amino acids and may create osmotic stress in the culture medium.[4] Therefore, a dose-response experiment is crucial to identify the optimal, non-toxic concentration for your specific cell line and process.

Q5: Can I substitute this compound with a more stable or soluble alternative?

A5: Yes, dipeptides like Glycyl-L-Isoleucine or other modified amino acids such as N-lactoythis compound are available.[3][6] These can offer advantages like increased solubility and stability in concentrated feed solutions, reducing the risk of precipitation and enabling the development of more efficient fed-batch processes.[3][6] The gradual release of this compound from these dipeptides inside the cell can also help prevent metabolic imbalances.[3]

Data Presentation: this compound in Cell Culture

Table 1: this compound Concentration in Common Basal Media
Medium FormulationThis compound (mg/L)This compound (mM)
DMEM (High Glucose)105.00.801
DMEM/F-1254.470.416
MEM52.00.397
RPMI-164050.00.382

This table presents standard concentrations. For fed-batch processes, these levels are often increased through feeding strategies.

Table 2: Hypothetical Dose-Response Data for this compound Optimization
This compound Conc. (mM)Cell Viability (%)Recombinant Protein Titer (mg/L)Notes
0.0 (Control)4550Severe limitation, significant cell death.
0.498250Baseline level, comparable to standard media.
0.897450Increased productivity.
1.295620Near-optimal concentration.
1.694630Plateau in protein expression observed.
2.085580Slight decrease in viability and titer, potential early signs of metabolic stress.
2.470490Onset of cytotoxicity, reduced yield.

This table presents hypothetical data for illustrative purposes to demonstrate a typical optimization curve. Actual results will vary depending on the cell line, protein of interest, and culture conditions.

Experimental Protocols

Protocol: Dose-Response Study for Optimal this compound Concentration

This protocol outlines a method to determine the optimal this compound concentration for maximizing your recombinant protein expression.

Materials:

  • Your chosen expression cell line (e.g., CHO, HEK293, E. coli)

  • Isoleucine-free basal medium

  • This compound stock solution (e.g., 100 mM, sterile-filtered)

  • Culture vessels (e.g., 96-well plates, shake flasks)

  • Standard culture reagents and equipment

  • Assay for quantifying your protein of interest (e.g., ELISA, Western Blot, HPLC)

  • Cell viability assay (e.g., Trypan Blue, MTT)

Procedure:

  • Cell Seeding:

    • Prepare a cell suspension in isoleucine-free medium supplemented with a range of this compound concentrations (e.g., 0, 0.2, 0.4, 0.8, 1.2, 1.6, 2.0, 2.4 mM).

    • Seed cells into your culture vessels at a predetermined optimal density. Ensure consistent seeding across all conditions.

    • Include a control group with your standard culture medium.

  • Induction (if applicable):

    • For inducible expression systems (e.g., IPTG for E. coli, Doxycycline for mammalian), add the inducing agent at the appropriate time and concentration.

  • Incubation:

    • Incubate the cultures under your standard conditions (e.g., 37°C, 5% CO2 for mammalian; 37°C with shaking for E. coli). The duration will depend on your specific expression system and protein.

  • Sampling and Analysis:

    • At the end of the expression period, collect samples from each concentration.

    • Cell Viability: Determine the viable cell density and percent viability for each condition.

    • Protein Quantification: Harvest the protein (from cell lysate or supernatant, depending on whether it is intracellular or secreted). Quantify the amount of your recombinant protein using your established assay.

  • Data Analysis:

    • Plot the recombinant protein titer (mg/L) against the this compound concentration (mM).

    • Plot the cell viability (%) against the this compound concentration (mM).

    • Identify the concentration of this compound that provides the maximal protein yield without significantly compromising cell viability. This is your optimal concentration.

Troubleshooting Guide

IssuePotential Cause Related to this compoundRecommended Action
Low or No Protein Expression This compound Depletion: The initial concentration in the basal medium was insufficient and has been consumed before the end of the culture.Perform a dose-response study to find the optimal starting concentration. Implement a fed-batch strategy to supplement this compound during the culture.
Codon Rarity: Your gene may have a high number of isoleucine codons that are rare for your expression host (e.g., AUA in E. coli), leading to translational stalling.Analyze your gene for codon usage. If rare isoleucine codons are present, consider gene optimization and synthesis. Alternatively, use an expression host strain engineered to express tRNAs for rare codons.[7]
Decreased Cell Viability This compound Depletion: Complete consumption of this essential amino acid leads to cell cycle arrest and apoptosis.[1]Increase the initial this compound concentration or use a feeding strategy. Monitor amino acid levels in the supernatant if possible.
Toxicity from Excess this compound: High concentrations can lead to metabolic overload, ammonia accumulation, or osmotic stress.[3][4]Conduct a dose-response experiment to identify the cytotoxic threshold for your cell line. Reduce the this compound concentration in your medium or feed.
Protein Insolubility / Aggregation Amino Acid Starvation: Depletion of this compound during high-level expression can cause translation to slow or stall, leading to misfolded protein aggregation into inclusion bodies.Optimize the this compound concentration to ensure it is not limiting. Lower the induction temperature and/or the inducer concentration to slow down the rate of protein synthesis, allowing more time for proper folding.[5][8]
Inconsistent Results Between Batches Stock Solution Instability: this compound in prepared stock solutions or media may degrade over time, or precipitation may occur.Prepare fresh this compound stock solutions for each experiment. Ensure complete dissolution and filter-sterilize before use. Visually inspect media for any precipitation before use.[3]

Visualizations: Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Isoleucine-Free Basal Medium seed_cells Seed Cells in Media with Varying this compound Conc. prep_media->seed_cells prep_stock Prepare this compound Stock Solution (100 mM) prep_stock->seed_cells induce Induce Protein Expression (if applicable) seed_cells->induce incubate Incubate Under Optimal Conditions induce->incubate measure_viability Measure Cell Viability (e.g., Trypan Blue) incubate->measure_viability quantify_protein Quantify Protein Titer (e.g., ELISA, HPLC) incubate->quantify_protein analyze_data Plot Data & Determine Optimal Concentration measure_viability->analyze_data quantify_protein->analyze_data

Workflow for this compound Dose-Response Study.

mTOR_pathway isoleucine This compound (and other BCAAs) mTORC1 mTORC1 Complex isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates (Inhibits 4E-BP1) translation Protein Synthesis (Translation Initiation) S6K1->translation eIF4E->translation Allows eIF4F complex assembly

This compound activates the mTOR signaling pathway.

troubleshooting_logic start Low Protein Yield check_viability Is Cell Viability Low? start->check_viability check_solubility Is Protein Insoluble (Inclusion Bodies)? start->check_solubility If Viability is OK aa_depletion Potential Amino Acid (Isoleucine) Depletion check_viability->aa_depletion Yes, and growth is also poor aa_toxicity Potential Amino Acid (Isoleucine) Toxicity check_viability->aa_toxicity Yes, but growth was initially normal aa_starvation Amino Acid Starvation Leading to Misfolding check_solubility->aa_starvation Yes other_issues Check Other Parameters (Vector, Induction, etc.) check_solubility->other_issues No solution1 ACTION: Increase/Supplement This compound aa_depletion->solution1 solution2 ACTION: Perform Dose-Response and Reduce this compound aa_toxicity->solution2 solution3 ACTION: Optimize this compound Conc. Lower Induction Temp/Rate aa_starvation->solution3

Troubleshooting logic for low protein expression.

References

Troubleshooting poor solubility of L-isoleucine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of L-isoleucine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in water?

A1: this compound is sparingly soluble in water.[1] Its solubility is significantly dependent on temperature. For instance, at 25°C, the solubility of this compound in water is approximately 41.2 g/L.[2][3]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH.[4] As an amino acid, it exists as a zwitterion at its isoelectric point (pI), where it has a net neutral charge and exhibits its lowest solubility.[5] The pKa values for this compound are approximately 2.32 for the carboxyl group and 9.76 for the amino group.[2] In acidic solutions (pH < pI), the amino group is protonated, leading to a net positive charge and increased solubility. In alkaline solutions (pH > pI), the carboxyl group is deprotonated, resulting in a net negative charge and also increasing solubility.[6][7]

Q3: Why is my this compound not dissolving in a neutral aqueous buffer?

A3: this compound has limited solubility in water at a neutral pH due to its hydrophobic aliphatic side chain.[6][8] If you are experiencing difficulty dissolving this compound in a neutral buffer, it is likely due to its inherent low solubility around its isoelectric point.

Q4: Can temperature be used to increase this compound solubility?

A4: Yes, increasing the temperature will increase the solubility of this compound in water.[5][9] For example, the solubility increases from 41.2 g/L at 25°C to 82.6 g/L at 100°C.[2] However, be mindful of the stability of other components in your buffer at elevated temperatures.

Q5: Are there any alternative solvents or co-solvents that can be used?

A5: this compound is soluble in dilute mineral acids and alkaline solutions.[6] It is also soluble in 1 M NH4OH (50 mg/ml), though heating may be required.[3] The use of co-solvents like tert-butanol has been studied and can influence solubility.[9] However, for most biological applications, adjusting the pH of the aqueous buffer is the most common approach.

Troubleshooting Guides

Issue: this compound powder is not dissolving in the aqueous buffer.

This common issue arises from the low solubility of this compound, particularly at neutral pH. The following troubleshooting workflow can help resolve this problem.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: this compound powder in aqueous buffer check_dissolution Observe for undissolved particles start->check_dissolution dissolved Solution is clear. This compound is dissolved. check_dissolution->dissolved No not_dissolved Undissolved particles remain. check_dissolution->not_dissolved Yes increase_temp Gently warm the solution (e.g., to 40-50°C) with stirring. not_dissolved->increase_temp check_dissolution_2 Is the solution clear? increase_temp->check_dissolution_2 check_dissolution_2->dissolved Yes adjust_ph Adjust pH away from the isoelectric point (pI ~6). Add dilute HCl or NaOH dropwise. check_dissolution_2->adjust_ph No check_dissolution_3 Is the solution clear? adjust_ph->check_dissolution_3 check_dissolution_3->dissolved Yes consider_alternatives Consider alternative strategies: - Use a different buffer system - Prepare a concentrated stock in  dilute acid/base and dilute into buffer - Filter sterilize to remove  undissolved material check_dissolution_3->consider_alternatives No

Fig 1. Troubleshooting workflow for dissolving this compound.
pH-Dependent Solubility of this compound

The solubility of this compound is dictated by its ionization state, which is dependent on the pH of the solution. The following diagram illustrates the different forms of this compound at various pH ranges.

G cluster_0 Low pH (e.g., pH < 2) cluster_1 Isoelectric Point (pI ~ 6) cluster_2 High pH (e.g., pH > 10) cation Cationic Form (Net Positive Charge) High Solubility zwitterion Zwitterionic Form (Net Neutral Charge) Low Solubility cation->zwitterion Increase pH anion Anionic Form (Net Negative Charge) High Solubility zwitterion->anion Increase pH

Fig 2. pH-dependent forms of this compound and their relative solubility.

Quantitative Data

Table 1: Solubility of this compound in Water at Various Temperatures
Temperature (°C)Solubility (g/L)Reference
037.9[2]
2541.2[2]
5048.2[2]
7560.8[2]
10082.6[2]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC6H13NO2[2]
Molecular Weight131.17 g/mol [1]
pKa1 (Carboxyl)2.32[2]
pKa2 (Amino)9.76[2]
Isoelectric Point (pI)~6.04Calculated

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution in an Aqueous Buffer

Objective: To prepare a saturated solution of this compound in a specific aqueous buffer to determine its solubility under those conditions.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer and stir bar

  • Water bath or incubator

  • 0.22 µm syringe filter

  • Analytical balance

  • pH meter

Methodology:

  • Buffer Preparation: Prepare the desired aqueous buffer and adjust its pH to the target value.

  • Addition of this compound: To a known volume of the buffer (e.g., 50 mL), add an excess amount of this compound powder. An excess is necessary to ensure that a saturated solution is achieved.

  • Equilibration: Place the mixture on a magnetic stirrer and allow it to equilibrate for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C). Ensure continuous stirring to facilitate dissolution.

  • Separation of Undissolved Solid: After equilibration, allow the undissolved this compound to settle. Carefully collect the supernatant.

  • Filtration: To remove any remaining undissolved microcrystals, filter the supernatant through a 0.22 µm syringe filter.

  • Concentration Determination: The concentration of this compound in the clear, filtered saturated solution can be determined using a suitable analytical method, such as HPLC or a colorimetric assay (e.g., ninhydrin assay).[4]

Protocol 2: Enhancing this compound Solubility by pH Adjustment

Objective: To dissolve a target concentration of this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound powder

  • Aqueous buffer of choice

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Dilute sodium hydroxide (e.g., 1 M NaOH)

  • Magnetic stirrer and stir bar

  • pH meter

Methodology:

  • Initial Slurry: Add the desired amount of this compound powder to the aqueous buffer to create a slurry.

  • pH Adjustment (Acidic):

    • While stirring, slowly add dilute HCl dropwise to the slurry.

    • Monitor the pH continuously. As the pH decreases and moves away from the isoelectric point, the this compound will begin to dissolve.

    • Continue adding acid until all the this compound has dissolved.

  • pH Adjustment (Alkaline):

    • Alternatively, while stirring, slowly add dilute NaOH dropwise to the slurry.

    • Monitor the pH continuously. As the pH increases, the this compound will dissolve.

    • Continue adding base until a clear solution is obtained.

  • Final pH Adjustment: Once the this compound is fully dissolved, carefully adjust the pH of the solution back to the desired final pH for your experiment using either dilute HCl or NaOH. Be cautious, as bringing the pH back towards the isoelectric point may cause precipitation if the solution is supersaturated at that pH.

  • Sterilization (if required): Filter sterilize the final solution using a 0.22 µm filter.[10]

References

Technical Support Center: Preventing L-Isoleucine Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate L-isoleucine degradation during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound degradation during sample preparation is primarily caused by enzymatic activity and chemical instability under certain conditions. The main culprits are:

  • Enzymatic Degradation: The catabolism of this compound is initiated by the enzyme branched-chain amino acid aminotransferase.[1][2] This is a significant concern in biological samples such as tissue homogenates and cell lysates where cellular compartments are disrupted, releasing these enzymes.[3]

  • Chemical Degradation: High temperatures, extreme pH values, and the presence of oxidizing agents can lead to the chemical breakdown of this compound. For instance, prolonged exposure to high temperatures during acid hydrolysis can cause some loss of the amino acid.[4]

Q2: What are the ideal storage conditions for biological samples to prevent this compound degradation prior to analysis?

A2: Proper storage is crucial to maintain the integrity of this compound in biological samples. Best practices include:

  • Temperature: For short-term storage (up to a week), refrigeration at 2-8°C is suitable.[5][6] For long-term storage, deep freezing at -80°C or cryopreservation in liquid nitrogen (-196°C) is recommended to halt enzymatic and microbial activity.[5][7][8]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can disrupt cellular structures and lead to the release of degradative enzymes. It is advisable to aliquot samples into smaller volumes for single use.[8]

  • Sample Containers: Use appropriate sterile, airtight, and leak-proof containers to prevent contamination and exposure to air and moisture.[9]

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of a solution significantly influences the stability and solubility of this compound. This compound is least soluble at its isoelectric point (pI), which is around pH 6.[10][11] In some concentrated cell culture media, adjusting the pH to alkaline conditions (pH 9.0-10.0) has been shown to improve the stability of amino acids, including isoleucine, and prevent precipitation.[12] However, extreme pH values, both acidic and basic, can promote chemical degradation, especially when combined with high temperatures.[13]

Troubleshooting Guides

Issue 1: Low Recovery of this compound from Plasma/Serum Samples

Possible Causes:

  • Incomplete Protein Precipitation: If proteins are not completely removed, they can interfere with analysis and may contain enzymes that degrade this compound.

  • Analyte Loss During Supernatant Transfer: Careless removal of the supernatant after centrifugation can lead to the loss of this compound.

  • Co-precipitation of this compound: this compound might get trapped in the protein pellet during precipitation.

Solutions:

  • Optimize Protein Precipitation:

    • Use ice-cold methanol or acetonitrile at a ratio of at least 3:1 (solvent:sample) to ensure efficient protein precipitation.

    • Vortex the sample vigorously after adding the solvent to ensure thorough mixing.

    • Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.[14]

  • Careful Supernatant Collection: After centrifugation (e.g., 14,000 x g for 10 minutes at 4°C), carefully aspirate the supernatant without disturbing the protein pellet.[14]

  • Consider a Second Extraction: To maximize recovery, the protein pellet can be re-suspended in the precipitation solvent, vortexed, and centrifuged again. The supernatants from both extractions can then be combined.

Issue 2: this compound Degradation in Tissue Homogenates

Possible Causes:

  • Enzymatic Activity: Tissue homogenization releases proteases and other enzymes that can rapidly degrade this compound.

  • Heat Generation: The homogenization process can generate heat, which accelerates enzymatic degradation.

Solutions:

  • Work Quickly and at Low Temperatures: Perform all homogenization steps on ice or in a cold room to minimize enzymatic activity.

  • Use Protease Inhibitor Cocktails: Add a broad-spectrum protease inhibitor cocktail to the homogenization buffer before adding the tissue.[3][15][16] These cocktails contain a mixture of inhibitors that target various classes of proteases.

  • Immediate Protein Precipitation: Immediately after homogenization, proceed with protein precipitation using a method like trichloroacetic acid (TCA) precipitation or organic solvent precipitation to inactivate and remove enzymes.

Data Presentation

Table 1: General Stability of this compound under Various Storage Conditions

Storage ConditionTemperatureDurationExpected StabilityRecommendations
Refrigeration2-8°CShort-term (up to 1 week)HighSuitable for samples to be analyzed promptly.
Freezing-20°CMid-term (weeks to months)GoodAliquot samples to avoid multiple freeze-thaw cycles.
Deep Freezing-80°CLong-term (months to years)ExcellentIdeal for long-term storage to halt enzymatic activity.[5][7]
Cryopreservation-196°C (Liquid Nitrogen)Very long-term (years)ExcellentGold standard for preserving sample integrity indefinitely.[5][7]

Experimental Protocols

Protocol 1: this compound Extraction from Plasma for LC-MS Analysis

Objective: To extract this compound from plasma samples while minimizing degradation for subsequent quantification by LC-MS.

Materials:

  • Plasma samples

  • Ice-cold methanol

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS grade water and acetonitrile

  • Formic acid

Methodology:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 300 µL of ice-cold methanol to 100 µL of plasma.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the tubes at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new, clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: this compound Extraction from Tissue Homogenate

Objective: To extract this compound from tissue samples while preventing enzymatic degradation.

Materials:

  • Tissue sample

  • Homogenization buffer (e.g., PBS)

  • Protease inhibitor cocktail

  • Dounce or mechanical homogenizer

  • Ice-cold 10% Trichloroacetic Acid (TCA)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Methodology:

  • Weigh the frozen tissue sample and place it in a pre-chilled tube.

  • Add ice-cold homogenization buffer containing a protease inhibitor cocktail (at the manufacturer's recommended concentration). A typical ratio is 1:10 (w/v) of tissue to buffer.

  • Homogenize the tissue on ice until no visible particles remain.

  • To precipitate proteins and inactivate enzymes, add an equal volume of ice-cold 10% TCA to the homogenate.

  • Vortex briefly and incubate on ice for 30 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the free amino acids.

  • The supernatant can then be further processed for analysis, which may include a neutralization step depending on the analytical method.

Mandatory Visualizations

L_Isoleucine_Degradation_Pathway This compound This compound alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate This compound->alpha-Keto-beta-methylvalerate Branched-chain aminotransferase Enzymatic Degradation Enzymatic Degradation This compound->Enzymatic Degradation alpha-Methylbutyryl-CoA alpha-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->alpha-Methylbutyryl-CoA BCKDH complex Tiglyl-CoA Tiglyl-CoA alpha-Methylbutyryl-CoA->Tiglyl-CoA Dehydrogenation Acetyl-CoA + Propionyl-CoA Acetyl-CoA + Propionyl-CoA Tiglyl-CoA->Acetyl-CoA + Propionyl-CoA Further Oxidation

Caption: Enzymatic degradation pathway of this compound.

Sample_Preparation_Workflow cluster_0 Sample Collection & Storage cluster_1 Sample Preparation cluster_2 Analysis Sample Sample Storage Store at <= -80°C Minimize Freeze-Thaw Sample->Storage Homogenization Homogenize on Ice + Protease Inhibitors Storage->Homogenization Protein_Precipitation Add Cold Solvent (Methanol/ACN/TCA) Homogenization->Protein_Precipitation Centrifugation Centrifuge at 4°C Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Analysis LC-MS/MS or other analytical method Supernatant_Collection->Analysis

Caption: Workflow for preventing this compound degradation.

References

Technical Support Center: Overcoming Matrix Effects in L-Isoleucine Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Isoleucine mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges posed by matrix effects during experimentation.

Frequently Asked questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] Ultimately, matrix effects can negatively affect the accuracy, precision, and sensitivity of your analytical method.[2][3] In biological matrices like plasma or serum, common culprits for matrix effects include phospholipids, salts, and endogenous metabolites.[1][4]

Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A2: A common and effective method for quantitatively assessing matrix effects is the post-extraction spike method.[1][2] This involves comparing the response of this compound in a blank matrix extract that has been spiked with the analyte to the response of this compound in a neat (clean) solvent at the same concentration.[1][5] The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression or enhancement.[1][4]

  • A matrix factor of < 1 suggests ion suppression .[1][4]

  • A matrix factor of > 1 indicates ion enhancement .[1][4]

  • A matrix factor of 1 indicates no matrix effect .[4]

Another qualitative method is post-column infusion, where a constant flow of an this compound standard solution is introduced after the analytical column while a blank matrix extract is injected.[2][4] Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[2][4]

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard for compensating for matrix effects.[1][2][6] An ideal SIL-IS for this compound, such as this compound-¹³C₆,¹⁵N, has nearly identical chemical and physical properties to the analyte.[6] This means it will co-elute and experience the same degree of ion suppression or enhancement.[1][6] By using the ratio of the analyte signal to the internal standard signal for quantification, variability due to matrix effects can be effectively normalized.[1]

Q4: Can derivatization of this compound help in mitigating matrix effects?

A4: Derivatization can be a useful strategy. By chemically modifying this compound, its chromatographic properties are altered, which can help to separate it from interfering matrix components.[1] However, the derivatization process itself can introduce variability and potential interferences, so this approach should be carefully evaluated for your specific application.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound LC-MS/MS analysis that may be related to matrix effects.

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Signal / Poor Sensitivity Significant ion suppression from matrix components.[1]Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[1][7] Consider specific phospholipid removal techniques for plasma or serum samples. Chromatographic Separation: Improve chromatographic separation to move the this compound peak away from regions of ion suppression.[8] Switching from a standard C18 reversed-phase column to a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be effective for polar analytes like this compound.[1][9] Use a SIL-IS: This will compensate for signal loss due to suppression.[1]
Poor Reproducibility (High %CV) Variable matrix effects between different samples or batches.[1]Incorporate a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[1][10] Standardize Sample Collection and Handling: Ensure consistency in how samples are collected, stored, and prepared to minimize variability in the sample matrix.[1] Employ Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is representative of the study samples can help mimic and compensate for matrix effects.[1][10]
Inaccurate Quantification Non-linear response due to concentration-dependent matrix effects.[1]Perform a Parallelism Study: Analyze serial dilutions of a high-concentration sample and compare the response to a standard curve prepared in a clean solvent. A lack of parallelism suggests that the matrix is affecting the assay in a non-linear fashion.[1] Dilute the Sample: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[10][11]
Peak Shape Issues (Tailing, Fronting) Co-elution of interfering matrix components affecting the chromatography.[1]Improve Chromatographic Resolution: Optimize the mobile phase gradient, composition, or consider a different column chemistry (e.g., HILIC) to better separate this compound from interfering peaks.[1] Enhance Sample Cleanup: Utilize a more selective sample preparation technique like SPE to remove the specific interferences causing poor peak shape.[1]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Analysis in Human Plasma

This protocol provides a basic method for removing proteins from plasma samples, a common first step in sample preparation.

Materials:

  • Human plasma samples

  • Ice-cold methanol containing a known concentration of this compound-¹³C₆,¹⁵N internal standard

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 x g and 4°C

Procedure:

  • Pipette 50 µL of each plasma sample, calibrator, or quality control into a microcentrifuge tube.[6]

  • Add 150 µL of ice-cold methanol (containing the SIL-IS) to each tube.[9]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[1][9]

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[1]

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][9]

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[1][9]

  • For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.[1][9]

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol offers a more thorough cleanup than protein precipitation and can be optimized for this compound. A mixed-mode cation exchange sorbent is often a good starting point for amino acids.[1]

Materials:

  • Sample supernatant from Protocol 1

  • SPE cartridge (e.g., mixed-mode cation exchange)

  • Methanol

  • Water

  • Wash solvent (e.g., 2% formic acid in water followed by methanol)

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • SPE vacuum manifold or positive pressure processor

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.[1]

  • Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.[1]

  • Loading: Load the sample supernatant onto the cartridge at a slow flow rate.[1]

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove weakly bound interferences.[1]

  • Elution: Elute the this compound from the cartridge using 1 mL of the elution solvent.[1]

  • Post-Elution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[1]

Visualizations

MatrixEffectWorkflow cluster_Problem Problem Identification cluster_Assessment Matrix Effect Assessment cluster_Mitigation Mitigation Strategies cluster_Outcome Desired Outcome PoorSignal Low Signal / Poor Reproducibility PostExtract Post-Extraction Spike PoorSignal->PostExtract PostColumn Post-Column Infusion PoorSignal->PostColumn SIL_IS Use SIL-Internal Standard PoorSignal->SIL_IS InaccurateQuant Inaccurate Quantification InaccurateQuant->PostExtract InaccurateQuant->SIL_IS SamplePrep Optimize Sample Prep (SPE, LLE) PostExtract->SamplePrep Quantify Effect Chromo Optimize Chromatography (HILIC, Gradient) PostColumn->Chromo Identify Interference Zone ReliableData Accurate & Reproducible Data SamplePrep->ReliableData Chromo->ReliableData SIL_IS->ReliableData

Caption: A workflow for identifying, assessing, and mitigating matrix effects.

InternalStandardLogic cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification Analyte This compound (Analyte) Spike Spike known amount of SIL-IS into all samples Analyte->Spike IS SIL-IS (this compound-¹³C₆,¹⁵N) IS->Spike Matrix Biological Matrix (Plasma, Serum, etc.) Matrix->Spike Coelution Analyte and SIL-IS Co-elute Spike->Coelution Ionization Ionization in MS Source Coelution->Ionization Detection Detection Ionization->Detection MatrixEffect Matrix Effect (Ion Suppression/Enhancement) MatrixEffect->Ionization Ratio Calculate Ratio: (Analyte Signal / SIL-IS Signal) Detection->Ratio Curve Plot Ratio vs. Concentration for Calibration Curve Ratio->Curve Result Accurate Quantification Curve->Result

Caption: The logic of quantification using a stable isotope-labeled internal standard.

References

Improving yield of L-isoleucine in microbial fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-isoleucine production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this compound in microbial fermentation.

Troubleshooting Guides

This section addresses common problems encountered during this compound fermentation experiments.

Issue 1: Low this compound Titer

Q1: My fermentation is resulting in a low final titer of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low this compound yield can stem from several factors, ranging from suboptimal fermentation conditions to inherent limitations of your microbial strain. Here’s a step-by-step guide to diagnose and address the issue:

  • Suboptimal Media Composition: The concentration of carbon and nitrogen sources, as well as essential vitamins and precursors, critically impacts this compound production.

    • Carbon Source: Glucose is a commonly used and effective carbon source for this compound fermentation.[1] Ensure the initial glucose concentration is adequate and consider fed-batch strategies to avoid substrate inhibition and maintain a steady supply.

    • Precursors & Supplements: L-threonine is a direct precursor for this compound synthesis.[2][3] Supplementation with precursors like L-threonine or L-aspartate can enhance the metabolic flux towards this compound. Additionally, vitamins like Biotin (VH) and Thiamine (VB1) can be crucial.[1] The addition of betaine can also enhance production by protecting cells from osmotic pressure and reducing feedback inhibition.[1]

  • Improper Fermentation Parameters: Physical parameters must be tightly controlled for optimal microbial growth and product formation.

    • pH: The optimal pH for this compound production is typically around 7.0.[1][2] Use appropriate buffering agents or automated pH control with ammonia or NaOH to maintain this level.[1][2]

    • Temperature: The ideal temperature is strain-dependent but generally falls around 31.5°C for Brevibacterium flavum and 37°C for E. coli.[1][2]

    • Dissolved Oxygen (DO): Maintaining an optimal DO level is critical. A DO-stat feeding strategy can be employed to improve this compound production.[1]

  • Suboptimal Inoculum: The concentration and health of the seed culture can significantly affect the fermentation outcome. An inoculum concentration of around 10-15% (v/v) is often optimal.[1] Too low a concentration will result in a long lag phase, while too high a concentration can lead to rapid nutrient depletion and accumulation of inhibitory byproducts.[1]

Issue 2: High Levels of Byproduct Formation

Q2: My fermentation is producing significant amounts of byproducts like L-lysine, L-valine, or L-leucine, which is reducing the this compound yield. How can I minimize byproduct formation?

A2: The biosynthesis pathways of this compound, L-lysine, L-threonine, L-valine, and L-leucine are interconnected, leading to potential competition for common precursors.[4][5] Here are strategies to channel the metabolic flux towards this compound:

  • Metabolic Engineering:

    • Knockout of Competing Pathways: Inactivating genes in competing pathways is a common strategy. For instance, reducing the expression of dapA, which encodes dihydrodipicolinate synthase, can decrease L-lysine formation.[4][5] Similarly, modifying the expression of genes involved in L-leucine synthesis can be beneficial.[6]

    • Promoter Engineering: Attenuating the promoters of genes in competing pathways can be more effective than complete deletion, as it allows for a more balanced metabolic network.[5]

  • Strain Selection: Utilizing a host strain that has a naturally high flux towards this compound precursors can be advantageous. For example, starting with an L-lysine or L-threonine producing strain can provide a good foundation for this compound production.[6]

Issue 3: Feedback Inhibition of Key Enzymes

Q3: I suspect that feedback inhibition is limiting my this compound yield. What is feedback inhibition in this context and how can I overcome it?

A3: Feedback inhibition is a significant regulatory mechanism in the this compound biosynthesis pathway. The end product, this compound, can inhibit the activity of key enzymes in its own synthesis pathway, particularly threonine deaminase (encoded by the ilvA gene), which catalyzes the first step in the conversion of L-threonine to this compound.[7][8][9]

  • Understanding the Mechanism: this compound binds to an allosteric site on threonine deaminase, causing a conformational change that inactivates the enzyme and halts the pathway.[8] This ensures the cell doesn't overproduce this compound.

  • Strategies to Overcome Feedback Inhibition:

    • Use of Feedback-Resistant Enzymes: The most effective strategy is to use a mutant version of the key enzyme that is resistant to feedback inhibition. This can be achieved through site-directed mutagenesis of the gene encoding the enzyme (e.g., ilvA(Fbr)).[10][11]

    • Overexpression of Key Enzymes: Increasing the expression of feedback-sensitive enzymes can sometimes overcome the inhibitory effects by sheer numbers. Overexpression of ilvA has been shown to increase this compound yield.[2]

    • Genomic Mutations: Introducing point mutations into the genome to remove feedback control of enzymes like homoserine dehydrogenase (hom) and threonine dehydratase (ilvA) can be a stable, plasmid-free approach.[4]

Frequently Asked Questions (FAQs)

Q4: Which microorganisms are commonly used for this compound production?

A4: The most common microorganisms used for industrial this compound production are Corynebacterium glutamicum and Escherichia coli.[2][12] Brevibacterium flavum has also been studied for this purpose.[1]

Q5: What are the key genes and enzymes in the this compound biosynthesis pathway that I should focus on for metabolic engineering?

A5: The this compound biosynthesis pathway starts from L-aspartate. Key enzymes and their corresponding genes to target for overexpression include:

  • Aspartate kinase (lysC or ask)

  • Homoserine dehydrogenase (hom)[4][10]

  • Homoserine kinase (thrB)[10]

  • Threonine synthase (thrC)

  • Threonine deaminase (ilvA)[2][4][10]

  • Acetohydroxy acid synthase (ilvBN)

  • Acetohydroxy acid isomeroreductase (ilvC)

  • Dihydroxyacid dehydratase (ilvD)

  • Branched-chain amino acid aminotransferase (ilvE)

Q6: How can I improve the export of this compound from the cell?

A6: As intracellular concentrations of this compound increase, its export can become a rate-limiting step.[10] Enhancing the expression of transporter proteins responsible for exporting branched-chain amino acids can help alleviate this bottleneck and further improve the final titer.[11][12]

Q7: What is a typical fermentation time for this compound production?

A7: The fermentation time can vary depending on the strain and conditions, but it typically ranges from 37 to 72 hours.[1][13]

Data Presentation

Table 1: Effect of Media Supplementation on this compound Production
MicroorganismSupplementConcentrationThis compound Titer (g/L)Reference
Brevibacterium flavum KM011Betaine1.5 g/L12.94[1]
Brevibacterium flavum KM011Vitamin B52 mg/L10.67[1]
Brevibacterium flavum KM011Vitamin B128 mg/L9.16[1]
Streptomyces sp. 732Dthis compound500 µg/mLNot directly measured, but increased Quinomycin B formation from 3% to 70% of the total quinomycin mixture.[14]
Table 2: Comparison of this compound Production in Different Engineered Strains
StrainParent StrainKey Genetic ModificationsThis compound Titer (g/L)Reference
E. coli Mutant StrainE. coli NXU101Δtdh, ΔltaE, ΔyiaY (inactivation of L-threonine degradation pathways)7.48[2][3][15]
E. coli ISO-12E. coliFeedback-resistant enzymes, α-ketobutyrate-generating bypass, improved redox flux, enhanced efflux51.5[11]
Corynebacterium glutamicum SM13C. glutamicumHigh-level expression of hom(Fbr), thrB, and ilvA(Fbr)Not specified in g/L, but a yield of 0.22 g/g glucose was achieved.[10]
Corynebacterium glutamicum K2P55C. glutamicum MH20-22BGenomic point mutations in hom and ilvA for feedback resistance and promoter mutations to increase their expression and reduce dapA expression.14.3[5]
E. coli TWF127/pST1011, pST1042-IH1ZHA1E. coli TWF106Overexpression of ilvIH1, CgilvA1, ygaZH; knockout of rhtC and livJ; use of an artificial quorum sensing system.49.3[16]

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound Production

This protocol is a general guideline based on common practices for E. coli and C. glutamicum.[2][17]

1. Media Preparation:

  • Seed Medium (per liter): 10 g tryptone, 5 g yeast extract, 5 g NaCl. Adjust pH to 7.0.[2]

  • Fermentation Medium (per liter): 110 g glucose, 21 g corn pulp, 2 g KH₂PO₄, 3 g K₂HPO₄, 2 g lysine, 20.5 g (NH₄)₂SO₄, 0.01 g FeSO₄, 2 g MgSO₄. Adjust pH to 7.0.[3]

  • Sterilize media by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation:

  • Inoculate a single colony from a fresh agar plate into a flask containing seed medium.

  • Incubate at 37°C (for E. coli) or 30°C (for C. glutamicum) with shaking at 200 rpm for 12-20 hours.[1][2]

3. Fermentation:

  • Inoculate the fermentation medium with the seed culture at a ratio of 5-10% (v/v).

  • Incubate at the appropriate temperature with shaking at 200 rpm for 40-72 hours.[2]

  • Maintain the pH at 7.0 using a sterile solution of NaOH or ammonia.[1][2]

4. Analysis:

  • Monitor cell growth by measuring optical density at 600 nm (OD₆₀₀).

  • Measure residual glucose using a biosensor or HPLC.[3]

  • Determine the this compound concentration in the supernatant using HPLC with a C18 column.[2][3]

Protocol 2: Gene Knockout using CRISPR/Cas9 (Conceptual)

This is a conceptual workflow for creating gene knockouts to reduce byproduct formation, for example, by deleting genes involved in L-threonine degradation in E. coli.[2][3]

1. Design of guide RNA (gRNA):

  • Identify the target gene(s) for knockout (e.g., tdh, ltaE, yiaY).[2][3]

  • Design gRNAs that target specific sequences within these genes.

2. Plasmid Construction:

  • Clone the designed gRNA into a Cas9 expression plasmid.

  • Construct a donor DNA template containing the desired deletion with flanking homology arms.

3. Transformation:

  • Transform the host strain with the Cas9/gRNA plasmid and the donor DNA.

  • Induce the expression of the Cas9 protein.

4. Selection and Verification:

  • Select for transformants that have undergone homologous recombination.

  • Verify the gene knockout by colony PCR and DNA sequencing.

Visualizations

L_Isoleucine_Biosynthesis_Pathway Glucose Glucose Aspartate L-Aspartate Glucose->Aspartate Glycolysis & TCA Cycle Threonine L-Threonine Aspartate->Threonine thrA, thrB, thrC Lysine L-Lysine Aspartate->Lysine dapA... AlphaKetobutyrate α-Ketobutyrate Threonine->AlphaKetobutyrate ilvA (Threonine Deaminase) Valine_Leucine L-Valine / L-Leucine Threonine->Valine_Leucine Shared Enzymes Isoleucine This compound AlphaKetobutyrate->Isoleucine ilvB, ilvN, ilvC, ilvD, ilvE Isoleucine->Threonine Feedback Inhibition

Caption: this compound biosynthesis pathway and competing pathways.

Troubleshooting_Workflow Start Low this compound Yield CheckMedia Step 1: Verify Media Composition - Carbon Source - Precursors - Vitamins Start->CheckMedia CheckParams Step 2: Optimize Fermentation Parameters - pH - Temperature - Dissolved Oxygen CheckMedia->CheckParams CheckInoculum Step 3: Evaluate Inoculum - Concentration - Viability CheckParams->CheckInoculum CheckByproducts Step 4: Analyze for Byproducts - Lysine, Valine, etc. CheckInoculum->CheckByproducts CheckFeedback Step 5: Investigate Feedback Inhibition - Enzyme Assays CheckByproducts->CheckFeedback Solution Improved Yield CheckFeedback->Solution

Caption: Troubleshooting workflow for low this compound yield.

Metabolic_Engineering_Strategy Goal Increase this compound Yield Overexpress Overexpress Key Biosynthesis Genes (e.g., ilvA, hom) Goal->Overexpress FeedbackResistant Introduce Feedback-Resistant Enzymes (e.g., ilvA(Fbr)) Goal->FeedbackResistant Knockout Knockout/Attenuate Competing Pathways (e.g., dapA) Goal->Knockout EnhanceExport Enhance this compound Export Goal->EnhanceExport Result Optimized Strain Overexpress->Result FeedbackResistant->Result Knockout->Result EnhanceExport->Result

Caption: Metabolic engineering strategies for this compound overproduction.

References

Technical Support Center: L-Isoleucine Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for L-Isoleucine quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound quantification, and what are their primary applications?

A1: The choice of assay for this compound quantification depends on factors like the sample matrix, required sensitivity, and available instrumentation.[1] The three most common methods are:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile method for simultaneous determination of multiple amino acids without derivatization. It is suitable for relatively simple matrices like dietary supplements.[1]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for complex biological matrices such as plasma.[1][2] It can distinguish between isomeric amino acids.[1]

  • Colorimetric/Enzymatic Assays: These are simple, cost-effective methods suitable for high-throughput screening, often based on the derivatization of amino acids to produce a colored product.[1]

Q2: My this compound measurements are inconsistent. What are the potential sources of error?

A2: Inconsistent results can arise from several factors, including:

  • Sample Preparation: Incomplete protein precipitation, incorrect pH, or contamination during extraction can lead to variability.

  • Matrix Effects: Components in the sample matrix (e.g., salts, lipids, other small molecules) can interfere with the assay, leading to ion suppression or enhancement in LC-MS/MS, or altered enzyme activity in enzymatic assays.[3][4][5]

  • Interference from Isomers: this compound has several isomers (L-leucine, L-allo-isoleucine, D-isoleucine) with the same mass, making them difficult to distinguish, especially in mass spectrometry-based methods without adequate chromatographic separation.[2][6]

  • Reagent Quality and Stability: Degradation of standards or reagents can lead to inaccurate quantification.

Q3: How can I differentiate this compound from its isomers, particularly leucine?

A3: Distinguishing this compound from its isomers is a significant challenge. Here are some approaches:

  • Chiral Chromatography: Using a chiral column in HPLC or UPLC can separate stereoisomers like this compound and D-isoleucine.[2][7]

  • Advanced Mass Spectrometry Fragmentation: Techniques like High-Energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD) can generate unique fragment ions to differentiate between leucine and isoleucine.[6][8][9][10]

  • Optimized Chromatography: For LC-MS/MS, careful optimization of the chromatographic method, including the choice of column and mobile phase, is crucial for separating isomers before they enter the mass spectrometer.[11] A mixed-mode column can be effective for this purpose.[1]

Troubleshooting Guides

HPLC-UV Assays

Issue: Poor peak resolution or asymmetric peaks.

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Optimize the mobile phase composition and pH. For underivatized amino acids on a C18 column, a phosphate buffer at pH 7.4 with a gradient of acetonitrile can provide good separation.[1][12]
Column Issues Ensure the column is not degraded or contaminated. Flush the column or replace it if necessary.
Flow Rate Adjust the flow rate. A lower flow rate can sometimes improve resolution.[7]

Workflow for HPLC-UV Analysis of this compound

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve Sample Filter_Sample Filter Sample (0.45 µm) Sample->Filter_Sample Standard Prepare this compound Standard Curve Filter_Standard Filter Standard (0.45 µm) Standard->Filter_Standard Injection Inject Sample/ Standard Filter_Sample->Injection Filter_Standard->Injection Column C18 Column Injection->Column Detection UV Detector (210-225 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify by Comparing Peak Area to Standard Curve Chromatogram->Quantification

Caption: A typical workflow for this compound quantification using HPLC-UV.

LC-MS/MS Assays

Issue: Low signal intensity or high background noise (Matrix Effects).

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Protein Precipitation Use ice-cold methanol or 30% sulfosalicylic acid for protein precipitation.[2][13] Ensure thorough vortexing and centrifugation.Improved signal-to-noise ratio.
High Salt Concentration in Sample Dilute the sample or use a solid-phase extraction (SPE) cleanup step to remove salts.Reduced ion suppression and improved signal intensity.
Co-eluting Interferences Optimize the chromatographic gradient to better separate this compound from interfering compounds.Cleaner baseline and more accurate quantification.

Workflow for LC-MS/MS Analysis of this compound in Plasma

cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard (e.g., this compound-13C6,15N) Plasma->Add_IS Precipitate Protein Precipitation (e.g., with Methanol) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Reconstitute->Inject Column Chiral or Mixed-Mode Column Inject->Column MS Tandem Mass Spectrometer (ESI+) Column->MS MRM Monitor MRM Transitions MS->MRM Quantify Quantify using Peak Area Ratio to Internal Standard MRM->Quantify

Caption: A detailed workflow for this compound quantification in plasma by LC-MS/MS.

Enzymatic Assays

Issue: High variability between replicate wells.

Possible Cause Troubleshooting Step
Pipetting Errors Use calibrated pipettes and ensure proper pipetting technique.
Incomplete Mixing Mix reagents thoroughly before adding to wells.
Temperature Fluctuations Ensure consistent incubation temperature across the plate.
Interfering Substances Samples containing high concentrations of other amino acids or reducing agents may interfere with the enzymatic reaction. Consider sample dilution or a cleanup step.

Experimental Protocols

Protocol 1: this compound Quantification in a Powdered Dietary Supplement by HPLC-UV

This protocol is adapted from established methods for the analysis of amino acids in dietary supplements.[1][12]

1. Reagents and Materials:

  • This compound standard

  • Phosphate buffer (10 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Standard Curve Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Perform serial dilutions to create standards with concentrations ranging from 75–175 µg/mL.[1]

3. Sample Preparation:

  • Accurately weigh and dissolve the powdered supplement in the phosphate buffer.

  • Stir for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.[14]

4. HPLC Conditions:

  • Column: C18 column (e.g., 4.6 mm I.D. × 150 mm)[14]

  • Mobile Phase: A gradient of 10 mM phosphate buffer (pH 7.4) and acetonitrile.

  • Flow Rate: 0.9 mL/min[14]

  • Detection: UV at 210 nm[14]

  • Injection Volume: 20 µL[14]

5. Data Analysis:

  • Construct a standard curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Protocol 2: this compound Quantification in Human Plasma by LC-MS/MS

This protocol is based on a robust method for quantifying amino acids in complex biological matrices.[2]

1. Reagents and Materials:

  • This compound standard

  • Isotopically labeled internal standard (e.g., Isoleucine-13C6,15N)

  • Methanol (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

2. Sample Preparation:

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard.[2]

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[2]

3. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography system.

  • Column: Chiral column (e.g., CROWNPAK CR-I(+)) for enantiomeric separation.[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[2]

  • Flow Rate: 0.4 mL/min[2]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Detection: Multiple Reaction Monitoring (MRM) of specific transitions for this compound and the internal standard.[2]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Use a linear regression model to determine the concentration of this compound in the plasma samples.[2]

Signaling Pathway

Isoleucine This compound IlvA Threonine Dehydratase (IlvA) Isoleucine->IlvA Feedback Inhibition Ketobutyrate α-Ketobutyrate IlvA->Ketobutyrate Product Biosynthesis Isoleucine Biosynthesis Ketobutyrate->Biosynthesis Threonine Threonine Threonine->IlvA Substrate

Caption: this compound acts as a feedback inhibitor of threonine dehydratase (IlvA).

References

Stability of L-isoleucine in long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of L-isoleucine. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For solid this compound, it is recommended to store the substance in a cool, dry place, protected from light and moisture.[1] Many suppliers suggest that this compound is stable for at least two years if stored in a sealed or closed container under these recommended conditions.[2] Safety Data Sheets often state that the shelf life is indefinite if stored properly.[3] For regulated pharmaceutical development, storage conditions for stability studies are defined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Q2: How do temperature and pH affect the stability of this compound in aqueous solutions?

A2: Temperature and pH are critical factors affecting the stability of this compound in aqueous solutions. Storing solutions at refrigerated temperatures (e.g., 4-8°C) significantly reduces the rate of degradation compared to room temperature or elevated temperatures.[6][7] In terms of pH, this compound's solubility and stability can be influenced. For instance, in concentrated feed media, alkaline conditions (pH 9.0-10.0) have been shown to improve stability and prevent precipitation.[6][7]

Q3: What are the primary degradation pathways for this compound?

A3: this compound can degrade through several pathways depending on the conditions.

  • Chemical Degradation: Under stressful conditions such as high heat, this compound can undergo reactions like deamination and decarboxylation.[7] In the presence of reducing sugars, it can participate in the Maillard reaction, leading to yellowing or browning of the solution, a common issue in cell culture media.[6][7]

  • Biological/Enzymatic Degradation: In biological systems, the catabolism of this compound is a well-defined enzymatic pathway. It begins with transamination to 2-keto-3-methyl-valerate, followed by oxidative decarboxylation to 2-methylbutanoyl-CoA. This intermediate then enters a β-oxidation-like process, ultimately yielding acetyl-CoA and propionyl-CoA.[8]

Q4: Is this compound sensitive to light?

A4: According to available literature, this compound is not considered to be particularly sensitive to light. However, standard good laboratory practice for long-term storage of any chemical substance involves protection from light to minimize the risk of photolytic degradation.[2]

Q5: I'm observing precipitation in my concentrated this compound stock solution. What can I do?

A5: this compound has limited solubility in neutral aqueous solutions, which can lead to precipitation, especially at high concentrations and lower temperatures.[6][7] To prevent this, you can:

  • Adjust the pH: Increasing the pH to alkaline conditions (e.g., pH 9.0 or higher) can significantly enhance its solubility.[6][7]

  • Prepare Fresh Solutions: If pH adjustment is not suitable for your application, the most straightforward approach is to prepare the solution fresh before use.[6][7]

  • Consider Soluble Derivatives: For specific applications like cell culture, highly soluble derivatives may be an option.[6][7]

Troubleshooting Guide

Issue 1: Variability in Potency Assays Over Time

  • Symptoms: Inconsistent results from quantitative analysis (e.g., HPLC) of this compound samples from the same batch stored over a period.

  • Possible Causes & Solutions:

    • Inadequate Storage: The primary cause is often improper storage. Ensure samples are stored in tightly sealed containers at the correct temperature and humidity, protected from light. Refer to the recommended storage conditions in the data tables below.

    • Hygroscopicity: this compound powder may absorb moisture if not stored in a desiccated environment. This can affect the accuracy of weighing and may accelerate degradation. Always handle the substance in a low-humidity environment and store it with a desiccant.

    • Analytical Method Variability: Ensure the analytical method is validated for stability testing. The method should be robust and able to separate this compound from potential degradation products.[9][10]

Issue 2: Appearance of Unexpected Peaks in Chromatograms

  • Symptoms: During HPLC analysis of a stability sample, new peaks appear that were not present in the initial analysis (T=0).

  • Possible Causes & Solutions:

    • Degradation Products: These peaks are likely degradation products. Stress studies (e.g., exposure to high heat, acid, base, oxidation) can help generate these degradation products and confirm their identity via techniques like mass spectrometry (MS).[3]

    • Contamination: Ensure proper handling to avoid cross-contamination from other samples or lab equipment.

    • Reaction with Excipients: If this compound is part of a formulation, it may be reacting with excipients. This should be investigated as part of a comprehensive forced degradation study.

Data Presentation

Table 1: ICH Recommended Storage Conditions for Long-Term Stability Testing

The following table summarizes the standard long-term storage conditions as per ICH Q1A(R2) guidelines, which are used to establish a re-test period or shelf life for a drug substance like this compound.[4][5]

Study TypeStorage ConditionMinimum Time Period
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months
or 30°C ± 2°C / 65% RH ± 5% RH
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Table 2: Relative Stability of Amino Acids in Dried Blood Spots (DBS)

This table is derived from a study on the 5-year stability of amino acids in residual heel prick DBS stored at room temperature. It provides context on the relative stability of Isoleucine compared to other amino acids under these specific, non-ideal conditions.

Stability RankingAmino Acid
Most Stable Aspartate
2Isoleucine
3Proline
4Valine
5Leucine
...(Other amino acids)
Least Stable Glutamine

Data adapted from a study on amino acid stability in stored dried blood spots.

Table 3: Influence of Temperature and pH on Dthis compound Stability in Concentrated Aqueous Media

This table summarizes the relative change in Dthis compound concentration after 14 days in a complex, concentrated cell culture feed medium under different storage conditions. A value near 0% indicates high stability.

Storage ConditionRelative Change in Concentration (%)
4-8°C, pH 7.4~0%
4-8°C, pH 10.0~0%
25°C, pH 7.4-10%
25°C, pH 10.0-2%

Data adapted from Cui, W., et al. (2022). A value of ~0% indicates high stability, while negative percentages indicate degradation.[6]

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for this compound Quantification

This protocol describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for stability studies of this compound. This method often requires pre-column derivatization for UV detection.

1. Objective: To quantify the concentration of this compound and separate it from potential degradation products in a stability sample.

2. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphate Buffer

  • Derivatization Agent (e.g., Phenylisothiocyanate - PITC)

  • Triethylamine

  • Hydrochloric Acid (HCl)

3. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Phosphate buffer

  • Mobile Phase B: Acetonitrile/Water mixture

  • Gradient Elution: A time-based gradient from Mobile Phase A to Mobile Phase B to ensure separation of all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (after PITC derivatization)

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in 0.1 N HCl to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the this compound stability sample in 0.1 N HCl to a concentration that falls within the calibration range.

5. Derivatization Procedure (PITC Example):

  • To 100 µL of standard or sample solution, add 50 µL of triethylamine solution.

  • Vortex and then add 50 µL of PITC solution.

  • Vortex immediately and incubate at room temperature for 20 minutes.

  • Evaporate the solution to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

6. Validation Parameters (as per ICH Q2(R1) Guidelines):

  • Specificity: The method must be able to resolve the this compound peak from peaks of degradation products, impurities, and excipients. This is typically confirmed using photodiode array (PDA) detection to check for peak purity and by spiking the sample with known impurities.

  • Linearity: A linear relationship between the detector response (peak area) and the concentration of this compound must be established over a defined range. A correlation coefficient (R²) of ≥ 0.999 is typically required.[9]

  • Accuracy: The closeness of the test results to the true value, determined by recovery studies on spiked samples.

  • Precision: The degree of scatter between a series of measurements, assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (%RSD) should be within acceptable limits (e.g., <2%).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for this compound Stability Study prep Prepare this compound Samples (Solid or Solution) t0 T=0 Analysis: - Assay (e.g., HPLC) - Appearance - Moisture Content prep->t0 storage Store Samples at ICH Conditions (e.g., 25°C/60%RH, 40°C/75%RH) t0->storage sampling Pull Samples at Time Points (e.g., 3, 6, 9, 12 months) storage->sampling analysis Analyze Samples: - Assay - Degradation Products - Appearance sampling->analysis data Data Analysis: - Plot Assay vs. Time - Calculate Degradation Rate - Establish Shelf Life analysis->data

Workflow for a typical this compound stability study.

G cluster_pathway Biological Degradation Pathway of this compound isoleucine This compound keto_acid 2-Keto-3-methyl-valerate isoleucine->keto_acid Transamination methylbutanoyl_coa 2-Methylbutanoyl-CoA keto_acid->methylbutanoyl_coa Oxidative Decarboxylation beta_oxidation β-Oxidation Steps methylbutanoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa

Key steps in the biological catabolism of this compound.

References

Optimizing codon usage for isoleucine in recombinant protein expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with recombinant protein expression due to isoleucine codon bias.

Frequently Asked Questions (FAQs)

Q1: My protein expression in E. coli is very low, or I'm seeing truncated protein products. Could this be related to codon usage?

A1: Yes, low or truncated protein expression is a common symptom of rare codon usage. The genetic code is degenerate, meaning multiple codons can code for the same amino acid. However, different organisms exhibit a "codon bias," preferring certain codons over others. If your gene of interest contains codons that are rare in E. coli, the translational machinery can stall or terminate prematurely, leading to low yields of full-length protein. This is particularly notable for codons like AUA (isoleucine), AGA/AGG (arginine), CUA (leucine), and CCC (proline).[1]

Q2: Why is the isoleucine codon AUA particularly problematic in E. coli?

A2: The AUA codon for isoleucine is one of the most significant bottlenecks for heterologous protein expression in E. coli. This is because the tRNA that recognizes AUA (ileX) is present at a very low concentration in the cell.[2] When a gene with a high frequency of AUA codons is overexpressed, the limited supply of this specific tRNA is quickly depleted, causing ribosomes to pause at AUA codons. This pausing can lead to translational errors, premature termination, and reduced protein yield.[3] Clusters of AUA codons can have an even stronger negative effect on expression.[3][4]

Q3: How can I check if my gene has a problematic codon usage for E. coli?

A3: You can analyze your gene's sequence using various online bioinformatics tools. These tools calculate the Codon Adaptation Index (CAI), which measures how well the codon usage of your gene matches the codon usage of highly expressed genes in a specific host organism.[5] A CAI score close to 1.0 indicates optimal codon usage, while a low score suggests potential expression problems. Several web-based tools are available for this analysis, such as the IDT Codon Optimization Tool or VectorBuilder's tool.[2][6][7][8]

Q4: What are the main strategies to overcome issues with rare isoleucine codons?

A4: There are two primary strategies:

  • Gene Optimization: This involves synthesizing a new version of your gene where rare codons are replaced with synonymous codons that are more frequently used in E. coli. For isoleucine, this means replacing AUA codons with ATT or ATC. This is the most common and often most effective approach.[1][9]

  • Host Strain Engineering: This strategy involves using a commercially available E. coli strain, such as BL21(DE3)-CodonPlus-RIL, which is engineered to carry extra copies of genes for rare tRNAs, including the one for the AUA isoleucine codon (ileY).[10][11] This increases the intracellular pool of these tRNAs, helping to prevent translational stalling.

Data Presentation

Table 1: Isoleucine Codon Usage in Escherichia coli K-12

This table summarizes the frequency of the three isoleucine codons in the E. coli K-12 genome, highlighting the rarity of the AUA codon.

Amino AcidCodonFractionFrequency (per thousand)Number of Codons
IsoleucineAUU0.4729.668942
IsoleucineAUC0.3119.445213
IsoleucineAUA0.2113.331065

Data is derived from a compilation of 8087 coding sequences (CDS) in the E. coli genome.[12]

Troubleshooting Guides

Issue 1: Low or No Expression of Recombinant Protein

If you observe significantly lower than expected yield or no detectable protein, rare codon bias is a likely cause.

Troubleshooting Workflow:

G start Low/No Protein Expression check_seq Analyze Gene Sequence (Codon Usage Tool) start->check_seq low_cai Is CAI score low? check_seq->low_cai optimize_gene Strategy 1: Codon Optimize and Re-synthesize Gene low_cai->optimize_gene Yes use_strain Strategy 2: Use Engineered E. coli Strain (e.g., BL21-RIL) low_cai->use_strain Yes other_issues Investigate Other Issues: - mRNA stability - Protein toxicity - Plasmid integrity low_cai->other_issues No express_optimized Express Optimized Gene in Standard BL21(DE3) optimize_gene->express_optimized express_native Express Original Gene in Engineered Strain use_strain->express_native end_good Problem Solved express_optimized->end_good express_native->end_good

Caption: Troubleshooting workflow for low protein expression.

Issue 2: Protein is Expressed but Forms Insoluble Inclusion Bodies

Sometimes, overcoming rare codons can increase the translation rate so much that it leads to protein misfolding and aggregation into insoluble inclusion bodies.[10]

Troubleshooting Steps:

  • Lower Induction Temperature: After inducing expression with IPTG, lower the incubation temperature from 37°C to a range of 16-25°C. This slows down the rate of protein synthesis, giving the polypeptide chain more time to fold correctly.[9]

  • Reduce Inducer Concentration: Titrate the IPTG concentration down from the standard 1.0 mM to as low as 0.05-0.1 mM. This can reduce the overall rate of transcription and translation, preventing the cellular folding machinery from being overwhelmed.[9]

  • Co-express Chaperones: Transform your expression host with a compatible plasmid that expresses molecular chaperones (e.g., GroEL/GroES). These proteins can assist in the proper folding of your target protein.[9]

  • Harmonize Codon Usage: Instead of simply replacing all rare codons with the most frequent ones, a more nuanced "codon harmonization" approach can be used. This strategy matches the codon usage to the native organism's tRNA pool but avoids over-representing the most abundant codons, which can help regulate translation speed and improve folding.

Experimental Protocols

Protocol 1: Codon Optimization Using an Online Tool

This protocol provides a general workflow for using a web-based codon optimization tool.

  • Prepare Your Sequence: Obtain the DNA or amino acid sequence of your protein of interest.

  • Select a Tool: Navigate to a codon optimization tool website (e.g., IDT, GenScript, VectorBuilder).[2][8]

  • Input Sequence: Paste your DNA or protein sequence into the input box.

  • Set Optimization Parameters:

    • Source Organism: Specify the original organism of your gene (if applicable).

    • Expression Host: Select Escherichia coli (K-12) as the target organism for expression.

  • Run Optimization: Execute the optimization algorithm. The tool will replace codons in your sequence with those most frequently used in E. coli while keeping the amino acid sequence identical.

  • Review Results: The output will be an optimized DNA sequence. The tool will also typically provide a new CAI score, GC content analysis, and highlight any problematic secondary structures or restriction sites that were removed.

  • Synthesize Gene: Order the newly designed, optimized gene from a gene synthesis service provider.

Protocol 2: Protein Expression in BL21(DE3)-CodonPlus-RIL Cells

This protocol outlines the steps for expressing a gene with rare codons in an engineered E. coli strain that supplements rare tRNAs.

  • Transformation:

    • Thaw a vial of chemically competent BL21(DE3)-CodonPlus-RIL cells on ice.

    • Add 1-5 µL of your expression plasmid (containing your un-optimized gene) to the cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 30-45 seconds and immediately return to ice for 2 minutes.

    • Add 250 µL of S.O.C. medium and incubate at 37°C for 1 hour with shaking.

    • Plate the transformation mix on LB agar plates containing the appropriate antibiotics for both your plasmid and the RIL plasmid (usually chloramphenicol). Incubate overnight at 37°C.

  • Expression:

    • Inoculate 5 mL of LB medium (with both antibiotics) with a single colony and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of fresh LB medium (with antibiotics) with the overnight culture to an OD₆₀₀ of 0.05-0.1.

    • Grow the culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.5-0.6.[13]

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Incubate for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 20°C) to improve solubility.[14]

    • Harvest the cells by centrifugation (e.g., 4000 x g for 20 minutes at 4°C).[13] The cell pellet can be stored at -80°C.

  • Analysis:

    • Lyse a small sample of the cell pellet and analyze the total protein by SDS-PAGE to confirm the expression of your target protein.

Experimental Workflow Diagram:

G cluster_prep Plasmid Preparation cluster_host Host Preparation cluster_exp Expression Protocol plasmid Expression Plasmid (Un-optimized Gene) transform Transformation & Plating plasmid->transform cells BL21(DE3)-RIL Competent Cells cells->transform growth Culture Growth to OD600 0.5-0.6 transform->growth induction IPTG Induction growth->induction harvest Cell Harvesting induction->harvest analysis SDS-PAGE Analysis harvest->analysis

Caption: Workflow for expression in rare tRNA-supplemented E. coli.

References

Technical Support Center: L-Isoleucine Auxotrophy in Mutant Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with L-isoleucine auxotrophic mutant yeast strains. The information is tailored for scientists and drug development professionals to help diagnose and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound auxotrophy in yeast?

A1: this compound auxotrophy is a condition where a yeast strain cannot synthesize the essential amino acid this compound due to a genetic mutation in its biosynthetic pathway.[1] Consequently, these strains require this compound to be supplemented in their growth medium to survive and proliferate.[1][2] This characteristic is often exploited in genetic engineering as a selectable marker.[1]

Q2: Which genes are commonly mutated in this compound auxotrophic yeast?

A2: Mutations in genes encoding enzymes of the isoleucine biosynthesis pathway lead to auxotrophy. Key genes in Saccharomyces cerevisiae include ILV1, ILV2, ILV3, ILV5, and ILV6. The ILV1 gene, which encodes threonine deaminase, is particularly important as it catalyzes the first and rate-limiting step in the pathway and is subject to feedback inhibition by isoleucine.[3][4]

Q3: Why is my this compound auxotrophic yeast strain growing poorly, even with supplementation?

A3: Poor growth can be attributed to several factors:

  • Insufficient Supplementation: The concentration of this compound in the medium may be too low to support optimal growth.[2][5]

  • Nutrient Imbalance: High concentrations of other branched-chain amino acids (leucine and valine) can sometimes interfere with isoleucine uptake or metabolism.[2]

  • Secondary Mutations: The strain may have acquired additional mutations affecting overall fitness.

  • Suboptimal Culture Conditions: Factors like pH, temperature, and aeration can significantly impact yeast growth.

  • Inherent Fitness Cost: Auxotrophic markers can sometimes impose a metabolic burden, leading to slower growth compared to prototrophic wild-type strains.[6][7]

Q4: Can I use complex media like YPD for my this compound auxotrophic strain?

A4: Yes, complex media such as YPD (Yeast Extract Peptone Dextrose) typically contain sufficient this compound from the yeast extract and peptone to support the growth of auxotrophic strains.[2] However, for selective purposes, such as after a transformation with a plasmid carrying the complementing gene, a synthetic defined (SD) medium lacking isoleucine is required.

Troubleshooting Guides

Issue 1: No growth or very slow growth of the mutant strain on selective media.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Media Preparation Ensure the synthetic complete (SC) or synthetic defined (SD) drop-out medium was prepared correctly and is truly lacking this compound for selection, or contains the appropriate concentration for supplementation.
Insufficient this compound For non-selective growth, the concentration of this compound may be limiting. Increase the concentration in the growth medium.
Problem with Transformation If expecting growth after transformation, the transformation may have failed. Verify your transformation protocol and include positive and negative controls.
Strain Viability Issues The yeast stock may have lost viability. Streak the strain on rich YPD medium to check for viability before starting the experiment.
Issue 2: Leaky growth on selective plates (growth of the auxotroph without the complementing plasmid).

Possible Causes and Solutions:

CauseRecommended Action
Media Contamination The selective medium may be contaminated with small amounts of this compound. Prepare fresh media using high-purity reagents.
Reversion of Mutation The auxotrophic mutation may have reverted to a functional version. This is rare but possible. Isolate colonies and re-test for the auxotrophic phenotype.
Cross-feeding If multiple strains are plated together, prototrophic strains can release nutrients that support the growth of auxotrophs.[2] Plate strains with sufficient separation.

Data Presentation

Table 1: Recommended this compound Concentrations for Supplementation

Strain BackgroundConditionSuggested this compound Concentration (mg/L)Expected Outcome
Standard Lab Strains (e.g., BY4741)Non-selective liquid culture30 - 100Moderate to robust growth
Non-selective solid media30 - 60Visible colony formation
Industrial StrainsNon-selective liquid culture50 - 150Optimal biomass production
Non-selective solid media50 - 100Healthy colony growth

Note: Optimal concentrations may vary between different yeast strains and experimental conditions. It is advisable to perform a titration experiment to determine the optimal concentration for your specific strain and setup.

Experimental Protocols

Protocol 1: Preparation of Synthetic Defined (SD) Drop-out Medium for this compound Selection
  • Prepare a 10x Yeast Nitrogen Base (YNB) solution: Dissolve 6.7 g of YNB without amino acids in 100 mL of distilled water and filter sterilize.

  • Prepare a 10x Amino Acid Drop-out Mix solution lacking this compound: Use a commercial formulation or prepare a custom mix of amino acids.

  • Autoclave Agar and Glucose: For 1 L of medium, autoclave 20 g of agar in 880 mL of distilled water. In a separate bottle, autoclave 20 g of glucose in 100 mL of water.

  • Combine Ingredients: After autoclaving, cool the agar solution to approximately 50-60°C. Aseptically add 100 mL of the 10x YNB solution, 100 mL of the 10x drop-out mix, and the 100 mL of sterile glucose solution.

  • Pour Plates: Mix well and pour into sterile petri dishes.

Protocol 2: High-Efficiency Yeast Transformation (Lithium Acetate/PEG Method)

This protocol is adapted from standard yeast transformation procedures.[8][9]

  • Inoculate a starter culture of the this compound auxotrophic yeast strain in 5 mL of YPD and grow overnight at 30°C with shaking.

  • Inoculate a larger culture (50 mL YPD) with the overnight culture to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.8-1.0.

  • Harvest and wash the cells: Centrifuge the culture, discard the supernatant, and wash the cell pellet with sterile water.

  • Prepare competent cells: Resuspend the pellet in a solution of 100 mM Lithium Acetate (LiAc) and incubate for 30 minutes at 30°C.

  • Transformation:

    • To a microfuge tube, add in order:

      • 240 µL of 50% (w/v) Polyethylene Glycol (PEG)

      • 36 µL of 1.0 M LiAc

      • 10 µL of single-stranded carrier DNA (e.g., salmon sperm DNA)

      • 1-5 µg of plasmid DNA (in ≤ 10 µL)

      • 100 µL of competent cells

    • Vortex to mix thoroughly.

  • Incubate for 30 minutes at 30°C.

  • Heat shock at 42°C for 15-25 minutes.

  • Pellet the cells by centrifugation, remove the supernatant.

  • Resuspend the cell pellet in 200-500 µL of sterile water or TE buffer.

  • Plate the cell suspension on SD medium lacking this compound.

  • Incubate at 30°C for 2-4 days until transformant colonies appear.

Visualizations

L_Isoleucine_Biosynthesis_Pathway Threonine Threonine alpha_ketobutyrate alpha_ketobutyrate Threonine->alpha_ketobutyrate Ilv1p (Threonine deaminase) acetohydroxybutyrate acetohydroxybutyrate alpha_ketobutyrate->acetohydroxybutyrate Ilv2p/Ilv6p dihydroxy_methylvalerate dihydroxy_methylvalerate acetohydroxybutyrate->dihydroxy_methylvalerate Ilv5p keto_methylvalerate keto_methylvalerate dihydroxy_methylvalerate->keto_methylvalerate Ilv3p L_isoleucine L_isoleucine keto_methylvalerate->L_isoleucine Transaminase L_isoleucine->Threonine Feedback Inhibition

Caption: this compound biosynthesis pathway in Saccharomyces cerevisiae.

Yeast_Transformation_Workflow cluster_prep Cell Preparation cluster_trans Transformation cluster_select Selection A 1. Grow Yeast Culture B 2. Harvest & Wash Cells A->B C 3. Make Cells Competent (LiAc) B->C D 4. Mix Cells, Plasmid DNA, Carrier DNA, PEG, LiAc C->D E 5. Incubate D->E F 6. Heat Shock E->F G 7. Plate on Selective Medium (-Ile) F->G H 8. Incubate & Select Transformants G->H

Caption: Workflow for yeast transformation and selection of this compound prototrophs.

Troubleshooting_Logic Start Poor/No Growth of Auxotroph Q1 Is the strain viable on rich media (YPD)? Start->Q1 A1_No Inoculate from a fresh stock or re-streak Q1->A1_No No Q2 Is this post-transformation on selective media? Q1->Q2 Yes A2_Yes Troubleshoot Transformation Protocol (Controls, DNA quality) Q2->A2_Yes Yes Q3 Is the medium correctly prepared? Q2->Q3 No A3_No Remake media, check supplement concentrations Q3->A3_No No A3_Yes Consider inherent slow growth or need for optimization Q3->A3_Yes Yes

Caption: Logical workflow for troubleshooting poor growth of this compound auxotrophs.

References

Technical Support Center: Refinement of L-Isoleucine Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of L-isoleucine extraction from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when extracting this compound from plant tissues?

The extraction of this compound from plant tissues can be a complex process. Key challenges include:

  • Low Yields: The concentration of free this compound in many plant tissues is naturally low.

  • Complex Matrix: Plant extracts contain a multitude of compounds such as other amino acids (including isomers like L-leucine), peptides, proteins, lipids, pigments, and secondary metabolites like polyphenols and tannins.[1] These can interfere with both extraction and analysis.[2]

  • Co-extraction of Interfering Substances: Solvents used for this compound extraction can also solubilize other molecules that may complicate downstream purification and quantification.[1]

  • Analyte Stability: this compound can be susceptible to degradation or modification during harsh extraction conditions.

Q2: Which solvent system is most effective for extracting this compound from plant tissues?

The choice of solvent is critical for maximizing yield and minimizing the co-extraction of interfering compounds. Aqueous-organic solvent mixtures are commonly employed. For instance, a 50% ethanol-water mixture has been shown to be effective for extracting 4-hydroxyisoleucine, a derivative of isoleucine, from fenugreek seeds, with studies indicating that this concentration can extract significantly more than 60% or 70% ethanol solutions.[3] The optimal solvent and its concentration should be determined empirically for each specific plant matrix.

Q3: How can I remove interfering compounds from my plant extract before analysis?

Solid-Phase Extraction (SPE) is a widely used and effective technique for sample cleanup.[4] For amino acid purification from complex matrices like plant extracts, the following SPE strategies can be considered:

  • Reversed-Phase SPE (e.g., C18): This is effective for removing non-polar to moderately polar interfering compounds. The polar this compound will have less retention, allowing for separation from hydrophobic molecules.

  • Ion-Exchange SPE: Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH.

    • Cation-Exchange SPE: At a low pH, this compound will be positively charged and can be retained on a cation exchange resin, while neutral and anionic compounds are washed away.

    • Anion-Exchange SPE: At a high pH, this compound will be negatively charged and can be retained on an anion exchange resin.[2]

Q4: Why am I seeing poor peak shape (e.g., tailing, fronting) in my HPLC chromatogram?

Poor peak shape in HPLC analysis of this compound can be attributed to several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites (e.g., free silanols) on the HPLC column. Using a high-purity silica-based column or adjusting the mobile phase pH can mitigate this.[5]

  • Inappropriate Mobile Phase: An unsuitable mobile phase pH can affect the ionization state of this compound, leading to peak tailing. Insufficient buffer capacity can also contribute to this issue.[5]

  • Column Contamination or Voids: Buildup of contaminants from the plant extract on the column frit or head can distort peak shape. A column void can also lead to peak splitting or broadening.[6]

Q5: My this compound recovery is consistently low. What are the potential causes and solutions?

Low recovery of this compound can be due to issues in the extraction, cleanup, or analytical stages. Consider the following:

  • Inefficient Extraction: The chosen solvent may not be optimal for your plant material. Experiment with different solvent systems and extraction parameters (e.g., temperature, time). Enzyme-assisted extraction can also be explored to improve release from the plant matrix.[7]

  • Loss During Sample Cleanup: The SPE protocol may not be optimized. Ensure the conditioning, loading, washing, and elution steps are appropriate for this compound. Perform recovery studies by spiking a known amount of this compound standard into your sample matrix before extraction and cleanup to pinpoint where the loss is occurring.

  • Degradation of Analyte: this compound may be degrading during processing. Avoid excessively high temperatures and extreme pH conditions.

  • Incomplete Derivatization: If using a derivatization step for detection, the reaction may be incomplete. Ensure the reagent is fresh and the reaction conditions (pH, temperature, time) are optimal.

Troubleshooting Guides

Issue 1: Low or No this compound Peak Detected in HPLC
Possible Cause Suggested Solution
Inefficient Extraction Optimize extraction solvent, temperature, and time. Consider using enzyme-assisted extraction.
Loss of Analyte During Cleanup Validate your SPE protocol with a spiked sample to check for recovery at each step.
Derivatization Failure Prepare fresh derivatization reagent. Optimize reaction pH, time, and temperature.[8]
Improper HPLC Conditions Verify mobile phase composition, gradient program, and detector settings.
Sample Degradation Handle samples at low temperatures and avoid extreme pH.
Issue 2: Poor Chromatographic Resolution (Overlapping Peaks)
Possible Cause Suggested Solution
Co-elution with Isomers (e.g., Leucine) Optimize the HPLC method. Consider a column with a different selectivity or a slower gradient. Chiral HPLC columns may be necessary for separating stereoisomers.[9]
Presence of Interfering Compounds Improve the sample cleanup procedure using SPE.[4]
Inappropriate Column Chemistry Select a column specifically designed for amino acid analysis or one with a different stationary phase.
Mobile Phase Not Optimal Adjust the mobile phase composition, pH, or gradient to improve separation.
Issue 3: High System Backpressure in HPLC
Possible Cause Suggested Solution
Clogged Column Frit or Tubing Filter all samples and mobile phases through a 0.22 µm filter. If a clog is suspected, reverse-flush the column (if permissible by the manufacturer) or replace the frit.[10]
Buffer Precipitation Ensure the buffer is fully dissolved in the mobile phase and is compatible with the organic solvent concentration.[6]
Particulate Matter from Sample Centrifuge and filter the plant extract before injection. Use a guard column to protect the analytical column.[10]

Experimental Protocols

Protocol 1: General this compound Extraction from Plant Tissues
  • Sample Preparation: Dry the plant tissue at 60°C and grind it into a fine powder.

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 50% aqueous ethanol.

    • Vortex thoroughly and sonicate for 30 minutes in a water bath at 50°C.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • Solvent Evaporation: Evaporate the organic solvent from the combined supernatants using a rotary evaporator or a nitrogen stream.

  • Cleanup (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the aqueous extract onto the cartridge.

    • Wash with 5 mL of deionized water to remove highly polar impurities.

    • Elute the this compound with an appropriate solvent (e.g., 50% methanol). The optimal elution solvent should be determined experimentally.

  • Final Preparation: Dry the eluate and reconstitute the residue in a known volume of mobile phase A for HPLC analysis.

Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA)
  • Reagent Preparation: Prepare the OPA derivatization reagent fresh daily by dissolving 10 mg of OPA in 0.2 mL of methanol, 1.8 mL of 200 mmol/L potassium tetraborate buffer (pH 9.5), and adding 10 µL of 3-mercaptopropionic acid (3-MPA). Dilute this solution with 8 mL of the same buffer.[8]

  • Derivatization Reaction:

    • In an autosampler vial, mix 50 µL of the prepared sample or standard with 50 µL of the OPA reagent.

    • Allow the reaction to proceed for at least 2 minutes at room temperature before injection.[8]

Protocol 3: HPLC Analysis of Derivatized this compound
  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 30 mmol/L potassium dihydrogen phosphate buffer with 0.4% tetrahydrofuran, adjusted to pH 7.0.[8]

  • Mobile Phase B: 50% acetonitrile in water.[8]

  • Gradient Program: A suitable gradient program should be developed to separate this compound from other amino acids and interfering compounds. An example gradient could be:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

  • Injection Volume: 10 µL.

Quantitative Data

The yield of this compound can vary significantly depending on the plant species and the extraction method used. For example, the concentration of this compound in spinach can range from 1,470 to 17,458 ppm, while in wheat it can be between 10,000 and 17,000 ppm.[11] In a study on the extraction of 4-hydroxyisoleucine from fenugreek seeds, a multi-stage counter-current extraction with 50% ethanol yielded a recovery of over 82.5%.[3]

Table 1: Example this compound Extraction Efficiency Data

Plant Source Extraction Method This compound Yield Purity Reference
Fenugreek Seeds*Multi-stage counter-current extraction with 50% ethanol>82.5% recoveryNot specified[3]
Fermentation Broth**Microfiltration and ion-exchange chromatography72.4%98.1%[12]

* Data for 4-hydroxyisoleucine, a derivative of this compound. ** While not a plant source, this provides a benchmark for extraction efficiency.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis plant_material 1. Plant Tissue (Dried & Powdered) extraction 2. Solvent Extraction (e.g., 50% Ethanol) plant_material->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant 4. Collect Supernatant centrifugation->supernatant evaporation 5. Evaporate Solvent supernatant->evaporation Crude Extract spe 6. Solid-Phase Extraction (SPE) (e.g., C18) evaporation->spe elution 7. Elute this compound spe->elution derivatization 8. Derivatization (e.g., OPA) elution->derivatization Purified Extract hplc 9. HPLC-FLD Analysis derivatization->hplc quantification 10. Quantification hplc->quantification

Caption: Experimental workflow for this compound extraction and analysis.

Troubleshooting_Workflow start Problem: Low this compound Yield check_extraction Is extraction efficient? start->check_extraction optimize_extraction Optimize solvent, temperature, and time. Consider enzyme assistance. check_extraction->optimize_extraction No check_cleanup Is there loss during cleanup? check_extraction->check_cleanup Yes optimize_extraction->check_cleanup validate_spe Validate SPE protocol with spiked samples. check_cleanup->validate_spe Yes check_derivatization Is derivatization complete? check_cleanup->check_derivatization No validate_spe->check_derivatization optimize_derivatization Use fresh reagents. Optimize reaction conditions. check_derivatization->optimize_derivatization No check_hplc Are HPLC conditions correct? check_derivatization->check_hplc Yes optimize_derivatization->check_hplc verify_hplc Verify mobile phase, gradient, and detector settings. check_hplc->verify_hplc No solution Yield Improved check_hplc->solution Yes verify_hplc->solution

Caption: Troubleshooting flowchart for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of L-Isoleucine and L-Leucine in mTOR Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of L-isoleucine and L-leucine in the activation of the mechanistic target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and protein synthesis. The information presented is supported by experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and workflows.

Executive Summary

Both L-leucine and this compound are essential branched-chain amino acids (BCAAs) that independently activate the mTOR Complex 1 (mTORC1) signaling pathway, a central hub for cellular anabolic processes. Experimental evidence demonstrates that while both amino acids stimulate the phosphorylation of key downstream effectors of mTORC1, L-leucine is generally considered a more potent activator. The upstream mechanisms of mTORC1 activation by L-leucine are well-characterized, primarily involving the Sestrin2 protein as a direct sensor. In contrast, the precise molecular sensor for this compound remains less defined, though its ability to activate mTORC1 signaling is evident. This guide delves into the quantitative differences in their signaling potency and outlines the experimental protocols used to ascertain these findings.

Comparative Effects on mTORC1 Signaling

L-leucine and this compound both play crucial roles in stimulating protein synthesis through the mTORC1 pathway. The activation of this pathway is characterized by the phosphorylation of mTOR itself and its key downstream targets, including ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

Experimental data from studies on bovine mammary epithelial cells (MAC-T) provide a direct comparison of the effects of these two amino acids on mTORC1 signaling. Following a period of essential amino acid (EAA) deprivation, supplementation with either L-leucine or this compound leads to a significant increase in the phosphorylation of mTOR, S6K1, and the S6K1 substrate, ribosomal protein S6 (rpS6).

Data Presentation

The following tables summarize the quantitative data on the phosphorylation of key mTORC1 signaling proteins in response to L-leucine and this compound supplementation in MAC-T cells after a period of EAA depletion.

Table 1: Comparative Phosphorylation of mTOR (Ser2448)

TreatmentFold Change in Phosphorylation (relative to EAA-depleted control)p-valueReference
L-Leucine Supplementation~2.5< 0.05[1]
This compound Supplementation~2.2< 0.05[1]

Table 2: Comparative Phosphorylation of S6K1 (Thr389)

TreatmentFold Change in Phosphorylation (relative to EAA-depleted control)p-valueReference
L-Leucine Supplementation~1.8< 0.05[1]
This compound Supplementation~2.0< 0.05[1]

Table 3: Comparative Phosphorylation of rpS6 (Ser235/236)

TreatmentFold Change in Phosphorylation (relative to EAA-depleted control)p-valueReference
L-Leucine Supplementation~3.0< 0.05[1]
This compound Supplementation~2.8< 0.05[1]

These data indicate that both L-leucine and this compound are effective in activating the mTORC1 pathway, with both amino acids inducing a significant increase in the phosphorylation of key signaling molecules.[1]

Signaling Pathways

The activation of mTORC1 by amino acids is a complex process that primarily occurs at the lysosomal surface. L-leucine's role in this process is particularly well-understood.

L-Leucine Signaling to mTORC1

In the absence of leucine, the GATOR2 complex is bound and inhibited by Sestrin2.[2] This allows the GATOR1 complex to act as a GTPase-activating protein (GAP) for the RagA/B GTPases, keeping them in an inactive GDP-bound state. Upon leucine binding to Sestrin2, the inhibition of GATOR2 is relieved.[2] GATOR2 then inhibits GATOR1, leading to the accumulation of active, GTP-bound RagA/B. Active RagA/B recruits mTORC1 to the lysosomal surface, where it can be activated by Rheb.

mTOR_Signaling cluster_leucine Leucine Sensing cluster_isoleucine Isoleucine Sensing cluster_gator GATOR Complex Regulation cluster_rag Rag GTPase Cycle cluster_mTORC1 mTORC1 Activation Leucine L-Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds Isoleucine This compound Unknown_Sensor Unknown Sensor Isoleucine->Unknown_Sensor binds GATOR2 GATOR2 Sestrin2->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagA_B_GTP RagA/B-GTP (Active) GATOR1->RagA_B_GTP GAP activity RagA_B_GDP RagA/B-GDP (Inactive) RagA_B_GDP->RagA_B_GTP GEF activity mTORC1_cyto mTORC1 (Cytosolic) RagA_B_GTP->mTORC1_cyto recruits to lysosome mTORC1_lyso mTORC1 (Lysosomal/Active) Downstream Protein Synthesis, Cell Growth mTORC1_lyso->Downstream phosphorylates S6K1, 4E-BP1 Rheb Rheb Rheb->mTORC1_lyso activates Unknown_Sensor->GATOR2 activates Cell_Culture_Workflow Culture Culture MAC-T Cells in Complete Medium Wash Wash with EBSS (2x) Culture->Wash Starve Incubate in EAA-free DMEM (50 min) Wash->Starve Stimulate Stimulate with L-Leucine or this compound (10 min) Starve->Stimulate Harvest Harvest Cells for Analysis Stimulate->Harvest Western_Blot_Workflow Lysis Cell Lysis and Protein Extraction Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking (5% Milk or BSA) Transfer->Block Primary_Ab Primary Antibody Incubation (p-mTOR, p-S6K1, p-rpS6) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detect Detection (ECL) and Quantification Secondary_Ab->Detect

References

A Researcher's Guide to L-Isoleucine Quantification: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of L-isoleucine is paramount for applications ranging from metabolic research and drug efficacy studies to quality control in pharmaceutical and biotechnological products. The selection of an appropriate analytical method is a critical decision that influences data reliability and experimental outcomes. This guide provides an objective comparison of common analytical techniques for this compound quantification, supported by experimental data, to facilitate an informed choice for your specific research needs.

This publication delves into a comparative analysis of four widely used methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. We will explore the principles behind each technique, present a detailed cross-validation of their performance characteristics, and provide comprehensive experimental protocols.

Performance Characteristics: A Comparative Analysis

The choice of an analytical method for this compound quantification is a trade-off between various performance parameters. While highly sensitive methods like LC-MS/MS are ideal for complex biological matrices, simpler and more cost-effective techniques like HPLC-UV or enzymatic assays may be sufficient for routine analysis of less complex samples. The following table summarizes the key performance metrics for each method to aid in selecting the most suitable technique for your application.[1]

Performance MetricHPLC-UVLC-MS/MSGC-MSEnzymatic Assay
Principle Chromatographic separation followed by UV detection.Chromatographic separation followed by mass analysis.Chromatographic separation of volatile derivatives followed by mass analysis.Enzyme-catalyzed reaction producing a detectable signal.
Linearity Range 1.5 - 150.0 µg/mL2.0 - 1500 µM[2]Wide, dependent on derivatization and detector2 - 10 nmol/well
Limit of Detection (LOD) 1.20 µg/mL0.60 µM[2]Picogram level~0.2 nmol/well
Limit of Quantification (LOQ) 4.37 µmol L–1[3]2.0 µM[2]Nanogram to picogram levelNot explicitly stated, typically higher than LOD
Precision (%RSD) <2%[4]4 - 10%[2]Varies, can be <15%Varies, dependent on assay kit and execution
Accuracy (% Recovery) 91 - 108%[3]89 - 95%[2]Generally high with appropriate internal standardsDependent on kit and matrix
Specificity Moderate, may require derivatization to resolve isomers.High, can distinguish between isomeric and isobaric compounds.[5][6]High, especially with a mass spectrometer detector.High for D-amino acids with specific enzymes, may measure total BCAAs.
Sample Throughput ModerateHighLow to Moderate (derivatization step)High (plate-based format)
Instrumentation Cost ModerateHighHighLow
Derivatization Often required for improved sensitivity and resolution.[7]Not always necessary, but can improve performance.Mandatory for volatility.[8]Not applicable

Experimental Workflows and Logical Relationships

The selection and validation of an analytical method is a structured process. The following diagram illustrates a general workflow for the cross-validation of different this compound analytical methods.

General Workflow for Cross-Validation of this compound Analytical Methods cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Decision & Implementation A Define Analytical Requirements (Sensitivity, Specificity, Matrix) B Select Potential Methods (HPLC, LC-MS/MS, GC-MS, Enzymatic) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature, Derivatization) B->C D Linearity & Range C->D E Accuracy & Precision C->E F LOD & LOQ C->F G Specificity & Robustness C->G H Analyze Identical Samples with Validated Methods D->H E->H F->H G->H I Compare Performance Data (Bias, Precision, Correlation) H->I J Select Optimal Method for Application I->J K Implement for Routine Analysis J->K

Workflow for cross-validation of analytical methods.

The catabolism of this compound is a key metabolic pathway. Understanding this pathway is crucial for interpreting data from metabolic studies.

Simplified this compound Catabolic Pathway Isoleucine This compound Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid BCAT Acyl_CoA α-Methylbutyryl-CoA Keto_acid->Acyl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Acyl_CoA->Tiglyl_CoA ACADM Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Key steps in the breakdown of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method often requires a derivatization step to enhance the UV absorbance of this compound. Pre-column derivatization with phenylisothiocyanate (PITC) is a common approach.

  • Sample Preparation:

    • For plasma or serum samples, perform protein precipitation by adding a threefold volume of cold methanol, vortexing, and centrifuging at high speed.

    • Collect the supernatant and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in a coupling solution (e.g., methanol:water:triethylamine 2:2:1 v/v/v).

    • Add PITC solution (e.g., methanol:PITC 7:1 v/v) and incubate at room temperature to allow for derivatization.

    • Dry the sample again and reconstitute in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1 M Sodium Acetate buffer with 0.05% Triethylamine (TEA), pH adjusted to 6.4 with acetic acid.[7]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute the derivatized amino acids.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Quantification: Based on the peak area of the derivatized this compound compared to a standard curve of derivatized this compound standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, often without the need for derivatization, making it ideal for complex biological samples.

  • Sample Preparation (for plasma):

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., this compound-¹³C₆,¹⁵N).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A suitable column for amino acid analysis, such as a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A gradient elution optimized to separate this compound from its isomers (e.g., leucine, alloisoleucine).

    • Flow Rate: 0.4 mL/min.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and its internal standard.

    • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to make the amino acids volatile. A common method involves the formation of trifluoroacetyl-n-butyl ester derivatives.

  • Sample Preparation and Derivatization:

    • Dry an aliquot of the sample extract under nitrogen.

    • Add acidified n-butanol and heat at 60°C for 20 minutes to form the n-butyl ester.

    • Evaporate the reagent and add trifluoroacetic anhydride (TFAA) in an organic solvent (e.g., dichloromethane).

    • Heat at 100°C for 10 minutes to complete the acylation.

    • Evaporate the excess reagent and reconstitute the residue in a suitable solvent for injection.

  • GC-MS Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector.

    • Column: A capillary column suitable for amino acid analysis (e.g., a mid-polarity column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature of around 110°C, followed by a ramp to a final temperature of approximately 280°C.

    • MS System: A mass spectrometer operating in electron ionization (EI) mode.

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.

    • Quantification: Based on the peak area of the derivatized this compound relative to an internal standard, plotted against a calibration curve.

Enzymatic Assay

Enzymatic assays offer a high-throughput and cost-effective method, often in a 96-well plate format. These assays are typically based on the activity of a specific dehydrogenase.

  • Principle: A branched-chain amino acid aminotransferase or dehydrogenase enzyme specifically acts on branched-chain amino acids, including this compound. The reaction produces a product, such as NADH, which can then be used in a coupled reaction to generate a colored or fluorescent product that is proportional to the amount of branched-chain amino acids in the sample.

  • Protocol (General):

    • Standard Curve Preparation: Prepare a series of L-leucine or this compound standards in the assay buffer.

    • Sample Preparation: Homogenize tissue or cell samples in the provided assay buffer and centrifuge to remove insoluble material. Serum or plasma can often be used directly.

    • Assay Reaction:

      • Add standards and samples to the wells of a 96-well plate.

      • Prepare a reaction mix containing the assay buffer, enzyme mix, and a substrate that will produce a detectable signal (e.g., a tetrazolium salt that is reduced to a colored formazan).

      • Add the reaction mix to all wells.

      • Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Detection: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for formazan) using a microplate reader.

    • Quantification: Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve. It is important to note that this type of assay may measure the total concentration of branched-chain amino acids (leucine, isoleucine, and valine) and may not be specific to this compound unless a specific enzyme is used.

References

Validating the Role of L-Isoleucine in Insulin Resistance: A Comparative Guide to Knockout Models and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate relationship between branched-chain amino acids (BCAAs), particularly L-isoleucine, and the development of insulin resistance is a focal point of metabolic research. Elevated circulating levels of BCAAs are strongly correlated with insulin resistance, type 2 diabetes, and obesity.[1] This guide provides an objective comparison of various experimental models used to validate the causative role of this compound in insulin resistance, with a focus on knockout models. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of relevant signaling pathways and workflows to facilitate a comprehensive understanding of the current research landscape.

Comparing Experimental Models for Studying this compound and Insulin Resistance

While no knockout models exist for genes exclusively involved in this compound metabolism, several models targeting overall BCAA catabolism provide significant insights into the role of this compound.[2] These are compared with alternative methods such as dietary restriction and pharmacological inhibition.

Model TypeSpecific ModelKey Gene/TargetPrimary Phenotype Related to Insulin SignalingAdvantagesLimitations
Knockout Mouse Models Ppm1k Knockout Ppm1k (Protein phosphatase 1K) - activates BCKDH complexImproved glucose tolerance on a high-fat diet.[3]Systemic and chronic loss-of-function; allows for studying long-term adaptations.Affects catabolism of all BCAAs, not specific to isoleucine; phenotype can be context-dependent (diet).[3]
Adipose-specific Bcat2 Knockout Bcat2 (Branched-chain amino acid transaminase 2) - first step in BCAA catabolismResistant to high-fat diet-induced obesity and insulin resistance.[4]Tissue-specific knockout helps delineate the role of BCAA metabolism in adipose tissue.Not specific to this compound; compensatory mechanisms in other tissues may occur.
Adipose-specific Bckdha Knockout Bckdha (Branched-chain keto acid dehydrogenase E1 alpha) - rate-limiting step in BCAA catabolismIncreased susceptibility to high-fat diet-induced obesity and insulin resistance.[4]Targets the rate-limiting enzyme, providing insights into the importance of BCAA oxidation.Does not isolate the specific effects of this compound.
Alternative Models Dietary Isoleucine Restriction Dietary intake of this compoundImproved glucose tolerance and insulin sensitivity, even in aged mice.[5][6]Directly tests the role of a single amino acid; translatable to potential dietary interventions.[1]May induce compensatory changes in the metabolism of other nutrients; adherence in long-term studies can be challenging.
Pharmacological Inhibition BCKDK (Branched-chain keto acid dehydrogenase kinase) - inactivates BCKDH complexAttenuates insulin resistance in diet-induced obese mice.[7]Allows for temporal control of intervention; potential for therapeutic development.Off-target effects of the inhibitor are possible; does not offer the specificity of genetic manipulation.

Quantitative Data from Experimental Models

The following tables summarize key quantitative findings from studies utilizing these models to investigate the impact of altered this compound and BCAA metabolism on insulin sensitivity.

Table 1: Glucose Tolerance Test (GTT) in Ppm1k Knockout Mice on a High-Fat Diet

GenotypeArea Under the Curve (AUC) for Glucose (min*mg/dL)Statistical Significance (p-value)Reference
Wild-Type (WT)58192 ± 7828<0.05[3]
Ppm1k KO47526 ± 6646<0.05[3]

Table 2: Glucose Tolerance Test (GTT) in Wild-Type Mice on a BCAA-Restricted Diet

DietArea Under the Curve (AUC) for Glucose (min*mg/dL)Statistical Significance (p-value)Reference
Control38639 ± 5748<0.05[3]
Low BCAA32087 ± 5072<0.05[3]

Table 3: Effects of Dietary Isoleucine Restriction on Glucose Homeostasis in Mice on a Western Diet

ParameterControl DietLow Isoleucine DietReference
Glucose Tolerance (AUC)Significantly higherSignificantly lower[8]
Insulin Tolerance (AUC)Significantly higherSignificantly lower[8]
HOMA2-IRHigherLower[8]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes discussed, the following diagrams were generated using Graphviz.

L_isoleucine_insulin_resistance_pathway Insulin Insulin IR Insulin Receptor Insulin->IR binds Isoleucine This compound mTORC1 mTORC1 Isoleucine->mTORC1 activates IRS1 IRS-1 IR->IRS1 activates (Tyr-P) PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake S6K1 S6K1 mTORC1->S6K1 activates S6K1->IRS1 inhibits (Ser-P)

Caption: this compound-mediated activation of mTORC1 leading to insulin resistance.

experimental_workflow start Start: Hypothesis (this compound role in insulin resistance) model_selection Model Selection start->model_selection ko_model Knockout Mouse Model (e.g., Ppm1k KO) model_selection->ko_model Genetic Approach alt_model Alternative Model (e.g., Isoleucine Restriction Diet) model_selection->alt_model Dietary/Pharmacological phenotyping Metabolic Phenotyping ko_model->phenotyping alt_model->phenotyping gtt Glucose Tolerance Test (GTT) phenotyping->gtt itt Insulin Tolerance Test (ITT) phenotyping->itt clamp Hyperinsulinemic-Euglycemic Clamp phenotyping->clamp molecular_analysis Molecular Analysis phenotyping->molecular_analysis data_analysis Data Analysis & Interpretation gtt->data_analysis itt->data_analysis clamp->data_analysis western_blot Western Blot (p-IRS-1, p-Akt) molecular_analysis->western_blot gene_expression Gene Expression Analysis molecular_analysis->gene_expression western_blot->data_analysis gene_expression->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for validating this compound's role in insulin resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the context of this compound and insulin resistance.

Hyperinsulinemic-Euglycemic Clamp in Mice

This procedure is the gold standard for assessing whole-body insulin sensitivity.

Materials:

  • Anesthetized or conscious, catheterized mice

  • Infusion pumps

  • Human insulin solution

  • 20% dextrose solution

  • [3-³H]glucose (for tracer studies)

  • Blood glucose meter and strips

Protocol:

  • Animal Preparation: Mice are fasted for 5-6 hours prior to the clamp. For conscious mouse studies, catheters are surgically implanted in the jugular vein and carotid artery 5-7 days prior.

  • Tracer Equilibration (Optional): A primed-continuous infusion of [3-³H]glucose is administered for 90-120 minutes to assess basal glucose turnover.

  • Clamp Initiation: A continuous infusion of human insulin is initiated. A priming dose may be given to rapidly achieve hyperinsulinemia.

  • Euglycemia Maintenance: Blood glucose is measured every 10 minutes. A variable infusion of 20% dextrose is adjusted to maintain blood glucose at a constant level (euglycemia).

  • Steady State: The clamp is typically maintained for 120 minutes. The glucose infusion rate (GIR) during the final 40-60 minutes is used to quantify insulin sensitivity.

  • Tissue-Specific Glucose Uptake (Optional): A bolus of a non-metabolizable, radiolabeled glucose analog (e.g., 2-deoxy-[¹⁴C]glucose) can be administered towards the end of the clamp to measure glucose uptake in specific tissues.

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is calculated. A higher GIR indicates greater insulin sensitivity.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This test measures the ability of an organism to clear a glucose load from the bloodstream.

Materials:

  • Mice

  • Sterile 20% glucose solution in saline

  • Blood glucose meter and strips

  • Syringes and needles

Protocol:

  • Fasting: Mice are fasted for 4-6 hours with free access to water.

  • Baseline Glucose: A baseline blood glucose reading is taken from the tail vein (t=0).

  • Glucose Injection: A bolus of glucose (typically 1-2 g/kg of body weight) is administered via intraperitoneal injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at 15, 30, 60, 90, and 120 minutes post-injection.

  • Data Analysis: The blood glucose levels are plotted against time, and the area under the curve (AUC) is calculated. A larger AUC indicates impaired glucose tolerance.

Western Blot for IRS-1 Phosphorylation in Adipose Tissue

This technique is used to detect and quantify the phosphorylation state of Insulin Receptor Substrate 1 (IRS-1), a key protein in the insulin signaling cascade.

Materials:

  • Mouse adipose tissue

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-IRS-1 [Ser/Tyr], anti-total-IRS-1, anti-loading control [e.g., β-actin])

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Adipose tissue is homogenized in ice-cold RIPA buffer. The lysate is centrifuged to remove fat and cellular debris.

  • Protein Quantification: The protein concentration of the supernatant is determined using a protein assay.

  • SDS-PAGE: Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is incubated in blocking buffer for at least 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-phospho-IRS-1) overnight at 4°C with gentle agitation.

  • Washing: The membrane is washed several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: The membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: The membrane is washed again with TBST.

  • Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total IRS-1 and a loading control to normalize the data.

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated IRS-1 to total IRS-1 is calculated to determine the change in phosphorylation.

Conclusion

The available evidence from knockout models and alternative experimental approaches strongly implicates elevated this compound, as part of the broader pool of BCAAs, in the development of insulin resistance. The primary mechanism appears to be the overactivation of the mTORC1/S6K1 signaling pathway, leading to inhibitory serine phosphorylation of IRS-1 and subsequent impairment of downstream insulin signaling. While knockout models targeting general BCAA catabolism have been instrumental, future research focusing on more specific aspects of isoleucine metabolism will be crucial to fully dissect its unique contribution to metabolic disease and to identify novel therapeutic targets. The detailed protocols and comparative data presented in this guide offer a foundational resource for researchers dedicated to advancing our understanding of this critical area of metabolic research.

References

Comparative Analysis of L-Isoleucine and L-Valine Competition for Branched-Chain Amino Acid Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the competitive dynamics between L-isoleucine and L-valine for shared branched-chain amino acid (BCAA) transporters. This document provides quantitative data, detailed experimental methodologies, and visual workflows to facilitate a deeper understanding of this essential biological interaction.

Introduction: The Competitive Landscape of BCAA Transport

The branched-chain amino acids (BCAAs)—L-leucine, this compound, and L-valine—are essential amino acids critical for numerous physiological processes, including protein synthesis, signaling pathway regulation, and glucose metabolism.[1][2] These amino acids are not synthesized by animals and must be obtained from the diet.[3] Their transport into cells is mediated by a variety of amino acid transporters, with the L-type amino acid transporter 1 (LAT1), a heterodimer of SLC7A5 and SLC3A2, being one of the most prominent.[3][4]

Given that this compound and L-valine, along with L-leucine, share common transport systems, they inherently compete with each other for cellular uptake.[5][6] This competition is significant in various physiological contexts, from nutrient absorption in the intestine to transport across the blood-brain barrier.[4][5][7] Understanding the kinetics of this competition is vital for research in metabolism, oncology—where LAT1 is often upregulated[8]—and neurology. This guide provides a comparative analysis of the transport affinities of this compound and L-valine, supported by experimental data and protocols.

Quantitative Data: Transporter Affinity for this compound vs. L-Valine

The affinity of a transporter for its substrate is often quantified by the Michaelis-Menten constant (Km) or a similar measure like KA (the concentration producing a half-maximal response).[9] A lower Km value signifies a higher affinity.[10][11] The following table summarizes key kinetic parameters for this compound and L-valine transport across different biological systems.

Transporter SystemOrganism/Tissue ModelSubstrateApparent Km / KAReference
Very-High-Affinity BCAA Transport Escherichia coli K-12This compound1.0 x 10-8 M (0.01 µM)[12]
L-Valine1.0 x 10-7 M (0.1 µM)[12]
High-Affinity BCAA Transport Escherichia coli K-12This compound2.0 x 10-6 M (2.0 µM)[12]
L-Valine2.0 x 10-6 M (2.0 µM)[12]
Luminal Membrane Vesicles Rabbit Proximal Tubule (Pars Convoluta)This compound0.19 mM (KA)[9]
L-Valine0.83 mM (Km)[9]
Luminal Membrane Vesicles (High-Affinity) Rabbit Proximal Tubule (Pars Recta)This compound0.17 mM (K1A)[9]
L-Valine0.19 mM (K1m)[9]
Luminal Membrane Vesicles (Low-Affinity) Rabbit Proximal Tubule (Pars Recta)This compound9.0 mM (K2A)[9]
L-Valine11.5 mM (K2m)[9]

Note: Km (Michaelis-Menten constant) and KA (concentration for half-maximal optical response) are comparable measures of transporter affinity.[9] Values have been converted to common units where applicable for comparison.

Analysis of the data indicates that in several systems, such as the very-high-affinity system in E. coli and the transporter in the convoluted part of the rabbit proximal tubule, this compound exhibits a higher affinity (lower Km/KA) than L-valine.[9][12] However, in other systems, like the high-affinity transporters in E. coli and the pars recta of the rabbit tubule, their affinities are very similar.[9][12] This highlights that the competitive balance can be tissue- and transporter-specific. For instance, in bovine mammary epithelial cells, high concentrations of L-valine were shown to antagonize the transport of this compound by 68%, demonstrating potent competitive inhibition.[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the competitive transport of this compound and L-valine.

This protocol describes a common method to measure the competitive uptake of BCAAs in a cultured cell line (e.g., HEK293, MIA PaCa-2, or BV2 microglia) that expresses the transporter of interest.[8][14][15]

A. Cell Preparation:

  • Cell Plating: Seed adherent cells (e.g., 1-2 x 106 cells/mL) into 24-well or 96-well plates coated with poly-lysine to ensure adhesion.[14][16]

  • Incubation: Culture cells in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin) until they reach the desired confluency.[16]

B. Uptake Experiment:

  • Washing: Gently aspirate the culture medium and wash the cells three times with an ice-cold buffer, such as Hank's Balanced Salt Solution (HBSS) or a similar uptake buffer (e.g., 10 mM HEPES, 100 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4), to remove any remaining amino acids.[15][17]

  • Pre-incubation: Add buffer to the cells and pre-incubate at 37°C for 10-15 minutes to acclimatize the cells.[15][17]

  • Initiate Uptake: Aspirate the pre-incubation buffer. Add a pre-warmed (37°C) uptake buffer containing a fixed concentration of a labeled substrate (e.g., ³H-leucine or leucine-d3) and varying concentrations of the competitor amino acids (this compound or L-valine).[15][17] A typical substrate concentration might be around the known Km value.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 to 30 minutes) to allow for amino acid uptake.[15] This timing should be within the linear range of uptake for the specific cell line.

C. Termination and Quantification:

  • Stop Uptake: Terminate the transport process by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold buffer to remove extracellular substrate.[15]

  • Cell Lysis: Lyse the cells by adding a lysis solution (e.g., 0.1 M NaOH or a specialized lysis buffer).[15][18]

  • Quantification:

    • Radiolabeled Substrate: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • Stable Isotope-Labeled Substrate: Analyze the lysate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the labeled substrate.[15][17]

    • Fluorescent Biosensor: For real-time analysis, use cells expressing a biosensor that detects the substrate or a byproduct of its metabolism.[14]

  • Normalization: Normalize the uptake data to the protein concentration in each well, determined by a protein assay like the Bradford or BCA assay.[15]

This protocol, adapted from studies on rabbit proximal tubules, allows for the study of transport in a system free from intracellular metabolism.[9]

  • Vesicle Preparation: Isolate luminal membrane vesicles from the desired tissue (e.g., rabbit renal cortex) using established differential centrifugation techniques.

  • Transport Assay:

    • Preload the vesicles with a specific intravesicular buffer.

    • Initiate transport by mixing the vesicle suspension with an incubation buffer containing the radiolabeled amino acid (e.g., ³H-L-valine) and the desired concentration of the competing amino acid (this compound).

    • Incubate for a short, defined time at a controlled temperature.

  • Termination: Stop the uptake by adding an ice-cold stop solution followed by rapid filtration through a membrane filter to separate the vesicles from the incubation medium.

  • Quantification: Wash the filter extensively with the cold stop solution and measure the radioactivity retained on the filter, which corresponds to the amount of substrate transported into the vesicles.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing competitive transport and the broader physiological context of BCAA competition.

G Workflow for Competitive Amino Acid Transport Assay cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis p1 1. Seed Adherent Cells in Multi-Well Plate p2 2. Culture Cells to Desired Confluency p1->p2 a1 3. Wash Cells with Ice-Cold Buffer p2->a1 a2 4. Add Labeled Substrate (e.g., ³H-Leu) + Competitor (Ile or Val) a1->a2 a3 5. Incubate at 37°C (e.g., 1-30 min) a2->a3 an1 6. Terminate Uptake & Wash Cells a3->an1 an2 7. Lyse Cells an1->an2 an3 8. Quantify Substrate (Scintillation or LC-MS/MS) an2->an3 an4 9. Normalize to Protein Concentration an3->an4 an5 10. Determine Inhibition Kinetics (Ki) an4->an5 G BCAA Competition and Downstream Signaling cluster_extracellular Extracellular Space cluster_cell Intracellular Space This compound This compound LAT1 LAT1 Transporter Shared Binding Site This compound->LAT1:f0 Competes L-Valine L-Valine L-Valine->LAT1:f0 Competes mTORC1 mTORC1 Activation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes LAT1->mTORC1 BCAA Influx Activates

References

L-Isoleucine's Role in Hemoglobin Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-isoleucine, an essential branched-chain amino acid (BCAA), plays a crucial role in various physiological processes, including protein synthesis and metabolic functions. Emerging research has highlighted its potential in stimulating hemoglobin production, offering a prospective therapeutic avenue for certain types of anemia. This guide provides a comparative analysis of this compound's effect on hemoglobin synthesis, supported by experimental data and detailed protocols, to aid in further research and drug development.

Comparative Efficacy of Amino Acids on Hemoglobin Production

An early, yet informative, study conducted on anemic dogs provided a comparative overview of the efficacy of various individual amino acids in promoting hemoglobin regeneration. The data from these experiments offer a baseline for comparing the relative impact of this compound against other amino acids, including its fellow BCAA, L-leucine.

Amino Acid SupplementAverage Net Hemoglobin Output (per 2 weeks, in grams)
This compound 17
L-Leucine20
Glycine23
Glutamic Acid23-25
Histidine>20 (more effective than Leucine and Isoleucine)
Alanine13-17
Valine13-17
Arginine13-17

Table 1: Comparative hemoglobin production in response to daily supplementation of individual amino acids in anemic dogs. The data indicates that while several amino acids contribute to hemoglobin synthesis, L-leucine and this compound show a moderate effect.[1][2] It is noteworthy that in these studies, the optical isomers and dl-synthetic forms of the amino acids were found to be as effective as the natural forms.[1][2]

Experimental Protocols

To validate the specific effect of this compound on hemoglobin synthesis, particularly on fetal hemoglobin (HbF), researchers can utilize in vitro cell culture systems with erythroid precursor cells. The following protocol is a synthesized methodology based on established techniques for studying hemoglobin synthesis.

In Vitro Assay for Fetal Hemoglobin Synthesis

This protocol is designed to assess the impact of this compound on the synthesis of fetal hemoglobin (HbF) in vitro, using reticulocytes from cord blood, which are rich in cells actively producing HbF.

1. Cell Preparation:

  • Obtain human umbilical cord blood and isolate reticulocyte-rich red blood cells by centrifugation.
  • Wash the cells multiple times in a saline solution (e.g., Krebs-Ringer phosphate buffer) to remove plasma proteins and white blood cells.
  • Resuspend the washed cells in an incubation medium containing essential amino acids (excluding isoleucine for the experimental setup), glucose, and a buffer system to maintain physiological pH.

2. Experimental Groups:

  • Control Group: Reticulocytes incubated in the complete medium containing all essential amino acids, including a standard concentration of this compound.
  • Isoleucine-Deficient Group: Reticulocytes incubated in a medium lacking this compound.
  • Isoleucine Analogue Group: Reticulocytes incubated in the complete medium supplemented with an this compound analogue, such as L-O-methylthreonine, which acts as a competitive inhibitor.[3][4]
  • Rescue Group: Reticulocytes incubated with the this compound analogue and a surplus of this compound to demonstrate the specificity of the inhibition.[3][4]
  • Test Groups: Reticulocytes incubated with varying concentrations of this compound to determine a dose-response relationship.

3. Radiolabeling and Incubation:

  • Add a radiolabeled amino acid (e.g., ¹⁴C-leucine or ³H-leucine) to each incubation flask. This will allow for the quantification of newly synthesized proteins, including hemoglobin.
  • Incubate the cell suspensions at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation to ensure adequate mixing and aeration.

4. Hemoglobin Isolation and Analysis:

  • After incubation, lyse the red blood cells to release the hemoglobin.
  • Separate the different hemoglobin types (HbF and HbA) using techniques like chromatography (e.g., on carboxymethylcellulose) or electrophoresis.[3]
  • Measure the radioactivity incorporated into the isolated HbF and HbA fractions using a scintillation counter.

5. Data Analysis:

  • Calculate the specific activity of HbF and HbA (counts per minute per milligram of hemoglobin) for each experimental group.
  • Compare the rates of HbF synthesis in the different groups to determine the effect of this compound and its analogue.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for this compound in Erythroid Cells

While the precise signaling pathway for this compound in stimulating hemoglobin synthesis is not fully elucidated, it is hypothesized to be similar to that of L-leucine, which is known to activate the mTOR (mammalian target of rapamycin) signaling pathway.[5] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Activation of mTORC1 (mTOR Complex 1) leads to the phosphorylation of downstream effectors like S6K1 and 4E-BP1, which in turn promotes the translation of specific mRNAs, including those for globin chains.

Hemoglobin_Synthesis_Pathway L_Isoleucine This compound mTORC1 mTORC1 L_Isoleucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Globin_mRNA Globin mRNA Translation S6K1->Globin_mRNA eIF4E->Globin_mRNA Inhibits Globin_Chains α and γ/β Globin Chains Globin_mRNA->Globin_Chains Hemoglobin Hemoglobin Globin_Chains->Hemoglobin Heme Heme Heme->Hemoglobin

Caption: Proposed mTOR signaling pathway for this compound-mediated hemoglobin synthesis.

Experimental Workflow for Validating this compound's Effect

The following diagram outlines a logical workflow for a comprehensive investigation into the effects of this compound on hemoglobin synthesis.

Experimental_Workflow Start Hypothesis: This compound stimulates hemoglobin synthesis Cell_Culture Erythroid Progenitor Cell Culture Start->Cell_Culture Treatment Treatment Groups: - Control - this compound - Other Amino Acids - Inhibitors Cell_Culture->Treatment Hemoglobin_Assay Hemoglobin Quantification (e.g., HPLC, ELISA) Treatment->Hemoglobin_Assay Globin_Chain_Analysis Globin Chain Synthesis (Radiolabeling & Chromatography) Treatment->Globin_Chain_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-mTOR, etc.) Treatment->Signaling_Analysis Data_Analysis Data Analysis and Comparison Hemoglobin_Assay->Data_Analysis Globin_Chain_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

Caption: Experimental workflow for validating this compound's effect on hemoglobin synthesis.

References

A Comparative Guide to L-Isoleucine Metabolic Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of the essential branched-chain amino acid L-isoleucine in key model organisms: Homo sapiens (humans), the bacterium Escherichia coli, and the yeast Saccharomyces cerevisiae. Understanding the variations in isoleucine biosynthesis and catabolism across these species is crucial for advancements in metabolic engineering, the development of novel therapeutics, and the study of metabolic disorders.

Overview of this compound Metabolism

This compound is one of the three branched-chain amino acids (BCAAs), which are fundamental building blocks for proteins. In humans, it is an essential amino acid that must be obtained from the diet.[1] In contrast, many microorganisms, including E. coli and S. cerevisiae, possess the ability to synthesize isoleucine de novo.[1] While the biosynthetic pathways differ significantly between humans and these microorganisms, the catabolic pathways share more similarities, ultimately breaking down isoleucine into intermediates that enter central carbon metabolism.[1]

Comparative Summary of this compound Metabolism

The following table summarizes the key distinctions in this compound metabolism among humans, E. coli, and S. cerevisiae.

FeatureHomo sapiens (Humans)Escherichia coliSaccharomyces cerevisiae
Biosynthesis Capability None (Essential Amino Acid)[1]YesYes
Primary Biosynthetic Precursor Not ApplicableL-ThreonineL-Threonine
Key Biosynthetic Enzymes Not ApplicableThreonine deaminase (IlvA), Acetohydroxy acid synthase (IlvB/IlvI/IlvH), Dihydroxy-acid dehydratase (IlvD), Branched-chain amino acid transaminase (IlvE)Threonine deaminase (ILV1), Acetolactate synthase (ILV2/ILV6), Acetohydroxyacid reductoisomerase (ILV5), Dihydroxyacid dehydratase (ILV3), Branched-chain amino acid transaminase (BAT1/BAT2)[1]
Primary Site of Catabolism Liver, MuscleCytosolCytosol, Mitochondria
Key Catabolic Enzymes Branched-chain aminotransferase (BCAT), Branched-chain α-keto acid dehydrogenase (BCKDH) complexBranched-chain amino acid transaminase (IlvE), Branched-chain α-keto acid dehydrogenase complexBranched-chain amino acid transaminase (BAT1/BAT2), Branched-chain α-keto acid dehydrogenase complex
End Products of Catabolism Acetyl-CoA, Propionyl-CoAAcetyl-CoA, Propionyl-CoAAcetyl-CoA, Propionyl-CoA
Regulation of Biosynthesis Not ApplicableAllosteric feedback inhibition of Threonine deaminase by isoleucine; attenuation.Allosteric feedback inhibition of Threonine deaminase by isoleucine; general amino acid control.
Alternative Biosynthetic Pathways Not ApplicableYes, "underground" pathways utilizing promiscuous enzyme activities have been identified.[2]Not well-documented.

Quantitative Data Comparison

Direct quantitative comparison of enzyme kinetics and metabolic fluxes across different species is challenging due to variations in experimental conditions. However, the following tables provide available data to illustrate the differences in key aspects of this compound metabolism.

Table 1: Kinetic Properties of Threonine Deaminase (Biosynthetic)
SpeciesEnzymeKm for ThreonineInhibitor (Ki)Activator
Escherichia coliThreonine deaminase (IlvA)~1-10 mM (cooperative binding)Isoleucine (~0.1-0.5 mM)Valine
Salmonella typhimuriumThreonine deaminaseHyperbolic kinetics in absence of isoleucineIsoleucine (Kd ≈ 3.6 µM for 2 sites)Valine (Kd ≈ 26 µM)[3]
Saccharomyces cerevisiaeThreonine deaminase (ILV1)Sigmoidal kineticsIsoleucineValine

Note: Kinetic values can vary significantly based on assay conditions (pH, temperature, buffer composition).

Table 2: this compound Production in Engineered E. coli Strains
Strain ModificationThis compound Titer (g/L)Reference
Inactivation of threonine degradation pathways (Δtdh, ΔltaE, ΔyiaY)7.48[4][5]
Original Strain4.34[4][5]

Metabolic Pathway Diagrams

The following diagrams illustrate the this compound metabolic pathways in humans, E. coli, and S. cerevisiae.

G Human this compound Catabolism Isoleucine Isoleucine alpha_keto_beta_methylvalerate alpha_keto_beta_methylvalerate Isoleucine->alpha_keto_beta_methylvalerate BCAT alpha_methylbutyryl_CoA alpha_methylbutyryl_CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl_CoA alpha_methylbutyryl_CoA->Tiglyl_CoA alpha_methyl_beta_hydroxybutyryl_CoA alpha_methyl_beta_hydroxybutyryl_CoA Tiglyl_CoA->alpha_methyl_beta_hydroxybutyryl_CoA alpha_methylacetoacetyl_CoA alpha_methylacetoacetyl_CoA alpha_methyl_beta_hydroxybutyryl_CoA->alpha_methylacetoacetyl_CoA Propionyl_CoA Propionyl_CoA alpha_methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl_CoA alpha_methylacetoacetyl_CoA->Acetyl_CoA TCA_Cycle TCA_Cycle Propionyl_CoA->TCA_Cycle Gluconeogenesis Gluconeogenesis Propionyl_CoA->Gluconeogenesis Acetyl_CoA->TCA_Cycle Ketone_Bodies Ketone_Bodies Acetyl_CoA->Ketone_Bodies G E. coli this compound Biosynthesis Threonine Threonine alpha_ketobutyrate alpha_ketobutyrate Threonine->alpha_ketobutyrate IlvA acetohydroxybutyrate acetohydroxybutyrate alpha_ketobutyrate->acetohydroxybutyrate IlvB/I/H dihydroxy_methylvalerate dihydroxy_methylvalerate acetohydroxybutyrate->dihydroxy_methylvalerate IlvC keto_methylvalerate keto_methylvalerate dihydroxy_methylvalerate->keto_methylvalerate IlvD Isoleucine Isoleucine keto_methylvalerate->Isoleucine IlvE Isoleucine->Threonine Feedback Inhibition G S. cerevisiae this compound Biosynthesis Threonine Threonine alpha_ketobutyrate alpha_ketobutyrate Threonine->alpha_ketobutyrate ILV1 acetolactate acetolactate alpha_ketobutyrate->acetolactate ILV2/ILV6 dihydroxy_isovalerate dihydroxy_isovalerate acetolactate->dihydroxy_isovalerate ILV5 keto_isovalerate keto_isovalerate dihydroxy_isovalerate->keto_isovalerate ILV3 Isoleucine Isoleucine keto_isovalerate->Isoleucine BAT1/BAT2 Isoleucine->Threonine Feedback Inhibition G Metabolic Flux Analysis Workflow A Cell Culture B Isotope Labeling (13C-Isoleucine) A->B C Quenching B->C D Metabolite Extraction C->D E LC-MS Analysis D->E F Flux Calculation E->F

References

A Comparative Guide to the Regulation of L-Isoleucine Biosynthesis Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-isoleucine, an essential branched-chain amino acid, is fundamental to cellular metabolism and protein synthesis. Its biosynthesis is a conserved five-step enzymatic pathway, commencing with L-threonine. While the core pathway is ubiquitous in bacteria, archaea, fungi, and plants, the regulatory mechanisms governing its flux exhibit remarkable diversity. Understanding these species-specific regulatory strategies is crucial for advancements in metabolic engineering, drug discovery (particularly herbicides and antimicrobials), and fundamental biological research.

This guide provides a cross-species analysis of this compound biosynthesis regulation, presenting comparative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

The this compound Biosynthesis Pathway: An Overview

The synthesis of this compound from L-threonine is catalyzed by a sequence of five enzymes. This pathway is intricately linked with the biosynthesis of L-valine and L-leucine, as the last four steps are shared.[1] This convergence necessitates a complex regulatory network to balance the production of all three branched-chain amino acids.

The key enzymes in the this compound-specific and shared pathways are:

  • Threonine Deaminase (TD) / Threonine Dehydratase (IlvA): Catalyzes the committed step, converting L-threonine to α-ketobutyrate. This is a primary site of allosteric feedback inhibition.

  • Acetohydroxyacid Synthase (AHAS) / Acetolactate Synthase (IlvB, IlvI, IlvG): Condenses α-ketobutyrate with pyruvate to form α-aceto-α-hydroxybutyrate. This enzyme is another critical regulatory checkpoint and a major target for commercial herbicides.[2][3]

  • Acetohydroxy Acid Isomeroreductase (IlvC): Catalyzes the simultaneous isomerization and reduction of the AHAS product.

  • Dihydroxyacid Dehydratase (IlvD): Dehydrates the product of the previous step.

  • Branched-Chain Amino Acid Aminotransferase (IlvE): The final step, which transfers an amino group to form this compound.

L_Isoleucine_Biosynthesis_Pathway Threonine L-Threonine AKB α-Ketobutyrate Threonine->AKB Threonine Deaminase (IlvA) AHB α-Aceto-α-hydroxybutyrate AKB->AHB Acetohydroxyacid Synthase (AHAS) DHMB α,β-Dihydroxy-β-methylvalerate AHB->DHMB Acetohydroxy Acid Isomeroreductase (IlvC) KMB α-Keto-β-methylvalerate DHMB->KMB Dihydroxyacid Dehydratase (IlvD) Isoleucine This compound KMB->Isoleucine Branched-Chain Amino Acid Aminotransferase (IlvE) Pyruvate Pyruvate Pyruvate->AHB

Figure 1: The this compound Biosynthesis Pathway.

Comparative Analysis of Regulatory Mechanisms

The regulation of this compound production occurs at both the enzyme activity level (feedback inhibition) and the gene expression level (genetic regulation).

Allosteric Regulation: Feedback Inhibition

Feedback inhibition is a rapid and efficient mechanism where the end-product of a pathway binds to and inhibits an enzyme catalyzing an early, committed step.[4][5][6][7]

1. Threonine Deaminase (TD): The Primary Control Point

As the first enzyme in the pathway, TD is the principal target of feedback inhibition by this compound.[4][8]

  • Bacteria: In organisms like Escherichia coli, TD is allosterically inhibited by this compound. This inhibition is often competitively antagonized by L-valine, which signals a low level of the parallel pathway's end product.[1][9] Some bacteria, like Bacillus subtilis, possess a structurally simpler TD with a single regulatory domain, which is still subject to isoleucine inhibition but may have a different response to valine.[9] In some cases, mutations in the TD gene (ilvA) can lead to a "feedback-hypersensitive" enzyme, increasing sensitivity to inhibition by both isoleucine and leucine.[10]

  • Eukaryotes (Yeast and Plants): Eukaryotic TDs are also subject to feedback inhibition by this compound.[11][12] Plant TDs have an N-terminal catalytic domain and a C-terminal regulatory domain that binds isoleucine.[12] Interestingly, some plants like tomato possess a duplicated TD gene (TD2) that plays a role in defense against herbivores by catabolizing threonine in the insect gut.[12]

2. Acetohydroxyacid Synthase (AHAS): A Hub for Branched-Chain Amino Acid Sensing

AHAS is regulated by the end-products of all three branched-chain amino acid pathways.

  • Bacteria: Enterobacteria like E. coli have multiple AHAS isozymes (I, II, and III) with different regulatory profiles. AHAS I and III are inhibited by valine, leucine, and isoleucine, while AHAS II is resistant to valine inhibition.[1][11][13] This differential regulation allows the cell to fine-tune branched-chain amino acid synthesis under various conditions. The expression of these isozymes is also differentially regulated; for example, the ilvIH operon (encoding AHAS III) is positively regulated by the Leucine-responsive regulatory protein (Lrp).[14]

  • Eukaryotes (Yeast and Plants): Eukaryotic AHAS enzymes exhibit more complex regulation. Fungal and yeast AHASs can be activated by MgATP and show synergistic inhibition by binding two different amino acids simultaneously.[11] Plant AHAS is a well-established target for several classes of herbicides, including sulfonylureas and imidazolinones, which act as potent inhibitors.[2][3] The enzyme's activity is also linked to the redox state of the cell via its FAD cofactor.[15]

Quantitative Comparison of Enzyme Regulation

The following tables summarize key quantitative data on the regulation of the primary control enzymes across different species.

Table 1: Comparative Feedback Inhibition of Threonine Deaminase (TD)

Species Enzyme Inhibitor Ki / IC50 (mM) Activator/Antagonist Notes
Escherichia coli Biosynthetic TD (IlvA) This compound ~0.1 - 0.5 L-Valine Valine antagonizes isoleucine inhibition.[10]
Bacillus subtilis TD This compound ~0.05 L-Valine Valine is a weak positive effector.[9]
Solanum lycopersicum (Tomato) TD1 & TD2 This compound < 1.0 - Both isoforms are strongly inhibited by 1 mM Isoleucine.[12]

| Rhodospirillum rubrum | TD | this compound | - | - | Subject to feedback inhibition.[16] |

Table 2: Comparative Regulation of Acetohydroxyacid Synthase (AHAS)

Species Isozyme Inhibitors Other Regulators Notes
Escherichia coli AHAS I Val, Leu, Ile - Primary biosynthetic enzyme under many conditions.
Escherichia coli AHAS II Leu, Ile - Valine-insensitive, allowing for isoleucine synthesis in the presence of high valine.
Escherichia coli AHAS III Val, Leu, Ile Lrp (positive regulator) Expression is regulated by the Leucine-responsive regulatory protein.[14]
Saccharomyces cerevisiae (Yeast) AHAS Val, Leu MgATP (activator) Exhibits synergistic inhibition by two amino acids.[11]

| Arabidopsis thaliana (Plant) | AHAS | Val, Leu, Ile | Herbicides (potent inhibitors) | Target of sulfonylurea and imidazolinone herbicides.[2][3] |

Genetic Regulation: Controlling Enzyme Synthesis

In addition to allosteric control, the synthesis of isoleucine biosynthetic enzymes is tightly regulated at the genetic level.

  • Bacteria: In E. coli and other bacteria, the genes encoding these enzymes are often clustered into operons (ilv operons).[17][18][19] For example, the ilvEDA operon is transcribed as a single unit.[19][20] Regulation often occurs via transcriptional attenuation . This mechanism involves a leader sequence in the mRNA that can form alternative secondary structures. In the presence of high concentrations of charged tRNAs for leucine, valine, and isoleucine, transcription terminates prematurely. When these amino acids are scarce, the ribosome stalls at specific codons in the leader peptide, allowing an anti-terminator structure to form, which permits transcription of the downstream structural genes. In Bacillus subtilis, the ilv-leu operon is similarly regulated by transcription attenuation in response to leucine levels.[21]

  • Eukaryotes: In yeast and plants, the genes for isoleucine biosynthesis are typically not organized in operons. Their expression is controlled by complex transcriptional networks that respond to the overall amino acid status of the cell, often mediated by specific transcription factors.

Genetic_Regulation_Comparison cluster_bacteria Bacterial Regulation (e.g., E. coli) cluster_eukaryotes Eukaryotic Regulation (e.g., Yeast, Plants) Operon ilv Operon Promoter Leader ilvA ilvD ilvE Operon:p->Terminator Operon:p->AntiTerminator mRNA Full-length mRNA AntiTerminator->mRNA Transcription Continues High [aa-tRNA] High [aa-tRNA] High [aa-tRNA]->Operon:p Ribosome moves fast Terminator loop forms Low [aa-tRNA] Low [aa-tRNA] Low [aa-tRNA]->Operon:p Ribosome stalls Anti-terminator loop forms TF Amino Acid Sensing Transcription Factor GeneA ilvA gene TF->GeneA Induces GeneD ilvD gene TF->GeneD Induces GeneE ilvE gene TF->GeneE Induces Low [Amino Acids] Low [Amino Acids] Low [Amino Acids]->TF Activates

Figure 2: Logic of Bacterial vs. Eukaryotic Genetic Regulation.

Experimental Protocols

Reproducible and accurate measurement of enzyme activity is fundamental to studying regulatory mechanisms.

Threonine Deaminase (TD) Activity Assay

This spectrophotometric assay measures the formation of α-ketobutyrate, the product of the TD reaction.

Principle: α-ketobutyrate reacts with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to form a colored phenylhydrazone, which can be quantified by measuring its absorbance after alkalinization.

Methodology:

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0) containing a known concentration of L-threonine (e.g., 50 mM) and any effectors (this compound, L-valine) to be tested.

  • Enzyme Preparation: Purify or prepare a cell-free extract containing Threonine Deaminase.

  • Initiation: Start the reaction by adding the enzyme preparation to the pre-warmed reaction mixture. Incubate at a constant temperature (e.g., 37°C).

  • Termination: At defined time points, stop the reaction by adding an aliquot of the reaction mixture to a solution of 0.1% DNPH in 2 M HCl.

  • Color Development: Incubate for 10 minutes at room temperature. Add 2.5 M NaOH to develop the color.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the concentration of α-ketobutyrate produced using a standard curve. Enzyme activity is expressed in units (e.g., µmol of product formed per minute per mg of protein).

Acetohydroxyacid Synthase (AHAS) Activity Assay

This is a colorimetric assay based on the Voges-Proskauer reaction.

Principle: The unstable product of the AHAS reaction, α-acetolactate (or α-aceto-α-hydroxybutyrate), is oxidatively decarboxylated under acidic conditions to diacetyl, which then reacts with creatine and α-naphthol to produce a red-colored complex.

Methodology:

  • Reaction Mixture: Prepare a buffer (e.g., 50 mM HEPES-KOH, pH 7.5) containing 100 mM sodium pyruvate, 1 mM thiamine pyrophosphate (TPP), 10 mM MgCl₂, 1 µM FAD, and any inhibitors to be tested.

  • Enzyme Preparation: Use a purified or partially purified AHAS enzyme preparation.

  • Initiation: Start the reaction by adding the enzyme to the reaction mixture. Incubate at a constant temperature (e.g., 37°C).

  • Termination & Decarboxylation: Stop the reaction by adding sulfuric acid (e.g., final concentration of 1% v/v). Incubate at 60°C for 15 minutes to convert the enzymatic product to acetoin.

  • Color Development: Cool the samples. Add 0.5% (w/v) creatine, followed by 5% (w/v) α-naphthol in 2.5 M NaOH. Incubate at 60°C for 15 minutes.

  • Measurement: Measure the absorbance at 525 nm.

  • Quantification: Relate absorbance to product concentration using a standard curve prepared with acetoin.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Prepare Enzyme (Purified or Extract) Mix Combine Buffer, Substrate, Inhibitor. Pre-warm. Enzyme->Mix Buffer Prepare Buffer, Substrate, & Cofactors Buffer->Mix Inhibitor Prepare Inhibitor Stock (Varying Concentrations) Inhibitor->Mix Start Initiate Reaction (Add Enzyme) Mix->Start Incubate Incubate at Constant Temperature Start->Incubate Stop Stop Reaction & Develop Color Incubate->Stop Measure Measure Absorbance (Spectrophotometer) Stop->Measure Plot Plot Reaction Rate vs. Substrate Concentration Measure->Plot Fit Fit Data to Michaelis-Menten or Inhibition Models Plot->Fit Ki Determine Kinetic Parameters (Km, Vmax, Ki) Fit->Ki

Figure 3: General Workflow for Enzyme Inhibition Kinetic Assays.

Conclusion and Implications

The regulation of this compound biosynthesis is a paradigm of metabolic control, showcasing elegant solutions to the challenge of maintaining amino acid homeostasis. The primary control points—Threonine Deaminase and Acetohydroxyacid Synthase—are subject to sophisticated allosteric feedback from multiple pathway end-products. While bacteria primarily utilize a combination of feedback inhibition and transcriptional attenuation of operons, eukaryotes have evolved more complex networks involving distinct gene regulation and, in some cases, enzyme isoforms for specialized functions like defense.

For drug development professionals, the species-specific differences in enzyme structure and regulation are of paramount importance. The success of AHAS inhibitors as herbicides is a direct result of targeting an enzyme present in plants but not animals.[2] Similarly, subtle differences in the allosteric sites of bacterial versus human enzymes could be exploited for the development of novel antibiotics. For researchers in metabolic engineering, overcoming the tight feedback regulation of these pathways is a key step in developing microbial strains that overproduce this compound for industrial applications.[22][23][24] This guide provides a foundational comparison to inform these critical research and development efforts.

References

Safety Operating Guide

Proper Disposal of L-Isoleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of L-Isoleucine, ensuring the safety of laboratory personnel and environmental protection. The procedures outlined are based on current safety data and standard laboratory practices.

Safety Assessment

This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] Safety Data Sheets (SDS) confirm that it poses no significant physical or health hazards and is not regulated as a dangerous good for transport.[1][3] However, as with all laboratory chemicals, it should be handled with care according to standard safety protocols.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing context for its handling and disposal as a non-hazardous substance.

ParameterValueSignificanceSource
Acute Oral Toxicity (LD50) > 16 g/kg (Rat)Indicates very low acute toxicity if ingested.[4]
Aqueous Solubility 41.2 g/L (at 25°C)Relevant for preparing and disposing of aqueous solutions.[5]
Recommended Dilution ≥ 20:1 (Water to Solution)Suggested dilution for aqueous solutions before drain disposal, where permitted.[1]

Disposal Procedures: A Step-by-Step Guide

The primary directive for all chemical disposal is to adhere to your institution's Environmental Health and Safety (EHS) guidelines and all local, state, and federal regulations.[1][2][6] The following protocols represent general best practices.

Protocol 1: Disposal of Solid this compound Waste

This procedure applies to unused, expired, or waste this compound in its solid (powder) form.

  • Segregation : Ensure that this compound waste is not mixed with any hazardous materials, such as flammable solvents, corrosive chemicals, or biohazardous waste.[1] Proper segregation is critical to avoid creating a hazardous mixture and to ensure cost-effective disposal.[1]

  • Containerization : Place the solid this compound waste into a designated, clearly labeled container for non-hazardous solid chemical waste.[1] If possible, leave the chemical in its original container.

  • Disposal Route : Dispose of the container through your institution's non-hazardous chemical waste stream. In some cases, disposal in the regular laboratory trash may be acceptable if the material is securely contained and labeled, but this must be verified with your EHS department.[7]

Protocol 2: Disposal of Aqueous Solutions Containing this compound

This procedure applies to solutions where this compound is dissolved in water without the presence of other hazardous solutes.

  • Verification : Confirm that the solution contains only this compound and water, with no other hazardous chemicals (e.g., organic solvents).[1] Solutions with hazardous components must be disposed of as hazardous liquid waste.[1]

  • Consult Regulations : Before proceeding, verify with your institution's EHS department and local wastewater authority that drain disposal of non-hazardous amino acid solutions is permitted.[1]

  • Dilution : If drain disposal is permitted, dilute the aqueous solution with a large volume of cold running water, aiming for a ratio of at least 20 parts water to 1 part solution.[1]

  • Disposal : Pour the diluted solution directly into the sanitary sewer, followed by flushing with additional water.[1][7] Never use this method for solutions containing solvents or other hazardous materials.[1]

Protocol 3: Disposal of Contaminated Materials and Empty Containers

This procedure applies to labware, personal protective equipment (PPE), and containers that have come into contact with this compound.

  • Contaminated Disposables : Items such as gloves, weighing papers, and pipette tips that are contaminated with this compound can typically be disposed of in the regular laboratory trash.[7]

  • Empty Containers :

    • Decontamination : Triple-rinse the empty container with a suitable solvent, such as water.[1]

    • Label Defacing : Completely remove or obliterate the original chemical label to prevent misidentification of the empty container.[1]

    • Disposal : Dispose of the rinsed, de-labeled container with regular laboratory glass or plastic waste, in accordance with institutional recycling or disposal policies.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_forms cluster_solid cluster_solution cluster_items start Identify this compound Waste Type solid_waste Solid this compound (Unused, Expired) start->solid_waste aq_solution Aqueous Solution start->aq_solution contaminated_items Contaminated Items (Gloves, Containers, etc.) start->contaminated_items segregate_solid Segregate from hazardous waste solid_waste->segregate_solid check_solutes Are other hazardous solutes present? aq_solution->check_solutes disposables Disposables (Gloves, Tips): Dispose in Lab Trash contaminated_items->disposables containers Empty Containers: Triple Rinse & Deface Label contaminated_items->containers containerize_solid Place in labeled 'Non-Hazardous' container segregate_solid->containerize_solid dispose_solid Dispose via Institutional Non-Hazardous Waste Stream containerize_solid->dispose_solid check_permission Is drain disposal permitted by EHS? check_solutes->check_permission No collect_hazardous Collect as Hazardous Liquid Waste check_solutes->collect_hazardous Yes dilute_drain Dilute ≥20:1 with water and pour down drain check_permission->dilute_drain Yes check_permission->collect_hazardous No dispose_solution Dispose in Sanitary Sewer dilute_drain->dispose_solution dispose_container Dispose as regular laboratory glass/plastic containers->dispose_container

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Isoleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and maintaining the integrity of chemical reagents is paramount. L-Isoleucine, a common amino acid, is generally not classified as a hazardous substance; however, adherence to proper handling and disposal protocols is essential to guarantee a safe and efficient research environment.[1][2] This guide provides clear, step-by-step procedures for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, ensuring the safety of laboratory personnel.[1]

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust have side shields to protect against splashes.[1]
Hand Protection GlovesNitrile gloves are recommended.[1][3]
Body Protection Lab CoatA standard laboratory coat is sufficient to protect against spills.[1]
Respiratory Protection Dust Mask (e.g., N95)Recommended when handling the powder outside of a ventilated enclosure.[1][4]

Operational Plan: Step-by-Step Handling

A systematic approach to handling this compound is crucial for both safety and to prevent contamination of experiments.

1. Preparation:

  • Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and free of contaminants.[1]

  • Assemble all necessary equipment, including spatulas, weigh boats, and containers, before handling the compound.[5]

2. Donning PPE:

  • Put on a lab coat, safety glasses with side shields, and nitrile gloves.[1]

  • If working with the powder in an open environment where dust may be generated, a dust mask is advised.[1]

3. Weighing and Transfer:

  • Use a clean spatula and weighing paper or a weigh boat to handle the this compound powder.[1]

  • Handle the powder gently to minimize the creation of airborne dust.[1]

  • Immediately after use, ensure the primary container is tightly closed to prevent contamination and absorption of moisture.[1][5]

4. Dissolving:

  • When preparing a solution, add the solvent to the this compound powder slowly and carefully to avoid splashing.[1]

  • Use an appropriately sized vessel for the volume of the solution being prepared.[1]

5. Post-Handling:

  • Thoroughly clean all equipment and the work surface after use.[1]

  • Dispose of any contaminated materials according to the disposal plan.[1]

  • Remove gloves and wash hands thoroughly with soap and water.[1][5]

L_Isoleucine_Handling_Workflow cluster_prep Preparation cluster_ppe PPE cluster_handling Handling cluster_cleanup Post-Handling prep_area Clean Work Area gather_materials Gather Materials don_ppe Don Lab Coat, Gloves, & Safety Glasses gather_materials->don_ppe weigh Weigh this compound don_ppe->weigh transfer Transfer & Dissolve weigh->transfer clean_equip Clean Equipment & Area transfer->clean_equip dispose_waste Dispose of Waste clean_equip->dispose_waste wash_hands Wash Hands dispose_waste->wash_hands

Caption: Workflow for the safe handling of this compound.

Disposal Plan

As a non-hazardous substance, the disposal of this compound is generally straightforward, but it is imperative to adhere to institutional and local regulations.[1][2]

Solid this compound Waste:

  • Segregation: Do not mix this compound waste with hazardous materials.[2]

  • Containerization: Place the solid waste in a designated, clearly labeled container for non-hazardous solid chemical waste.[2]

  • Disposal Route: Dispose of the container in the regular laboratory trash if permitted by your institution's Environmental Health and Safety (EHS) department.[1][2]

Solutions Containing this compound:

  • Verification: Confirm that the solvent and any other solutes in the solution are also non-hazardous.[2]

  • Aqueous Solutions: For non-hazardous aqueous solutions, dilution with a large volume of water (at least a 20:1 water to solution ratio) may be recommended before sewer disposal.[2] Always confirm this is permitted by your local wastewater authority and institutional EHS.[2]

  • Solutions with Hazardous Components: If the solution contains organic solvents or other hazardous materials, it must be collected and disposed of as hazardous chemical waste. Do not pour down the drain.[2]

Empty Containers:

  • Decontamination: Triple rinse the empty container with an appropriate solvent (e.g., water).[2]

  • Label Removal: Deface or remove the original label to prevent misidentification.[2]

  • Disposal: Dispose of the cleaned container with regular laboratory glass or plastic recycling, as appropriate.

L_Isoleucine_Disposal_Workflow start This compound Waste is_solid Solid or Solution? start->is_solid solid_waste Solid Waste is_solid->solid_waste Solid solution_waste Solution is_solid->solution_waste Solution non_hazardous_solid Dispose as Non-Hazardous Solid Waste solid_waste->non_hazardous_solid is_hazardous_solvent Hazardous Solvent? solution_waste->is_hazardous_solvent hazardous_liquid Dispose as Hazardous Chemical Waste is_hazardous_solvent->hazardous_liquid Yes non_hazardous_liquid Dilute & Dispose via Sanitary Sewer (if permitted) is_hazardous_solvent->non_hazardous_liquid No

Caption: Decision workflow for the proper disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.